molecular formula C10H8N2O2 B1339670 4-Phenylpyridazine-3,6-diol CAS No. 41373-90-4

4-Phenylpyridazine-3,6-diol

Cat. No.: B1339670
CAS No.: 41373-90-4
M. Wt: 188.18 g/mol
InChI Key: IGWZSEPVMPMNPA-UHFFFAOYSA-N
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Description

4-Phenylpyridazine-3,6-diol is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWZSEPVMPMNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Phenylpyridazine-3,6-diol from Phenyl-Substituted Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Phenylpyridazine-3,6-diol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core focus is on the robust and widely employed cyclocondensation reaction between phenyl-substituted 1,4-dicarbonyl compounds and hydrazine. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol using phenylmaleic anhydride as the primary precursor, and discuss the critical concept of keto-enol tautomerism that governs the final product structure. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction: The Significance of the Pyridazine Core

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug discovery, serving as core components in agents with applications ranging from anticancer to cardiovascular therapies. This compound, in particular, offers a versatile scaffold with multiple functionalization points, making it an attractive starting material for the synthesis of complex molecular architectures.

The most reliable and direct method for constructing the 6-membered pyridazine ring is through the condensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives.[1][2] This guide focuses specifically on the synthesis of the 4-phenyl substituted variant, a compound that exists in a crucial equilibrium between its diol and dione forms.

The Core Synthetic Principle: Mechanism and Tautomerism

The synthesis of the this compound core is fundamentally a cyclocondensation reaction. This process involves the formation of a heterocyclic ring from two or more acyclic molecules with the elimination of a small molecule, typically water.

The Reaction Mechanism

The reaction proceeds via a well-established pathway involving the nucleophilic addition of hydrazine to the carbonyl carbons of a phenyl-substituted 1,4-dicarbonyl compound, such as phenylmaleic anhydride.

The mechanism unfolds in several key steps:

  • Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the dicarbonyl precursor. This opens the carbonyl double bond to form a tetrahedral intermediate.

  • Proton Transfer & Dehydration (Intermediate Formation): Following proton transfers, a molecule of water is eliminated to form a hydrazone or a linear hydrazide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Final Dehydration: A second molecule of water is eliminated, resulting in the formation of the stable, six-membered pyridazine ring.

Reaction_Mechanism Figure 1: General Mechanism of Pyridazinedione Formation cluster_0 Reactants cluster_1 Reaction Pathway Dicarbonyl Phenyl-Substituted 1,4-Dicarbonyl Intermediate Linear Hydrazide/ Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine - H2O Hydrazine Hydrazine (H2N-NH2) Cyclic_Intermediate Cyclized Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product 4-Phenyl-1,2-dihydro- 3,6-pyridazinedione Cyclic_Intermediate->Product - H2O (Dehydration)

Caption: Figure 1: General Mechanism of Pyridazinedione Formation.

A Critical Consideration: Keto-Enol Tautomerism

While the target molecule is named 4-Phenylpyridazine-3,6-diol , it is crucial to understand that it exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,2-dihydro-3,6-pyridazinedione . For hydroxy-substituted pyridazines, the equilibrium overwhelmingly favors the more stable keto (dione) form.[1] Therefore, the product isolated from the synthesis is correctly characterized as the dione. The diol form can be accessed or may participate in subsequent reactions, but it is not the predominant species under standard conditions.

Precursor Selection: Phenylmaleic Anhydride

The choice of the phenyl-substituted dicarbonyl precursor is critical for an efficient synthesis. Phenylmaleic anhydride (also known as 3-Phenyl-2,5-furandione) is an ideal starting material. Its cyclic structure holds the two carbonyl groups in the required 1,4-relationship, pre-organizing the molecule for cyclization. The anhydride functionality provides highly electrophilic carbonyl carbons, facilitating the initial nucleophilic attack by hydrazine.

Precursor Properties: Phenylmaleic Anhydride
CAS Number 36122-35-7[3][4]
Molecular Formula C₁₀H₆O₃
Molecular Weight 174.15 g/mol
Appearance White to light brown powder or needles[4]
Melting Point 120-122 °C[4]

While phenylmaleic anhydride is commercially available, it can also be synthesized via methods such as the reaction of maleic anhydride with aniline in the presence of an acid and a copper catalyst.[5]

Detailed Experimental Protocol

This protocol details the synthesis of 4-phenyl-1,2-dihydro-3,6-pyridazinedione from phenylmaleic anhydride and hydrazine hydrate. The procedure is adapted from established methods for the synthesis of maleic hydrazide.[6][7]

Materials and Reagents
ReagentFormulaM.W.AmountMoles
Phenylmaleic AnhydrideC₁₀H₆O₃174.1510.0 g0.0574
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.063.0 g~0.038
Glacial Acetic AcidCH₃COOH60.0575 mL-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-
Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A Dissolve Phenylmaleic Anhydride in Acetic Acid C Slowly Add Hydrazine Solution to Anhydride Solution (maintain T < 40°C) A->C B Prepare Hydrazine Hydrate Solution in Acetic Acid B->C D Heat Mixture to Reflux (e.g., ~118°C for 2 hours) C->D E Cool Reaction Mixture to Room Temperature D->E F Induce Crystallization (Cool in ice bath) E->F G Isolate Product via Vacuum Filtration F->G H Wash Crude Product with Cold Water/Ethanol G->H I Recrystallize from Hot Ethanol H->I J Dry Purified Product Under Vacuum I->J

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0574 mol) of phenylmaleic anhydride in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Reagent Preparation: In a separate beaker, carefully add 3.0 g (approx. 0.038 mol of N₂H₄) of hydrazine hydrate to 25 mL of glacial acetic acid. Caution: This may be exothermic.

  • Addition: Slowly add the hydrazine solution to the stirred phenylmaleic anhydride solution using a dropping funnel over 15-20 minutes. Maintain the temperature of the reaction mixture below 40°C during the addition, using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain this temperature for 2 hours. The solution may become darker in color.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol to yield the purified product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Validation and Characterization (Trustworthiness)

To confirm the identity and purity of the synthesized 4-phenyl-1,2-dihydro-3,6-pyridazinedione, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the dione and the N-H stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Comparative Data and Field Insights

The efficiency of pyridazinedione synthesis is influenced by several factors. The table below summarizes typical conditions and outcomes for related reactions, providing a baseline for optimization.

PrecursorHydrazine SourceSolventTemperature (°C)Time (h)YieldReference
Maleic AnhydrideHydrazine HydrateAcetic AcidReflux (~118)2Excellent[6][7]
Phenyl-fulveneHydrazine HydrateMethanolRoom Temp2471%[8]
3-Phenylmaleic AnhydrideAniline*AcetonitrileReflux-29%[5]

Note: The reaction with aniline produces an N-phenyl imide, not a pyridazine, but is included to show a related condensation with a nitrogen nucleophile.

Expert Insights:

  • Causality of Solvent Choice: Glacial acetic acid is an excellent solvent for this reaction. It not only dissolves the reactants but also acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity. Furthermore, its high boiling point is suitable for reactions requiring heat.

  • Temperature Control: The initial addition of hydrazine is exothermic and should be controlled to prevent the formation of undesired byproducts. The subsequent heating (reflux) provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion.

  • Stoichiometry: Using a slight excess of the dicarbonyl compound relative to the hydrazine can sometimes be employed, but near-equimolar ratios are common. The exact stoichiometry can be adjusted to optimize yield and minimize unreacted starting material.[6]

Conclusion

The synthesis of this compound, which exists predominantly as its 4-phenyl-1,2-dihydro-3,6-pyridazinedione tautomer, is a straightforward yet fundamentally important transformation in organic chemistry. The cyclocondensation of phenylmaleic anhydride with hydrazine hydrate in a solvent such as acetic acid provides a reliable and high-yielding route to this valuable heterocyclic scaffold. By understanding the reaction mechanism, exercising control over experimental parameters, and employing proper analytical validation, researchers can confidently produce this key building block for applications in drug discovery and advanced material synthesis.

References

  • Synthesis of 3-phenylmaleic anhydride. PrepChem.com. [Link]

  • Synthesis of Pyridazinedione Derivatives Starting from Anhydrides of 2,3-Pyridine- and 2,3-Quinolinedicarboxylic Acids. Russian Journal of Organic Chemistry. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Synthesis of Pyridazinedione Derivatives Starting from Anhydrides of 2,3-Pyridine- and 2,3-Quinolinedicarboxylic Acids. ResearchGate. [Link]

  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Link]

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  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Stanford University. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylpyridazine-3,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, imparts unique electronic and conformational properties. The presence of hydroxyl and phenyl substituents further functionalizes the molecule, opening avenues for diverse chemical modifications and applications. Accurate structural elucidation and characterization are paramount for understanding its reactivity, biological activity, and potential as a building block in drug discovery and polymer chemistry.[1] This guide provides a comprehensive overview of the spectroscopic techniques—¹H NMR, ¹³C NMR, and IR spectroscopy—used to characterize this compound, offering insights into experimental design, data interpretation, and the underlying chemical principles.

A critical aspect of this compound's chemistry is its potential for tautomerism. The molecule can exist in equilibrium between the diol form and its keto-enol or diketo tautomers. Spectroscopic analysis, particularly in different solvents, is crucial for understanding this dynamic behavior.

Molecular Structure and Tautomerism

The structural framework of this compound is foundational to interpreting its spectroscopic data. The interplay between the aromatic phenyl ring and the heterocyclic pyridazine ring, along with the acidic hydroxyl protons, dictates the electronic environment of each atom.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like those in hydroxyl groups. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the pyridazine ring proton, and the hydroxyl protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenyl-H7.31–8.23Multiplet (m)5HThe exact splitting pattern depends on the rotational freedom of the phenyl ring.
Pyridazine-H~6.64Singlet (s)1HThe chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
Hydroxyl (-OH)2.86Broad Singlet (br s)2HThe broadness is due to chemical exchange. The chemical shift is highly dependent on concentration and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆.[2][3]

The aromatic protons of the phenyl group typically appear in the range of 7.31–8.23 ppm.[2][3] The specific chemical shifts and coupling patterns can provide information about the electronic effects of the pyridazine ring on the phenyl substituent. The lone proton on the pyridazine ring is expected to be a singlet due to the absence of adjacent protons. The hydroxyl protons give rise to a broad singlet at approximately 2.86 ppm, which is exchangeable with D₂O.[2][3]

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard.

Data Interpretation

The ¹³C NMR spectrum will show distinct signals for the carbons in the phenyl and pyridazine rings.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Phenyl Carbons115.5–153.8The chemical shifts of the individual phenyl carbons will vary based on their position relative to the pyridazine ring.
Pyridazine C=C~130-150The exact chemical shifts are influenced by the substituents.
Pyridazine C-O163.5, 164.0These carbons are significantly deshielded due to the attached electronegative oxygen and nitrogen atoms. These may also be described as imide/ketone carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆.[2][3]

The carbons attached to the hydroxyl groups in the pyridazine ring are expected to be the most downfield-shifted non-aromatic carbons, appearing around 163.5 and 164.0 ppm, indicative of their imide or ketone-like character.[2][3] The aromatic carbons of the phenyl and pyridazine rings will resonate in the 115.5–153.8 ppm region.[2][3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method that requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added.

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (in tautomeric forms), C=O (in tautomeric forms), C=N, and C=C functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch3305Strong, BroadIndicative of hydrogen-bonded hydroxyl groups.
N-H stretch~3100-3300Medium, BroadMay be present if the molecule exists in an amide-like tautomeric form.
Aromatic C-H stretch~3000-3100Medium
C=O stretch1715StrongIndicative of an imide or ketone group in a tautomeric form.
C=N, C=C stretch~1500-1600Medium-StrongAromatic and pyridazine ring stretching vibrations.
N-H bend1386MediumAssociated with the imide-related vibrations.
C-O stretch~1200-1300Strong
Out-of-plane C-H bend717StrongCharacteristic of aromatic ring substitution patterns.

Table 3: Expected IR Absorption Bands for this compound.[2]

A strong and broad absorption band around 3305 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of hydroxyl groups.[2] The presence of a strong band at 1715 cm⁻¹ suggests the existence of a C=O group, indicating that the molecule may exist, at least partially, in a tautomeric form with imide or ketone character.[2] Vibrations related to the pyridazine ring, including C=N and C=C stretching, are expected in the 1500-1600 cm⁻¹ region.

Caption: Logical flow of spectroscopic data to structural elucidation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the proton environments and their relative numbers, ¹³C NMR elucidates the carbon framework, and IR spectroscopy identifies the key functional groups. The data strongly support the proposed structure and also provide evidence for the existence of tautomeric forms in the solid state and in solution. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important heterocyclic compound, enabling them to confidently verify its identity and purity, and to further explore its chemical and biological properties.

References

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 8(12), 854–863. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Wang, L., Chen, J., Li, Y., & Zhang, Y. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(15), 6088–6092. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Osman, H. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5038. [Link]

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31–43. [Link]

  • Atasayar, T., Koyuncu, S., & Ozdemir, E. (2014). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Zhang, L., & Jiao, L. (2019). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture shown in Scheme 2 at room temperature in THF. ResearchGate. [Link]

  • Sudharani, K., Samyuktha, G., Prabhu Sandeep, P., Sailaja, P., & Kavuluri, P. (2023). Synthesis and Insilico Evaluation of 4, 6- Diphenyl Pyridine-3 (2h) - Onederivatives. Indo American Journal of Pharmaceutical Research, 13(12). [Link]

  • Lee, H.-G., Kim, M.-J., Park, S.-E., Kim, J.-J., Kim, B. R., Lee, S.-G., & Yoon, Y.-J. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809–2814. [Link]

  • Liu, Y., Li, Y., & Zhang, Y. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Green Chemistry, 15(10), 2795–2803. [Link]

  • 3,6-bis(methylsulfanyl)-4-phenylpyridazine. (n.d.). ChemSynthesis. Retrieved from [Link]

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  • 3-Phenyl-6-p-tolylpyridazine. (n.d.). SpectraBase. Retrieved from [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][4]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594. [Link]

  • 3-Methylpyridazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][2]oxazepin-3(2 H)-one (thione). (2009). ResearchGate. [Link]

  • Nikolova, P., Shivachev, B., & Stoyanov, N. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Soliman, S. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Soliman, S. M. (2023). The possible tautomeric forms of the 3-Phenyl-2,4-Pentanedione at equilibrium. ResearchGate. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpyridazine-3,6-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, tautomerism, spectroscopic characteristics, reactivity, and potential applications. The guide synthesizes theoretical knowledge with practical experimental considerations to serve as a valuable resource for the scientific community.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. Its derivatives, particularly pyridazinones, exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and cardiovascular effects[1]. This compound, with its strategic phenyl substitution, represents a key intermediate for the synthesis of a diverse array of functionalized molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in novel drug design and material science applications. This guide aims to provide a detailed exposition of these properties, grounded in established scientific principles and experimental data.

Synthesis and Tautomerism: The Dual Nature of this compound

The construction of the this compound scaffold is typically achieved through the cyclization of appropriate precursors. A common and effective method involves the condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine[2]. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyridazinedione ring.

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the diol and the dione forms. For hydroxy-substituted pyridazines, the keto (dione) form is generally the more stable tautomer[2]. This equilibrium is a critical determinant of the molecule's reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

Precise quantitative data for this compound is not extensively reported in the literature. However, by examining closely related structures, we can infer its likely physicochemical characteristics. The following table summarizes the available data for the parent compound and provides context from related molecules.

PropertyValue/InformationSource/Comment
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
CAS Number 41373-90-4[2]
Melting Point Not explicitly reported. Related pyridazinone derivatives exhibit a wide range of melting points, often above 200 °C.Inferred from related compounds.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. A related compound, 6-phenyl-pyridazin-3(2H)-one, is weakly soluble in water and freely soluble in DMSO[3][4].Inferred from structural analogs.
pKa Not explicitly reported. The presence of the diol/dione functionality suggests acidic protons.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. For a synthesized sample of this compound in deuterated DMSO-d₆, the following spectral data have been reported[2]:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H 2.86Singlet-OH protons
7.31 - 8.23MultipletAromatic protons
¹³C Data not explicitly provided in the search results

The broad chemical shift range for the aromatic protons suggests a complex electronic environment influenced by the pyridazinedione ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A typical IR spectrum of this compound exhibits the following characteristic absorption bands[2]:

Wavenumber (cm⁻¹)IntensityAssignment
3305Strong, BroadO-H stretching (in the diol tautomer or from intermolecular hydrogen bonding)
1715StrongC=O stretching (imide-related, in the dione tautomer)
1386MediumImide-related vibrations
717MediumImide-related vibrations

The presence of both a broad -OH stretch and a strong C=O stretch is consistent with the tautomeric equilibrium in the solid state.

Mass Spectrometry

Reactivity and Potential Applications: A Versatile Chemical Scaffold

The reactivity of this compound is largely dictated by the pyridazinedione ring and the phenyl substituent. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, although the hydroxyl groups are poor leaving groups. Derivatives, such as the corresponding dichloro analogues, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions[2].

The pyridazinedione scaffold has gained significant attention for its application in bioconjugation chemistry. Specifically, pyridazinediones have been demonstrated as tunable and reversible covalent modifiers of cysteine residues in peptides and proteins[5][6]. The electrophilicity of the pyridazinedione, which can be modulated by substituents, correlates with the rates of Michael addition and retro-Michael deconjugation reactions with thiols[5][6]. The presence of an aryl group, such as the phenyl group in this compound, has been shown to increase the reactivity of the pyridazinedione system[6].

Furthermore, various phenyl-substituted pyridazinone derivatives have been investigated for a range of pharmacological activities, including:

  • Analgesic and Anti-inflammatory Activity: 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have shown potent analgesic activity[1].

  • Anticonvulsant and Antitubercular Activity: Certain 6-aryl-pyridazinone derivatives have demonstrated significant anticonvulsant and antitubercular properties[7][8].

  • Cardiovascular Effects: Some pyridazinone derivatives exhibit vasorelaxant and antihypertensive activity[9].

Reactivity_Applications This compound This compound Derivatization\n(e.g., Chlorination) Derivatization (e.g., Chlorination) This compound->Derivatization\n(e.g., Chlorination) Chemical Modification Bioconjugation\n(Cysteine Modification) Bioconjugation (Cysteine Modification) This compound->Bioconjugation\n(Cysteine Modification) Potential Use In Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution Derivatization\n(e.g., Chlorination)->Nucleophilic\nAromatic Substitution Enables Functionalized\nPyridazinones Functionalized Pyridazinones Nucleophilic\nAromatic Substitution->Functionalized\nPyridazinones Yields Drug Discovery Drug Discovery Functionalized\nPyridazinones->Drug Discovery Leads to Analgesics\nAnticonvulsants\nCardiovascular Agents Analgesics Anticonvulsants Cardiovascular Agents Drug Discovery->Analgesics\nAnticonvulsants\nCardiovascular Agents Targets

Caption: Reactivity and application pathways of this compound.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyridazine

This protocol provides a general method for the synthesis of a phenyl-substituted pyridazine, adapted from procedures for related compounds[10][11].

Objective: To synthesize a phenyl-substituted pyridazine via condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine.

Materials:

  • Phenyl-substituted 1,4-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (excess)

  • Methanol

  • Dichloromethane

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the phenyl-substituted 1,4-dicarbonyl compound (1.0 eq) in 50 mL of methanol.

    • Rationale: Methanol is a suitable polar solvent to dissolve the starting material and facilitate the reaction with the polar hydrazine hydrate.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 1 mL for a ~1 mmol scale reaction).

    • Rationale: Using an excess of hydrazine ensures the complete conversion of the dicarbonyl starting material.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

    • Rationale: The reaction is typically slow at room temperature, requiring an extended period to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to track the disappearance of the starting material.

  • Work-up: After 24 hours, add 50 mL of water to the reaction mixture. A precipitate of the product may form.

    • Rationale: The addition of water decreases the solubility of the organic product, often leading to its precipitation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

    • Rationale: Dichloromethane is an organic solvent immiscible with water that will dissolve the desired product, allowing for its separation from the aqueous phase. Multiple extractions ensure efficient recovery of the product.

  • Drying and Concentration: Collect the organic layers and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to obtain the crude product.

    • Rationale: Anhydrous magnesium sulfate removes any residual water from the organic phase. The rotary evaporator efficiently removes the volatile dichloromethane to yield the non-volatile product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential, stemming from its versatile chemical nature and the biological activities associated with its derivatives. While a complete physicochemical profile is still emerging, this guide provides a solid foundation for researchers working with this compound. The interplay of its tautomeric forms, its reactivity, and its spectroscopic signatures are key to understanding and exploiting its properties for the development of new therapeutics and functional materials. Further research to elucidate its precise physical constants and explore its reactivity in greater detail is warranted and will undoubtedly open new avenues for its application.

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A Technical Guide to the Potential Biological Activities of Novel 4-Phenylpyridazine-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of novel 4-Phenylpyridazine-3,6-diol derivatives, a class of compounds with significant therapeutic potential. We will detail the rationale and methodologies for investigating their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework of robust, validated protocols and mechanistic insights to guide the preclinical evaluation of these promising compounds. We will delve into key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, that are likely modulated by these derivatives, and provide comprehensive, step-by-step experimental designs to rigorously assess their biological potential.

Introduction: The Promise of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of new therapeutic agents.[3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][4][5][6] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, allow for diverse interactions with biological targets.

The focus of this guide, the this compound scaffold, introduces a key phenyl substitution and two hydroxyl groups. The phenyl ring offers a site for further functionalization to modulate lipophilicity and target engagement, while the 3,6-diol moiety (which can exist in tautomeric equilibrium with a pyridazinone form) presents opportunities for critical hydrogen bonding interactions within enzyme active sites or with protein receptors. This guide outlines a systematic approach to synthesize and evaluate the biological potential of novel derivatives based on this core structure.

Part 1: Synthesis of this compound Derivatives

A foundational step in exploring the biological activities of novel compounds is a robust and versatile synthetic strategy. The classical approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of the this compound core, a common and effective method involves the reaction of a phenyl-substituted maleic anhydride or a related precursor with hydrazine hydrate.

Experimental Protocol: Synthesis via Hydrazine Condensation

This protocol describes a general, two-step method for synthesizing N-substituted maleimides, which can be adapted for the synthesis of the pyridazine core. The initial step involves the formation of a maleanilic acid from maleic anhydride and an aniline, which is then cyclized. A subsequent reaction with hydrazine would yield the desired pyridazine ring.

Step 1: Synthesis of Maleanilic Acid Intermediate [7]

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature.

  • Slowly add a solution of a substituted aniline (1.0 eq) to the maleic anhydride solution with stirring. The reaction is often exothermic.

  • Continue stirring at room temperature for 1-2 hours. The maleanilic acid derivative typically precipitates from the solution.

  • Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization and Reaction with Hydrazine

  • Suspend the dried maleanilic acid (1.0 eq) in a high-boiling point solvent like acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water until neutral, and dry.

  • Purify the crude this compound derivative by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: This condensation reaction is a highly reliable method for forming the six-membered pyridazine ring. The use of a 1,4-dicarbonyl equivalent (the maleic anhydride derivative) and hydrazine provides a direct and efficient pathway to the core heterocyclic structure.

Part 2: Evaluation of Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and survival signaling pathways.[1][3] A primary screening of novel this compound derivatives for anticancer activity is essential.

Rationale for Investigation

Many pyridazine-containing compounds exert their anticancer effects by inhibiting key protein kinases involved in cell growth and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[7][8] These pathways are frequently dysregulated in human cancers, making them prime targets for therapeutic intervention.[9][10] An initial assessment of cytotoxicity against a panel of cancer cell lines is a critical first step.

Experimental Workflow: Anticancer Screening

G cluster_0 In Vitro Anticancer Evaluation synthesis Synthesize & Purify This compound Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) synthesis->cell_culture Test Compounds mtt_assay MTT Cell Viability Assay (Dose-Response) cell_culture->mtt_assay Seed Cells ic50 Calculate IC50 Values mtt_assay->ic50 Absorbance Data pathway_analysis Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) ic50->pathway_analysis Select Lead Compound(s) data_analysis Data Analysis & SAR ic50->data_analysis Potency Data PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) CellSurvival Inhibition of Apoptosis (e.g., via Bad, FOXO) Akt->CellSurvival CellGrowth Cell Growth & Proliferation (via mTORC1) Akt->CellGrowth Metabolism Metabolism Akt->Metabolism mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Hypothetical Data: Anticancer Activity
Compound IDPhenyl SubstitutionIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HCT116 (µM)
PPD-014-H15.222.518.9
PPD-024-Cl2.14.83.5
PPD-034-OCH₃8.912.110.4
PPD-044-NO₂1.53.22.8
Doxorubicin(Control)0.81.10.9

Part 3: Assessment of Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyridazinone derivatives have been reported as potent anti-inflammatory agents, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [4]

Rationale for Investigation

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This pathway controls the expression of numerous inflammatory mediators, including cytokines and chemokines. Evaluating the ability of novel this compound derivatives to suppress inflammatory responses in both in vitro and in vivo models is a crucial step.

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of the pyridazine derivatives). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Self-Validation: This model is self-validating through the inclusion of a positive control like Indomethacin. A significant reduction in paw edema by the standard drug confirms the validity of the experimental setup. The dose-dependent response of the test compounds provides further evidence of their specific anti-inflammatory effect.

Potential Signaling Pathway: NF-κB

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates the inhibitory IκBα protein, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkBa Nucleus Nucleus NFkB->Nucleus DNA κB DNA sites Transcription Pro-inflammatory Gene Transcription (Cytokines, COX-2) DNA->Transcription NFkB_n NF-κB NFkB_n->DNA G cluster_1 Antimicrobial Efficacy Evaluation start Synthesized Derivatives mic_assay Broth Microdilution (MIC Assay) start->mic_assay prepare_inoculum Prepare Standardized Microbial Inoculum (Bacteria & Fungi) prepare_inoculum->mic_assay read_mic Determine MIC (Lowest concentration with no visible growth) mic_assay->read_mic mbc_assay Subculture from clear wells (MBC Assay) read_mic->mbc_assay Proceed with clear wells read_mbc Determine MBC (Lowest concentration that kills 99.9%) mbc_assay->read_mbc

Caption: Workflow for antimicrobial MIC and MBC determination.

Hypothetical Data: Antimicrobial Activity
Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
PPD-0164>128128
PPD-0283216
PPD-033212864
PPD-044168
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Part 5: Investigation of Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in aging and various diseases. Pyridazine derivatives have been shown to possess antioxidant capabilities, likely by scavenging free radicals.

[5]#### Protocol: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen the antioxidant activity of compounds. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the EC₅₀ (Efficient Concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Hypothetical Data: Antioxidant Activity
Compound IDDPPH Scavenging EC₅₀ (µM)
PPD-0195.4
PPD-0245.2
PPD-0328.7
PPD-0452.1
Ascorbic Acid18.5

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of novel this compound derivatives. The outlined protocols for assessing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities are based on established, validated methodologies that provide reliable and reproducible data. The exploration of underlying mechanisms through an analysis of key signaling pathways like PI3K/Akt and NF-κB is critical for understanding the structure-activity relationships and for guiding further optimization.

Lead compounds identified through this screening cascade should be subjected to more advanced secondary assays. For anticancer agents, this includes apoptosis assays, cell cycle analysis, and in vivo xenograft models. For anti-inflammatory candidates, measuring specific cytokine levels (e.g., TNF-α, IL-6) and utilizing chronic inflammation models is recommended. The this compound scaffold represents a promising starting point for the development of new therapeutics, and a systematic evaluation as described herein is the critical next step in unlocking its full potential.

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An In-depth Technical Guide to the Anticancer Properties of the 4-Phenylpyridazine-3,6-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds." The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such structure, demonstrating a vast range of pharmacological activities, including anticancer effects.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it an ideal foundation for designing targeted therapeutic agents.[1][4]

This guide focuses on the 4-Phenylpyridazine-3,6-diol core. While direct research on this specific molecule is nascent, its derivatives have emerged as a promising class of compounds with significant anticancer potential. We will explore the therapeutic promise of this scaffold by deconstructing the mechanisms of action of its derivatives, outlining the rigorous methodologies for their evaluation, and providing insights into their structure-activity relationships. This document serves as a technical resource for professionals seeking to understand and leverage the this compound framework in the development of next-generation oncology therapeutics.

The this compound Core: Chemical and Structural Rationale

The therapeutic potential of the this compound scaffold is rooted in its distinct chemical architecture. The electron-deficient nature of the pyridazine ring, combined with the presence of modifiable phenyl and diol groups, provides a versatile template for drug design.[4][5]

A crucial characteristic of this molecule is its existence in a tautomeric equilibrium. The diol form can readily convert to its more stable keto form, 4-phenyl-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is fundamental to its reactivity and its ability to interact with biological targets, influencing its binding properties within enzyme active sites.[5]

The synthesis of the pyridazine core typically involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives.[5] This foundational reaction allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for screening and optimization.

Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold exert their anticancer effects through the modulation of several critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Inhibition of Angiogenesis via VEGFR-2 Blockade

A primary mechanism identified for many pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its phosphorylation and downstream signaling, effectively starving the tumor and inhibiting its growth.[8][9]

Several studies have demonstrated potent VEGFR-2 inhibitory activity with pyridazine compounds, leading to significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast (MCF-7) cancer.[7][8]

VEGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Tumor Growth) Pyridazine 4-Phenylpyridazine -3,6-diol Derivative Pyridazine->VEGFR2 AKT Akt PI3K->AKT AKT->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Induction of Apoptosis and Cell Cycle Arrest

Beyond angiogenesis, pyridazine derivatives have been shown to directly impact the cancer cell life cycle. They can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing uncontrolled proliferation.[10][11]

  • Apoptosis: Treatment with these compounds often leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, the executioner enzymes of apoptosis.[4]

  • Cell Cycle Arrest: Flow cytometry analyses have revealed that certain derivatives can halt cancer cells in the G0/G1 or S-phase of the cell cycle, effectively stopping their division.[10][11]

Modulation of Other Kinase Pathways

The versatility of the pyridazine scaffold allows its derivatives to target other kinases implicated in cancer progression. Studies have reported inhibitory activity against:

  • JNK1 (c-Jun N-terminal kinase-1): A key player in the MAPK signaling pathway involved in stress responses and cell survival.[12]

  • CDK2 (Cyclin-dependent kinase 2): Essential for cell cycle progression.[13]

  • PARP-1 (Poly (ADP-ribose) polymerase-1): An enzyme involved in DNA repair, whose inhibition can be lethal to cancer cells with specific DNA repair defects.[4]

Anticancer_Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Compound 4-Phenylpyridazine -3,6-diol Derivative VEGFR VEGFR Compound->VEGFR Inhibits JNK JNK1 Compound->JNK Inhibits CDK CDK2 Compound->CDK Inhibits PARP PARP-1 Compound->PARP Inhibits Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Apoptosis ↑ Apoptosis JNK->Apoptosis CellCycle Cell Cycle Arrest CDK->CellCycle DNARepair ↓ DNA Repair PARP->DNARepair CancerGrowth Inhibition of Cancer Progression Angiogenesis->CancerGrowth Apoptosis->CancerGrowth CellCycle->CancerGrowth DNARepair->CancerGrowth

Caption: Multi-target mechanisms of action for pyridazine-based anticancer agents.

A Framework for Preclinical Evaluation

A rigorous, multi-step process is required to validate the anticancer potential of novel this compound derivatives. This involves a combination of in vitro and in vivo assays designed to assess cytotoxicity, target engagement, and overall efficacy.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cytotoxicity 1. Cytotoxicity Screening (MTT / SRB Assay) Determine IC50 TargetAssay 2. Target Engagement (Kinase Inhibition Assay) Cytotoxicity->TargetAssay MechanismAssay 3. Mechanism of Action (Apoptosis & Cell Cycle Analysis) TargetAssay->MechanismAssay Model 4. Animal Model (e.g., EAC Solid Tumor in Mice) MechanismAssay->Model Promising Candidate Efficacy 5. Efficacy Study (Measure Tumor Volume/Weight) Model->Efficacy Toxicity 6. Toxicity Assessment Efficacy->Toxicity Lead Lead Compound Identified Toxicity->Lead

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Part 1: In Vitro Assessment

The initial phase of testing is performed on human cancer cell lines to determine a compound's potency and mechanism of action.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.[14][15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the control. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against compound concentration.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines the phase of the cell cycle in which the compound induces arrest.[11]

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Part 2: In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo testing using animal models to evaluate their antitumor activity in a complex biological system.[16]

Protocol 3: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This is a commonly used transplantable tumor model in mice to assess the in vivo antitumor efficacy of new compounds.[8][12]

  • Animal Acclimatization: House female Swiss albino mice under standard laboratory conditions for one week.

  • Tumor Induction: Inject EAC cells (e.g., 2.5x10⁶ cells) subcutaneously into the right thigh of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at predetermined doses for a specified period (e.g., 10-14 days). The control group receives the vehicle. A positive control group may be treated with a standard drug like Doxorubicin.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. The percentage of tumor growth inhibition is calculated relative to the control group.

Structure-Activity Relationship (SAR) Data

SAR studies are crucial for optimizing the lead compound. By systematically modifying the this compound scaffold, researchers can identify which chemical features are essential for potent anticancer activity.[2][5]

Modification PositionSubstituent TypeObserved Impact on Anticancer ActivityReference Cell Lines
Phenyl Ring (Position 4) Electron-withdrawing groups (e.g., -Cl, -F)Often enhances potency, potentially by improving target binding affinity.MDA-MB-231, T-47D
Phenyl Ring (Position 4) Electron-donating groups (e.g., -OCH₃)Variable effects; activity is highly dependent on the specific target and cell line.HCT-116, MCF-7
Pyridazine Ring (N-substitution) Bulky aromatic groupsCan increase activity, possibly by establishing additional hydrophobic interactions in the binding pocket.Various
Diol/Dione (Positions 3,6) Conversion to other functional groups (e.g., amides, hydrazones)Forms the basis of many potent derivatives, significantly altering target specificity and potency.NCI-60 Panel

Note: This table is a generalized summary based on trends observed in the literature for pyridazine derivatives. Specific outcomes can vary.[12][13]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the discovery of novel anticancer agents. Its derivatives have demonstrated the ability to potently inhibit key oncogenic pathways, particularly those driven by kinases like VEGFR-2, leading to the suppression of tumor growth, induction of apoptosis, and cell cycle arrest. The synthetic tractability of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity through rigorous SAR studies.

Future research should focus on:

  • Synthesis and Evaluation of the Parent Compound: Directly assessing the biological activity of this compound to establish a baseline for its derivatives.

  • Exploration of Novel Derivatives: Designing and synthesizing new compounds with diverse substitutions to expand the chemical space and identify candidates with improved efficacy and drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of lead pyridazine derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.

  • Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models to evaluate efficacy in a more clinically relevant setting.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full potential and develop innovative, targeted therapies to improve outcomes for cancer patients.

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Investigating the Anti-inflammatory Potential of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, essential for tissue repair and defense against pathogens. However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with significant side effects, such as gastrointestinal lesions and nephrotoxicity.[2] This underscores the urgent need for safer and more effective anti-inflammatory therapeutics. The pyridazinone core has emerged as a promising scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory activities and improved safety profiles.[2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on investigating the anti-inflammatory potential of pyridazinone compounds, from mechanistic elucidation to preclinical evaluation.

The Pyridazinone Scaffold: A Privileged Structure in Inflammation

The pyridazinone nucleus is a versatile heterocyclic scaffold that allows for extensive functionalization at various positions, making it an attractive target for designing novel anti-inflammatory agents.[3][4] Structure-activity relationship (SAR) studies have revealed that modifications to the pyridazinone ring can significantly influence its biological activity, particularly its ability to selectively inhibit key inflammatory mediators.[5]

Mechanism of Action: Targeting Key Inflammatory Pathways

Pyridazinone derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for many pyridazinone compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[6][7] Selective COX-2 inhibition is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[6][8] Several novel pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range, sometimes exceeding the potency of celecoxib.[9]

  • Modulation of Pro-inflammatory Cytokine Production: Pyridazinone compounds can effectively suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][10] This is often achieved by interfering with critical intracellular signaling cascades.

  • Interference with Signaling Pathways: The anti-inflammatory effects of pyridazinone derivatives are frequently linked to their ability to modulate key signaling pathways that regulate the inflammatory response. Two of the most important pathways are:

    • NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[11][12][13] Some pyridazinone compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes.[7][14][15]

    • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38, JNK, and ERK, plays a crucial role in transmitting extracellular signals to the nucleus to regulate inflammatory responses.[16][17] Inhibition of MAPK signaling is another mechanism through which pyridazinone derivatives can exert their anti-inflammatory effects.

The following diagram illustrates the central role of the NF-κB signaling pathway in inflammation and its potential as a target for therapeutic intervention.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NF_kB_nuc NF-κB NF_kB_active->NF_kB_nuc Translocation DNA DNA NF_kB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces Pyridazinone Pyridazinone Pyridazinone->IKK_complex Inhibits In_Vivo_Workflow Start Start: Promising Compound Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Randomized Grouping (Vehicle, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Oral/IP) Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) Inflammation_Induction->Measurement Data_Analysis Data Analysis & Statistical Evaluation Measurement->Data_Analysis End End: Efficacy Assessment Data_Analysis->End

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Ulcerogenic Potential

A critical aspect of developing novel anti-inflammatory drugs is assessing their gastrointestinal safety.

Experimental Protocol: Evaluation of Gastric Ulceration in Rats

  • Compound Administration: Administer high doses of the test pyridazinone compounds and a positive control (e.g., indomethacin) orally to rats daily for several days.

  • Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise their stomachs.

  • Ulcer Scoring: Open the stomachs along the greater curvature and examine the gastric mucosa for any signs of ulceration. Score the ulcers based on their number and severity.

  • Data Analysis: Compare the ulcer index of the test compound-treated groups with the indomethacin-treated group to assess the relative gastrointestinal safety. Many pyridazinone derivatives have been shown to have a superior gastrointestinal safety profile compared to traditional NSAIDs.

Future Directions and Conclusion

The pyridazinone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Future research should focus on further structural optimization to enhance COX-2 selectivity and potency, as well as exploring their potential in chronic inflammatory disease models. The integration of in silico modeling and ADME profiling can further streamline the drug discovery process. [18]By employing the systematic in vitro and in vivo evaluation strategies outlined in this guide, researchers can effectively investigate the anti-inflammatory potential of pyridazinone compounds and accelerate their translation into clinically valuable therapeutics.

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The Ascendant Role of Substituted Pyridazine Derivatives in Antimicrobial and Antifungal Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with diverse mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyridazine nucleus has emerged as a "privileged structure" due to its versatile biological activities.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, antimicrobial and antifungal activities, and mechanisms of action of substituted pyridazine derivatives, offering field-proven insights for professionals in drug discovery and development.

The Pyridazine Core: A Scaffold of Significant Therapeutic Potential

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives, particularly pyridazinones, represent a critical class of compounds in pharmaceutical and agrochemical research.[2][3] The unique electronic properties conferred by the nitrogen atoms, coupled with the ease of substitution at various positions of the ring, make pyridazine an attractive scaffold for the design of novel bioactive molecules.[4] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

The fundamental pyridazine structure's modest basicity (pKa = 2.0) and the distinct reactivity of its carbon-hydrogen bonds provide a unique platform for molecular design.[6] The adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[6] This guide will delve into the specific application of this scaffold in combating microbial and fungal pathogens.

Synthetic Pathways to Bioactive Pyridazine Derivatives

The synthesis of substituted pyridazine derivatives is a well-established field, with several versatile and efficient methods available to medicinal chemists. A prevalent and robust strategy for the synthesis of 6-aryl-3(2H)-pyridazinone derivatives, common precursors to a wide range of bioactive compounds, is the condensation of β-aroylpropionic acids with hydrazine hydrate.[7]

Experimental Protocol: Synthesis of 6-Aryl-3(2H)-pyridazinones

This protocol outlines a standard procedure for the synthesis of 6-aryl-3(2H)-pyridazinone, a key intermediate.

Materials:

  • Appropriate β-aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (80% solution, 1-1.2 equivalents)

  • Ethanol or acetic acid as solvent

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve the β-aroylpropionic acid in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.

  • The purified 6-aryl-3(2H)-pyridazinone is dried under vacuum.

The resulting pyridazinone can then be subjected to a variety of chemical modifications, such as N-alkylation or substitution at other ring positions, to generate a library of diverse derivatives for antimicrobial screening.[8][9]

Diagram of Synthetic Pathway:

G cluster_start Starting Materials cluster_intermediate Reaction cluster_product Product β-Aroylpropionic Acid β-Aroylpropionic Acid Condensation/\nCyclization Condensation/ Cyclization β-Aroylpropionic Acid->Condensation/\nCyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation/\nCyclization 6-Aryl-3(2H)-pyridazinone 6-Aryl-3(2H)-pyridazinone Condensation/\nCyclization->6-Aryl-3(2H)-pyridazinone

Caption: General synthetic route to 6-aryl-3(2H)-pyridazinones.

Antimicrobial and Antifungal Activity: A Structure-Activity Relationship Perspective

A significant body of research has demonstrated the potent antimicrobial and antifungal activities of substituted pyridazine derivatives against a wide range of pathogens. The biological activity is profoundly influenced by the nature and position of substituents on the pyridazine ring and any associated aryl moieties.

Key Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridazine or associated phenyl rings often leads to a significant enhancement of antimicrobial activity.[4][10] Halogenated derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3][4][11] The increased lipophilicity and altered electronic properties imparted by halogens are thought to contribute to improved cell penetration and target binding.[11]

  • Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic systems, such as pyrazole, triazole, or thiazolidine, can result in hybrid molecules with enhanced and sometimes broader-spectrum antimicrobial activity.[12][13] For instance, pyrrolopyridazine derivatives have shown that saturated or partially saturated compounds often exhibit stronger activity than their aromatic counterparts.[13]

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of activity. Aryl groups are common, and their substitution pattern can fine-tune the biological effect.

  • Cis/Trans Isomerism: In certain series of pyridazine derivatives, the cis-isomers have been observed to be consistently more active than their corresponding trans-isomers, highlighting the importance of stereochemistry in biological activity.[13]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted pyridazine derivatives against a panel of clinically relevant bacterial and fungal strains.

Compound IDSubstituentsS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference(s)
PDZ-Cl 6-(4-chlorophenyl)0.5 - 128>128>128128[5]
PDZ-F 6-(4-fluorophenyl)16128>128>128[5]
PDZ-Hybrid Fused pyrazolo-pyridazine816328[12]
PDZ-SO2NH2 Pyridazinesulfonamide326412864[14]
Reference Ciprofloxacin0.25 - 10.008 - 0.50.25 - 4N/A
Reference FluconazoleN/AN/AN/A0.25 - 8

Note: The MIC values are presented as ranges to reflect the variability reported across different studies and specific derivative structures.

Unraveling the Mechanism of Action

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. For pyridazine derivatives, several key cellular targets have been identified, suggesting a multi-pronged approach to inhibiting microbial growth.

Primary Mechanisms of Antimicrobial Action:
  • DNA Gyrase Inhibition: A significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mechanism of action for some pyridazine derivatives.[9][15][16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[15] By binding to the ATP-binding site of the GyrB subunit, these compounds competitively inhibit the enzyme's activity, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[9][15] Molecular docking studies have corroborated these findings, illustrating the favorable binding interactions of pyridazine derivatives within the active site of DNA gyrase.[10]

  • Dihydrofolate Reductase (DHFR) Inhibition: Another well-documented mechanism is the inhibition of dihydrofolate reductase (DHFR).[12][17] DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[12] The inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death.[17] Several pyridazine analogues have been specifically designed and synthesized as DHFR inhibitors, demonstrating potent antimicrobial and antifungal activities.[12][18]

Diagram of Proposed Mechanisms of Action:

G cluster_compound Pyridazine Derivative cluster_targets Bacterial/Fungal Cell Targets cluster_effects Cellular Effects cluster_outcome Outcome Substituted Pyridazine Substituted Pyridazine DNA Gyrase DNA Gyrase Substituted Pyridazine->DNA Gyrase Inhibition DHFR DHFR Substituted Pyridazine->DHFR Inhibition Inhibition of DNA Replication Inhibition of DNA Replication DNA Gyrase->Inhibition of DNA Replication Inhibition of Folate Synthesis Inhibition of Folate Synthesis DHFR->Inhibition of Folate Synthesis Cell Death Cell Death Inhibition of DNA Replication->Cell Death Inhibition of Folate Synthesis->Cell Death

Caption: Proposed mechanisms of antimicrobial action for pyridazine derivatives.

Standardized Protocols for Antimicrobial and Antifungal Activity Screening

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The following sections detail the step-by-step methodologies for two widely accepted assays.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary screening tool to assess the qualitative antimicrobial activity of a compound.[4][19]

Materials:

  • Muller-Hinton agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at known concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a lawn culture of the test microorganism on the surface of an MHA plate by evenly spreading the standardized inoculum with a sterile swab.[19]

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.[19]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The broth microdilution method is a common quantitative technique for MIC determination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Test compound solutions

  • Positive and negative growth controls

  • Microplate reader (optional)

Procedure:

  • Dispense a fixed volume of broth into all wells of a 96-well plate.

  • Create a serial two-fold dilution of the test compound across the wells of the plate.

  • Inoculate each well (except the negative control) with a standardized suspension of the test microorganism.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). The MIC can also be determined spectrophotometrically using a microplate reader.

Conclusion and Future Perspectives

Substituted pyridazine derivatives represent a highly promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their synthetic tractability, coupled with their ability to target essential microbial enzymes like DNA gyrase and DHFR, underscores their therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective pyridazine-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel substitutions and hybrid structures, and further elucidating their mechanisms of action to overcome existing and emerging drug resistance.

References

  • Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. [Link]

  • Ewida, M. A., Abou El Ella, D. A., Lasheen, D. S., Ewida, H. A., El-Gazzar, Y. I., & El-Subbagh, H. I. (2017). Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic Chemistry, 74, 228-237. [Link]

  • Asif, M., & Tauquir Alam, A. A. M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry, 7(4), 303-317. [Link]

  • Gaber, A. A. M., El-Gendy, M. S. M., & Mohamed, M. S. (2011). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1856-1870. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, M. H. (2022). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Journal of Heterocyclic Chemistry, 59(5), 847-862. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Popa, M., & Ionita, G. (2013). New Pyridazine-Fluorine Derivatives: Synthesis, Chemistry and Biological Activity. Part II. European Journal of Medicinal Chemistry, 68, 435-443. [Link]

  • Constantinescu, T., Capitanescu, B., Balaban, M., & Badescu, V. (1993). Antimicrobial activity of new pyridazine derivatives. Roum Arch Microbiol Immunol, 52(3-4), 149-156. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Pharmaceuticals, 14(8), 793. [Link]

  • Abu-Hashem, A. A., Al-Hussain, S. A., & Youssif, B. G. M. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(22), 6788. [Link]

  • El-Gazzar, Y. I., Ismail, N. S. M., & Hafez, H. N. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29285-29304. [Link]

  • Aher, N. G., Pore, V. S., & Mishra, N. N. (2015). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. Journal of Heterocyclic Chemistry, 52(6), 1673-1682. [Link]

  • Deeb, A., & F. El-Mariah, A. (2009). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2010). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of PharmTech Research, 2(2), 1184-1188. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Journal of the Brazilian Chemical Society, 23(8), 1431-1438. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry, 129, 106207. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, M. H. (2022). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Journal of Heterocyclic Chemistry, 59(5), 847-862. [Link]

  • Tariq, M. I., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Journal of Medicinal Chemistry, 56(11), 4291-4299. [Link]

  • Chan, P. F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 55(17), 7686-7697. [Link]

  • Costa, A. D., et al. (2019). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. European Journal of Medicinal Chemistry, 178, 268-280. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 57(23), 9683-9703. [Link]

Sources

4-Phenylpyridazine-3,6-diol as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Analyzing Search Results Now

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Keto-Enol Tautomerism in Hydroxypyridazines: A Technical Guide to Equilibrium and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyridazines are a cornerstone of heterocyclic chemistry, frequently appearing as core scaffolds in pharmaceuticals and agrochemicals.[1][2][3] Their chemical behavior, however, is profoundly governed by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the keto-enol tautomeric equilibrium in 3-hydroxy- and 4-hydroxypyridazines, detailing the structural nuances of the tautomers, the environmental factors that dictate their predominance, and the significant impact this equilibrium has on their chemical reactivity. We will dissect the mechanistic pathways of key reactions, provide actionable experimental protocols for characterization, and offer insights grounded in established research for professionals in drug discovery and chemical synthesis.

The Principle of Tautomerism in Heterocyclic Systems

Tautomers are structural isomers of organic compounds that readily interconvert.[4] This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a shift of a double bond. In the realm of N-heterocycles, the amide-imidol or, more broadly, the keto-enol tautomerism is a pivotal concept. For hydroxypyridazines, this manifests as an equilibrium between a hydroxyl-substituted aromatic form (the "enol" or "hydroxy" form) and a non-aromatic pyridazinone structure (the "keto" or "oxo" form).[5][6]

The position of this equilibrium is not static; it is a dynamic state influenced by a delicate balance of intramolecular and intermolecular forces. Understanding which tautomer predominates under specific conditions is paramount, as each form possesses a distinct electronic distribution, geometry, and set of reactive sites, ultimately dictating the molecule's biological activity and synthetic utility.[4]

Tautomeric Forms of Hydroxypyridazines

Hydroxypyridazines primarily exist in two main tautomeric forms, with the position of the hydroxyl group (at C3 or C4) determining the specific structures involved.

  • 3-Hydroxypyridazine: This compound equilibrates between 3-hydroxypyridazine (enol form) and pyridazin-3(2H)-one (keto form). The keto form is generally more stable and is the predominant species in most conditions.[5]

  • 4-Hydroxypyridazine: This isomer exists in equilibrium between 4-hydroxypyridazine (enol form) and pyridazin-4(1H)-one (keto form).

It is a widely observed principle that the pyridazinone (keto) forms are thermodynamically more stable and thus more common than their corresponding hydroxy (enol) counterparts.[5][6]

Caption: Tautomeric equilibria for 3- and 4-hydroxypyridazine.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms can be tipped by several environmental and structural factors. A thorough understanding of these influences is crucial for controlling reaction outcomes and predicting molecular behavior.

Solvent Effects

The polarity of the solvent plays a dominant role in determining the position of the tautomeric equilibrium.

  • Polar Solvents (e.g., water, methanol): These solvents preferentially stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. The pyridazinone form possesses a larger dipole moment than the corresponding hydroxy form, leading to stronger solvation and stabilization in polar media.[7][8] In aqueous solutions, the keto form is overwhelmingly favored.[9]

  • Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar enol form is more favored.[7] In the gas phase, where intermolecular interactions are minimized, the enol form is also the more stable species.[10][11]

SolventDielectric Constant (ε)Predominant TautomerRationale
Water80.1Keto (Pyridazinone)High polarity strongly solvates the larger dipole moment of the keto form.[8]
Methanol32.7Keto (Pyridazinone)Polar protic solvent stabilizes the keto form via hydrogen bonding.[9]
Chloroform4.8Mixed / Keto-favoredIntermediate polarity shifts equilibrium towards the keto form compared to nonpolar solvents.[8]
Cyclohexane2.0Enol (Hydroxypyridazine)Low polarity favors the less polar enol tautomer.[11]
Gas Phase1.0Enol (Hydroxypyridazine)Intrinsic stability favors the enol form in the absence of solvent effects.[11]
pH and Ionization

The pH of the medium can significantly alter the tautomeric landscape by favoring ionized species. For instance, in basic media, deprotonation can occur, forming an ambident anion that is a hybrid of the enolate and amide resonance structures. Conversely, in acidic media, protonation can occur at different sites, further complicating the equilibrium.

Substituent Effects

The presence of electron-donating or electron-withdrawing groups on the pyridazine ring can subtly influence the relative stability of the tautomers. For example, chlorine substitution can stabilize or destabilize the keto form depending on its position on the ring.[10] Electron-donating groups may enhance the electron density on the ring, potentially favoring the aromatic hydroxy tautomer.[2]

Impact on Chemical Reactivity: The Case of Alkylation

The tautomeric nature of hydroxypyridazines presents a classic case of ambident nucleophilicity, where a reaction with an electrophile can occur at two different sites. This is most clearly illustrated in alkylation reactions, which can proceed via either O-alkylation of the enol form or N-alkylation of the keto form.

The outcome of this competition is a critical consideration in synthetic design and is governed by Pearson's Hard and Soft Acid-Base (HSAB) theory, as well as reaction conditions.[12]

  • N-Alkylation: The nitrogen atom in the keto tautomer is a softer nucleophilic center. It reacts preferentially with softer electrophiles, such as alkyl iodides.[12] This pathway is often kinetically favored and is common under neutral or base-catalyzed conditions in polar aprotic solvents like DMF.[13]

  • O-Alkylation: The oxygen atom of the enol tautomer (or the corresponding anion) is a harder nucleophilic center. It tends to react with harder electrophiles, such as dimethyl sulfate or alkyl triflates.[12] Using the silver salt of the hydroxypyridazine in a nonpolar solvent can also favor O-alkylation.[13]

Alkylation_Reactivity cluster_equilibrium Tautomeric Equilibrium cluster_reaction Alkylation with R-X Enol Hydroxypyridazine (Enol Form) Keto Pyridazinone (Keto Form) Enol->Keto O_Product O-Alkylated Product (Alkoxypyridazine) Enol->O_Product Hard Electrophile (e.g., R₂SO₄) favors O-attack N_Product N-Alkylated Product (N-Alkylpyridazinone) Keto->N_Product Soft Electrophile (e.g., RI) favors N-attack Electrophile Alkylating Agent (R-X)

Caption: Competing N- vs. O-alkylation pathways dictated by tautomerism.

This differential reactivity is not merely an academic curiosity; it has profound implications in drug development. The biological activity of pyridazinone-based drugs is often critically dependent on the substitution pattern.[3][14] An N-alkylated pyridazinone and an O-alkylated pyridazine are distinct chemical entities with different shapes, polarities, and hydrogen bonding capabilities, leading to different interactions with biological targets.[4]

Experimental & Computational Characterization

A multi-faceted approach is required to unambiguously characterize the tautomeric forms and quantify their equilibrium.

Spectroscopic Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers.[15][16] The keto form will typically show a signal for an N-H proton, while the enol form will show an O-H proton signal. The chemical shifts of the ring protons and carbons also differ significantly between the two forms due to changes in aromaticity and electron distribution.

  • UV-Vis Spectroscopy: The two tautomers possess different chromophores and thus exhibit distinct UV-Vis absorption spectra.[15] The aromatic enol form and the conjugated keto form will absorb at different wavelengths, allowing for the quantification of the tautomeric ratio in solution by analyzing the spectra in various solvents.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the dominant tautomer.[19] The keto form is characterized by a strong carbonyl (C=O) stretching band (typically ~1650-1700 cm⁻¹), while the enol form will show a characteristic O-H stretching band.[19][20]

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

This protocol outlines a general method for determining the tautomeric ratio of a hydroxypyridazine derivative in different deuterated solvents.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the hydroxypyridazine sample.

    • Prepare a series of NMR tubes. To each tube, add the sample.

    • To each tube, add 0.6 mL of a different deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all proton signals.

    • Key signals to monitor: N-H proton of the keto form (often broad, in DMSO-d₆), O-H proton of the enol form (can exchange with D₂O), and distinct aromatic proton signals for each tautomer.

  • Data Analysis:

    • Identify unique, well-resolved proton signals corresponding to the keto and enol forms.

    • Carefully integrate these signals.

    • Calculate the molar ratio of the tautomers using the formula: % Keto = [Integration(Keto) / (Integration(Keto) + Integration(Enol))] * 100

  • Validation:

    • Compare the results across different solvents to observe the equilibrium shift, which should correlate with solvent polarity.

    • If possible, perform the analysis at different temperatures to assess thermodynamic parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep1 Weigh ~5 mg of Hydroxypyridazine Prep2 Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Acq2 Ensure Adequate Relaxation Delay (d1) Acq1->Acq2 Ana1 Identify Unique Signals for Keto and Enol Tautomers Acq2->Ana1 Ana2 Integrate Characteristic Peaks Ana1->Ana2 Ana3 Calculate Molar Ratio and Percentage of Each Tautomer Ana2->Ana3 Ana4 Correlate Ratio with Solvent Polarity Ana3->Ana4

Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for complementing experimental data.[11] These calculations can:

  • Determine the relative energies of the tautomers in the gas phase and in solution (using solvation models).[8]

  • Predict spectroscopic data (NMR shifts, vibrational frequencies) to aid in the assignment of experimental spectra.[21]

  • Model the transition states for tautomer interconversion to understand the kinetic barriers.[8]

Conclusion

The tautomerism of hydroxypyridazines is a fundamental principle that dictates their structure, stability, and reactivity. The predominance of the pyridazinone (keto) form in polar, biologically relevant environments is a key consideration for drug design. The ability of the molecule to react via either its nitrogen or oxygen nucleophile, depending on the tautomer present and the nature of the electrophile, provides both challenges and opportunities in synthetic chemistry. For researchers in drug development, a comprehensive grasp of this tautomeric equilibrium is not optional—it is essential for the rational design of novel therapeutics, the prediction of metabolic pathways, and the development of robust synthetic routes.

References

  • Tsuchida, N., & Yamabe, T. (Year not available). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ResearchGate. Available from: [Link]

  • Fis, S., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. PubMed. Available from: [Link]

  • Kunnus, K., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. Available from: [Link]

  • Al-Tel, T. H., et al. (Year not available). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

  • Fathalla, W., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Available from: [Link]

  • (Author not available). (Year not available). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available from: [Link]

  • (Author not available). (Year not available). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate. Available from: [Link]

  • (Author not available). (Year not available). Keto–enol tautomerism. Semantic Scholar. Available from: [Link]

  • Abdelbaset, M. S., et al. (Year not available). Biological activities of pyridazinones. ResearchGate. Available from: [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. RSC Publishing. Available from: [Link]

  • (Author not available). (Year not available). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. Available from: [Link]

  • Abdelbaset, M. S., et al. (Year not available). Keto-enol tautomerism of pyridazinones. ResearchGate. Available from: [Link]

  • Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][10]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][10]thiazin-4-one 1,1-dioxide. Sci-Hub. Available from: [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available from: [Link]

  • da Costa, B. F. C., et al. (Year not available). Keto-enol tautomerism in the development of new drugs. Frontiers. Available from: [Link]

  • Martínez, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • (Author not available). (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available from: [Link]

  • (Author not available). (Year not available). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available from: [Link]

  • Wang, D., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. PubMed. Available from: [Link]

  • (Author not available). (Year not available). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available from: [Link]

  • Hong, F., et al. (Year not available). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][10]naphthyrin-5(6H)-one. National Institutes of Health. Available from: [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. PubMed. Available from: [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. Available from: [Link]

  • Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. Available from: [Link]

  • Kumar, V., & S, V. (Year not available). What impact does tautomerism have on drug discovery and development?. National Institutes of Health. Available from: [Link]

  • (Author not available). (Year not available). REVIEW IN (NMR and UV-VIS) SPECTRA. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/REVIEW-IN-(NMR-and-UV-VIS)-SPECTRA-TITLE-(14pt-Roman/2849b28203d9d300c355c7043813a30248f7073b]([Link]

  • Mary, Y. S., et al. (Year not available). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. Available from: [Link]

  • Singh, A. K., et al. (Year not available). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Phenylpyridazine-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazine Scaffolds and the Advent of Microwave Synthesis

The pyridazine nucleus is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] Specifically, the 4-phenylpyridazine-3,6-diol scaffold serves as a versatile building block for the development of novel therapeutic agents. The diol functionality allows for further chemical modifications to generate libraries of compounds for drug discovery programs.

Traditionally, the synthesis of such heterocyclic compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of byproducts.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions.[3][4] By utilizing microwave irradiation, chemists can achieve higher yields, improved product purity, and significantly reduced reaction times, often from hours to mere minutes.[3][4] This technology operates on the principle of dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the sample.[4] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using microwave irradiation, a method adapted from established procedures for analogous pyridazinone syntheses.[3]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a cyclocondensation reaction between 2-phenylmaleic anhydride and hydrazine hydrate. The reaction is typically acid-catalyzed. The proposed mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on a carbonyl group of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the stable heterocyclic pyridazine-3,6-diol ring system.

Microwave irradiation significantly accelerates this process by promoting rapid and efficient heating of the polar reactants and solvent, thereby overcoming the activation energy barrier of the reaction more effectively than conventional heating methods.

ReactionMechanism cluster_reactants Reactants cluster_product Product Reactant1 2-Phenylmaleic Anhydride Intermediate1 Ring-Opened Intermediate Reactant1->Intermediate1 + Hydrazine Reactant2 Hydrazine Hydrate Reactant2->Intermediate1 Product This compound Intermediate1->Product Intramolecular Cyclization & Dehydration

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a laboratory-grade microwave reactor equipped with temperature and pressure sensors.

Materials:

  • 2-Phenylmaleic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid (catalyst)

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • N,N-Dimethylformamide (DMF) for recrystallization

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars

  • Analytical balance

  • Magnetic stirrer hotplate

  • Büchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine 2-phenylmaleic anhydride (1.0 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Addition of Hydrazine: To the stirred suspension, slowly add hydrazine hydrate (1.2 mmol).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 100 W for 4 minutes, with a target temperature of 120°C. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Monitoring: After the initial irradiation, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane) to check for the consumption of the starting material. If the reaction is incomplete, further irradiation in 1-minute intervals can be performed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Add deionized water (10 mL) to the reaction mixture.

  • Neutralization and Precipitation: Adjust the pH of the solution to approximately 7 by the careful addition of a saturated sodium bicarbonate solution. A precipitate should form.

  • Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent such as an N,N-dimethylformamide/water mixture to obtain pure this compound.

  • Characterization: Dry the purified product under vacuum and determine its melting point. Further characterization can be performed using IR, ¹H NMR, and mass spectrometry.

Workflow A 1. Combine Reactants (2-Phenylmaleic anhydride, Ethanol, Acetic Acid) B 2. Add Hydrazine Hydrate A->B C 3. Microwave Irradiation (100 W, 4 min, 120°C) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Aqueous Work-up D->E Reaction Complete F 6. Neutralization & Precipitation E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallization G->H I 9. Characterization (m.p., IR, NMR, MS) H->I

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Data and Expected Results

The microwave-assisted approach is expected to provide the desired this compound in high yield and purity within a significantly shorter reaction time compared to conventional heating methods.

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time Several hours4-10 minutes[3]
Typical Yield Moderate>90%[3]
Energy Consumption HighLow[3][4]
Solvent Usage Often requires larger volumesMinimal[4]
Product Purity May require extensive purificationHigh, with fewer byproducts[3]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in established literature for the synthesis of structurally similar pyridazinones.[3] The progress of the reaction can be easily monitored by TLC, providing a clear endpoint for the synthesis. The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, IR, and NMR spectroscopy. The expected spectroscopic data should be consistent with the proposed structure of this compound.

Conclusion

This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of this compound derivatives using microwave irradiation. The significant reduction in reaction time and improvement in yield make this method highly attractive for researchers in drug discovery and development. The versatility of the pyridazine scaffold, combined with the efficiency of microwave synthesis, opens avenues for the rapid generation of compound libraries for biological screening.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 16(6), 4763-4780. [Link]

  • Li, B., Zhang, J., & Lu, Y. (2003). A rapid synthesis of 6-hydroxy-2-phenylpyridazin-3-one under microwave irradiation. Journal of Chemical Research, 2003(9), 590-591.
  • Bandyopadhyay, D., & Mukherjee, B. (2009). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research, 1(1), 115-125.
  • Jha, K. K., Kumar, Y., Shaharyar, M., & Sharma, G. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry, 21(8), 6491-6496.
  • Sotelo, E., Mocelo, R., Suárez, M., & Loupy, A. (1997). Synthesis of Polyfunctional Pyridazine Derivatives Using a Solvent-Free Microwave Assisted Method.
  • Bourel, L., Tartar, A., & Melnyk, P. (1996). Improved synthesis of pyridazinediones under microwave irradiation. Tetrahedron Letters, 37(24), 4145-4148.
  • Mecadon, H., & Myrboh, B. (2011). Potassium Hydroxide Impregnated Alumina (KOH-Alumina) as a Recyclable Catalyst for the Solvent-Free Multicomponent Synthesis of Highly Functionalized Substituted Pyridazines and/or Substituted Pyridazin-3(2H)-ones under Microwave Irradiation. ISRN Organic Chemistry, 2011, 1-7.

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Anticancer Screening of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Phenylpyridazine-3,6-diol

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] The unique 1,2-diazine structure, featuring adjacent nitrogen atoms, imparts advantageous physicochemical properties like hydrogen bonding and chelation capabilities, making it a focal point for designing targeted therapies.[2][4]

This document provides a comprehensive guide to the in vitro screening of This compound , a specific pyridazine derivative, for its potential anticancer efficacy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for assessing cytotoxicity and the underlying mechanism of action in a panel of cancer cell lines.

In vitro assays are the cornerstone of preclinical drug discovery, providing a rapid, cost-effective, and high-throughput method to identify and characterize novel therapeutic candidates before advancing to more complex in vivo models.[5][6] This guide will focus on three fundamental and widely adopted assays: the MTT assay for metabolic viability, the Sulforhodamine B (SRB) assay for total biomass, and the Annexin V/PI assay for the detection of apoptosis. By employing these methods, researchers can generate reliable and reproducible data to elucidate the cytotoxic and cytostatic effects of this compound.

Foundational Concepts: Compound Preparation and Cell Line Selection

Handling and Preparation of this compound

This compound exists in a tautomeric equilibrium with its more stable keto form (pyridazinone).[1] This is a critical consideration for its handling and solubilization.

  • Solubility Testing: Initially, determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common starting point for organic compounds in biological assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.

  • Stock Solution Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[8]

Selection and Maintenance of Cancer Cell Lines

The choice of cell lines is paramount for a meaningful screening cascade. It is recommended to use a panel of cell lines from diverse tissue origins to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel, for example, uses a standardized set of 60 human cancer cell lines.[9] For initial screening, a smaller, representative panel is often sufficient.[9][10]

  • Recommended Cell Lines for Initial Screening:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).[10][11]

    • MDA-MB-231: Triple-negative breast cancer.[12]

    • NCI-H460: Non-small cell lung carcinoma.[9][10]

    • HeLa: Cervical adenocarcinoma.[11]

    • HCT-116: Colon carcinoma.[11]

  • Cell Culture and Maintenance:

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[10]

    • Ensure cells are in their logarithmic (exponential) growth phase and have high viability (>95%) before seeding for an experiment.

Experimental Workflow for Anticancer Screening

The following diagram outlines the general workflow for evaluating this compound in vitro.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock & Working Solutions seed_plate Seed Cells into 96-Well Plates prep_cells Culture & Harvest Cancer Cell Lines prep_cells->seed_plate treat_cells Treat with Compound (24-72h Incubation) seed_plate->treat_cells assay_mtt MTT Assay treat_cells->assay_mtt assay_srb SRB Assay assay_apop Apoptosis Assay (Annexin V/PI) analysis Measure Absorbance/ Fluorescence assay_mtt->analysis calc Calculate % Viability & IC50 Values analysis->calc

Caption: General workflow for in vitro anticancer screening.

Protocol 1: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials
  • 96-well flat-bottom sterile plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).[8]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[14] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye is directly proportional to the cell mass.

Materials
  • 96-well flat-bottom sterile plates

  • Trichloroacetic acid (TCA), cold 10% (wt/vol)

  • Sulforhodamine B (SRB) solution: 0.057% or 0.4% (wt/vol) in 1% (vol/vol) acetic acid.[15][16]

  • Wash solution: 1% (vol/vol) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)[16]

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 4.2).

  • Cell Fixation: After compound incubation, gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[15]

  • Washing: Carefully remove the TCA solution. Wash the plates four to five times with 1% acetic acid to remove unbound dye and excess TCA.[15][16]

  • Drying: Allow the plates to air-dry completely. This can be done at room temperature or with a blow dryer.[16]

  • SRB Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

  • Drying: Air-dry the plates completely as in step 4. At this point, stained and dried plates can be stored indefinitely.[16]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[16]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value, similar to the MTT assay.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[18] This assay uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][19]

Materials
  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle control.[10]

  • Cell Harvesting: After incubation, collect the culture supernatant (which contains floating apoptotic cells). Gently wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the harvested adherent cells.[19]

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

G compound Anticancer Agent (e.g., this compound) stress Cellular Stress compound->stress mito Mitochondrial Perturbation stress->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Executioner Caspases (Caspase-3/7) Activation apaf->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: The intrinsic apoptosis pathway, a common target for anticancer agents.[22]

Data Presentation and Troubleshooting

Quantitative data should be summarized in clear, structured tables. This facilitates comparison between cell lines and against control compounds.

Table 1: Example Cytotoxicity (IC₅₀) Data for this compound

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]0.8 ± 0.1
NCI-H460Lung Carcinoma[Experimental Value]1.2 ± 0.2
HCT-116Colon Carcinoma[Experimental Value]2.1 ± 0.3
HeLaCervical Adenocarcinoma[Experimental Value]2.4 ± 0.4
Note: Data are presented as mean ± standard deviation from three independent experiments. Control values are for illustrative purposes.[10]

Table 2: Common Troubleshooting for In Vitro Assays

IssuePotential Cause(s)Suggested Solution(s)
High Background Absorbance (MTT/SRB) - Contamination of reagents or medium.- Phenol red or serum interference.- Incomplete removal of unbound SRB dye.[16]- Use fresh, sterile reagents and aseptic techniques.[8]- For MTT, consider using phenol red-free medium for the final incubation step.[8]- Ensure thorough and rapid washing steps for the SRB assay.[16]
Low Signal/Absorbance - Suboptimal cell seeding density.- Short incubation time with the reagent.- Incomplete solubilization of formazan (MTT) or SRB dye.[8]- Optimize cell seeding number for each cell line.- Increase incubation time with MTT or SRB reagent.- Ensure complete dissolution by thorough mixing or shaking.[8]
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.[8]- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using outer wells or fill them with sterile PBS to maintain humidity.[8]

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • Brown, D. T., & G-S, S. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • iQ Biosciences. Apoptosis Assay. [Link]

  • Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zhang, H., et al. (2016). Cellular Apoptosis Assay of Breast Cancer. PubMed. [Link]

  • Kulshrestha, M., & Rahman, M. (2015). Bioassays for anticancer activities. PubMed. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • Azar, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link]

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  • Çelik, F., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. PMC - PubMed Central. [Link]

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  • Greene, B. T., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[23][24][25]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH. [Link]

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Application Notes and Protocols: 4-Phenylpyridazine-3,6-diol as a Versatile Precursor for the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Phenylpyridazine-3,6-diol as a strategic starting material for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The pyridazinone core is a well-established pharmacophore in numerous PARP inhibitors, acting as a bioisostere of the phthalazinone nucleus found in the pioneering drug Olaparib.[1][2][3] This document elucidates the chemical rationale behind this synthetic strategy, offering step-by-step protocols for the conversion of this compound into advanced intermediates amenable to further elaboration into diverse PARP inhibitor scaffolds. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for the development of novel therapeutics targeting DNA damage response pathways.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular response to DNA damage.[4] They act as sentinels that detect single-strand breaks in DNA and, upon activation, catalyze the synthesis of poly(ADP-ribose) chains on acceptor proteins. This process facilitates the recruitment of DNA repair machinery to the site of damage. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality. This targeted approach has revolutionized the treatment of certain cancers, including ovarian, breast, and pancreatic cancers.[3]

The core chemical scaffold of many successful PARP inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The pyridazinone ring system has emerged as a highly effective bioisostere for this purpose, providing a rigid framework that can be appropriately substituted to achieve high-affinity binding to the PARP active site. This compound is an attractive and versatile precursor for the construction of such inhibitors, offering multiple points for chemical modification.

The Strategic Advantage of this compound

This compound exists in tautomeric equilibrium with its more stable diketo form, 4-phenyl-1,2-dihydropyridazine-3,6-dione. This reactivity is key to its utility. The hydroxyl groups can be readily converted into more reactive leaving groups, such as chlorides, which then serve as handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. The phenyl group at the 4-position provides a foundational structural element that can be further modified or used to influence the overall conformation and physicochemical properties of the final inhibitor.

Synthetic Workflow: From Precursor to a PARP Inhibitor Scaffold

The following multi-step protocol outlines a representative synthetic pathway for the conversion of this compound into a versatile intermediate for the synthesis of novel PARP inhibitors. This workflow is based on analogous transformations reported in the literature for similar pyridazine systems.

Synthetic_Workflow Start This compound Step1 Step 1: Dichlorination Start->Step1 Intermediate1 4-Phenyl-3,6-dichloropyridazine Step1->Intermediate1 Step2 Step 2: Mono-aryloxylation (SNAr) Intermediate1->Step2 Intermediate2 Substituted Phenyl-chloropyridazine Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Intermediate3 Di-aryl Pyridazine Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling & Cyclization Intermediate3->Step4 End Pyridazinone-based PARP Inhibitor Step4->End

Caption: Overall synthetic workflow from this compound to a pyridazinone-based PARP inhibitor.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Phenyl-3,6-dichloropyridazine

Principle: The hydroxyl groups of this compound are converted to chlorides using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a standard method for the preparation of chloropyridazines from their corresponding pyridazinediols.[5][6][7] The resulting dichloropyridazine is a key intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the suspension. After stirring for 15 minutes, add phosphorus oxychloride (3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Phenyl-3,6-dichloropyridazine as a solid.

IntermediateFormulaMW ( g/mol )Expected Form
4-Phenyl-3,6-dichloropyridazineC₁₀H₆Cl₂N₂225.08White to off-white solid
Step 2: Synthesis of 3-Chloro-6-(4-formylphenoxy)-4-phenylpyridazine

Principle: This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the dichloropyridazine ring facilitates the displacement of one of the chloride atoms by a nucleophile. In this protocol, the phenoxide of 4-hydroxybenzaldehyde is used as the nucleophile.[1] The reaction typically proceeds with good selectivity for one of the chloro positions.

Materials:

  • 4-Phenyl-3,6-dichloropyridazine

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-Phenyl-3,6-dichloropyridazine (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (15 mL per gram of dichloropyridazine) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

IntermediateFormulaMW ( g/mol )Expected Form
3-Chloro-6-(4-formylphenoxy)-4-phenylpyridazineC₁₇H₁₁ClN₂O₂310.74Solid
Step 3 & 4: Elaboration to a PARP Inhibitor Scaffold (Example Pathway)

Principle: The aldehyde intermediate from Step 2 can be converted into a PARP inhibitor through various synthetic routes. One common approach involves reductive amination followed by acylation, or conversion to a carboxylic acid and subsequent amide coupling. The following is an illustrative example of how to build a scaffold analogous to some known PARP inhibitors. This example involves a Suzuki coupling to introduce a new aryl group, followed by further functionalization. The choice of boronic acid and subsequent reaction partners will determine the final structure and properties of the inhibitor.[8][9][10]

Example Step 3: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, combine 3-Chloro-6-(4-formylphenoxy)-4-phenylpyridazine (1.0 eq), a suitable arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a solvent mixture such as toluene/ethanol/water.

  • Reaction: Degas the mixture and heat to reflux under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify by column chromatography to yield the di-aryl pyridazine intermediate.

Example Step 4: Conversion to Final Inhibitor

The resulting di-aryl pyridazine can be further functionalized. For instance, the aldehyde can be oxidized to a carboxylic acid, which is then coupled with a desired amine (e.g., a piperazine derivative, similar to Olaparib) using standard amide coupling reagents like HBTU or HATU.[11]

Mechanism of Action: How Pyridazinone Scaffolds Inhibit PARP

PARP_Inhibition cluster_0 PARP Active Site cluster_1 Cellular Consequence NAD NAD+ PARP PARP Enzyme NAD->PARP Binds and is consumed Inhibitor Pyridazinone Inhibitor Inhibitor->PARP Competitively Binds Repair_Blocked DNA Repair Blocked PARP->Repair_Blocked Inhibition leads to DNA_Damage DNA Single-Strand Break DNA_Damage->PARP Activates Cell_Death Synthetic Lethality (in BRCA-deficient cells) Repair_Blocked->Cell_Death Leads to

Caption: Competitive inhibition of PARP by a pyridazinone-based inhibitor, leading to synthetic lethality.

The pyridazinone core of the inhibitor acts as a mimic of the nicotinamide group of NAD+. It occupies the nicotinamide-binding pocket of the PARP enzyme, forming key hydrogen bonds and π-stacking interactions with amino acid residues in the active site. This competitive binding prevents PARP from catalyzing the poly(ADP-ribosyl)ation reaction, thereby trapping PARP on the DNA and blocking the repair of single-strand breaks. In cancer cells with a compromised homologous recombination repair pathway (e.g., BRCA mutations), these unrepaired single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to apoptosis.

Conclusion

This compound is a highly valuable and cost-effective precursor for the synthesis of novel PARP inhibitors. The synthetic pathways outlined in these application notes provide a robust and adaptable framework for researchers in medicinal chemistry and drug discovery. By leveraging the reactivity of the pyridazinone core, a wide array of potent and selective PARP inhibitors can be developed, paving the way for new and improved cancer therapies.

References

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  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5871. [Link]

  • Blaise, F., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5871. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9476-9486. [Link]

  • El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 647-657. [Link]

  • Elmasry, G. H., et al. (2019). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]

  • Elmasry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Li, X., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16823. [Link]

  • De Pooter, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 332-359. [Link]

  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 269-275. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9097-9102. [Link]

  • Richardson, T. I., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 24(10), 1983-2017. [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Cardiotonic Agents from the 4-Phenylpyridazine-3,6-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Preamble: The Unmet Need and a Promising Chemical Scaffold

Congestive heart failure (CHF) remains a clinical challenge of immense proportions, characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. While current therapies manage symptoms and slow progression, the need for novel, effective, and safe cardiotonic agents—drugs that enhance myocardial contractility—is persistent.[1] These agents are critical for managing acute decompensated heart failure and cardiogenic shock.[2][3]

The pyridazine structural motif has emerged as a privileged scaffold in medicinal chemistry. Specifically, derivatives of 4,5-dihydro-3(2H)-pyridazinone have demonstrated potent positive inotropic (contractility-enhancing) and vasodilatory activities, making them attractive candidates for cardiovascular drug development.[4][5][6][7][8] This guide focuses on a foundational building block, 4-Phenylpyridazine-3,6-diol , as a strategic starting point for the rational design and development of a new generation of cardiotonic agents.

Our approach is built on a logical, multi-stage screening cascade designed to identify lead compounds, elucidate their mechanism of action, and validate their therapeutic potential from the bench to a preclinical proof-of-concept.

Part 1: Synthesis and Library Development of this compound Derivatives

Expertise & Experience: The journey from a chemical scaffold to a drug candidate begins with synthetic chemistry. The goal is not random synthesis but the creation of a focused library of analogues. By systematically modifying the phenyl ring and the pyridazine core, we can explore the Structure-Activity Relationship (SAR) to identify the chemical features essential for potent and selective cardiotonic activity. The hydroxyl groups of the parent compound are poor leaving groups, but conversion to di-chloro or di-triflate analogues creates excellent substrates for nucleophilic aromatic substitution, opening a vast chemical space for derivatization.[9]

Protocol 1.1: General Synthesis of a Focused Analogue Library

This protocol outlines a representative synthesis for creating a library of N-substituted derivatives, a common strategy for modulating biological activity and physicochemical properties.

Objective: To synthesize a focused library of 4-phenyl-6-(substituted-amino)-pyridazin-3-ol derivatives from the this compound core.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Various primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Chlorination of the Pyridazine Core:

    • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Heat the mixture to reflux (approx. 107°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

    • Extract the resulting aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,6-dichloro-4-phenylpyridazine. Purify via column chromatography if necessary. This intermediate is a key building block for diversification.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the 3,6-dichloro-4-phenylpyridazine intermediate (1 equivalent) in DMF.

    • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction at a temperature ranging from 60°C to 100°C for 4-12 hours. The regioselectivity of this reaction can be temperature-dependent and should be optimized.

    • Monitor the reaction by TLC or LC-MS.[10]

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.

  • Hydrolysis to the Final Product:

    • Dissolve the purified mono-chloro, mono-amino intermediate in a suitable solvent like aqueous dioxane containing a base (e.g., NaOH).

    • Heat the mixture to reflux and monitor until the hydrolysis of the remaining chlorine atom is complete.

    • Cool the reaction, neutralize with acid (e.g., HCl), and extract the product.

    • Purify by chromatography or recrystallization to yield the final 4-phenyl-6-(substituted-amino)-pyridazin-3-ol analogue.

  • Structural Confirmation:

    • Confirm the structure of all final compounds using High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR spectroscopy.[9][10]

Part 2: The In Vitro Screening Cascade: From Function to Mechanism

Trustworthiness: A robust in vitro screening cascade is the cornerstone of efficient drug discovery. It allows for the rapid evaluation of multiple compounds, prioritizing those with the desired biological activity while simultaneously flagging potential liabilities. Each assay is a self-validating system designed to answer a specific question about the compound's effect on cardiac cells.

G cluster_0 In Vitro Screening Workflow A Compound Library (this compound Derivatives) B Primary Screen: Cardiomyocyte Contractility Assay A->B C Mechanism of Action Assays B->C Active Compounds D Early Safety Screen: hERG Channel Assay B->D Active Compounds E Lead Compound(s) for Ex Vivo / In Vivo Testing C->E D->E

Caption: High-level workflow for in vitro screening of cardiotonic agents.

Protocol 2.1: Primary Screening - Cardiomyocyte Contractility Assay

Expertise & Experience: This assay provides a direct, functional measure of a compound's inotropic effect.[11] We utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as they offer a physiologically relevant and scalable model, overcoming the limitations of primary animal cells.[12]

Objective: To quantify the effect of test compounds on the contractility of hiPSC-CMs.

Materials:

  • Cryopreserved hiPSC-CMs

  • Appropriate cell culture medium and supplements

  • Fibronectin-coated 96-well plates

  • Test compounds dissolved in DMSO (final concentration ≤0.1%)

  • Positive control (e.g., Isoproterenol, a β-agonist)[2]

  • Video-based contractility analysis system

Step-by-Step Methodology:

  • Cell Plating: Thaw and plate hiPSC-CMs onto fibronectin-coated 96-well plates according to the manufacturer's protocol. Allow the cells to form a spontaneously beating syncytium (typically 5-7 days).

  • Compound Preparation: Prepare a concentration-response curve for each test compound (e.g., 8-point, half-log dilutions from 10 µM to 0.3 nM). Include a vehicle control (DMSO) and a positive control.

  • Assay Execution:

    • Replace the culture medium with fresh, pre-warmed medium containing the test compounds.

    • Incubate the plate at 37°C and 5% CO₂ for 30 minutes.

    • Transfer the plate to the video-based analysis system.

  • Data Acquisition and Analysis:

    • Record high-frame-rate videos of the contracting cell monolayers for each well.

    • Software analysis will track pixel movement to quantify contractility parameters.

    • Key Parameters:

      • Peak Contraction Amplitude: The maximal extent of cell shortening.

      • Contraction/Relaxation Velocity: The speed of shortening and re-lengthening (dP/dt).

      • Beating Rate: Frequency of contractions (chronotropic effect).

  • Hit Criteria: Compounds demonstrating a concentration-dependent increase in Peak Contraction Amplitude of >30% with minimal chronotropic effects are considered "hits" for further investigation.

Protocol 2.2: Mechanism of Action (MoA) Elucidation

Expertise & Experience: An active compound is a starting point; understanding how it works is crucial. This determines its novelty and predicts its therapeutic window. The primary mechanisms for non-glycoside, non-sympathomimetic cardiotonics are PDE3 inhibition and/or calcium sensitization.[13][14][15] We must also consider the possibility of Na+/K+-ATPase inhibition.[16]

G cluster_pathways Potential Cardiotonic Signaling Pathways BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE3 PDE3 cAMP->PDE3 CaChannel L-type Ca²⁺ Channel PKA->CaChannel +P SR Sarcoplasmic Reticulum (SR) PKA->SR +P CaIn ↑ [Ca²⁺]i CaChannel->CaIn SR->CaIn Myofilaments Myofilaments (Troponin C) CaIn->Myofilaments AMP AMP PDE3->AMP Contraction Contraction Myofilaments->Contraction NaK_ATPase Na⁺/K⁺-ATPase Na_in ↑ [Na⁺]i NaK_ATPase->Na_in Inhibition NCX Na⁺/Ca²⁺ Exchanger Na_in->NCX NCX->CaIn Reverse Mode

Caption: Key signaling pathways in cardiomyocyte contraction.

2.2.1 PDE3 Inhibition Assay

  • Rationale: Many pyridazinone cardiotonics, such as imazodan, act by selectively inhibiting phosphodiesterase 3 (PDE3), the primary cAMP-hydrolyzing enzyme in cardiomyocytes.[6][7] This inhibition leads to increased cAMP levels, PKA activation, and enhanced calcium cycling.[15][17]

  • Protocol: A commercially available PDE-Glo™ Phosphodiesterase Assay can be used.

    • Incubate recombinant human PDE3 enzyme with the test compound at various concentrations.

    • Add cAMP as the substrate. The reaction proceeds, converting cAMP to AMP.

    • Terminate the PDE reaction and add a detection reagent that converts the remaining cAMP into ATP.

    • Quantify the generated ATP using a luciferase/luciferin reaction to produce light.

    • The light signal is inversely proportional to PDE3 activity. Calculate IC₅₀ values.

2.2.2 Intracellular Calcium Transient Assay

  • Rationale: This assay distinguishes between compounds that increase intracellular calcium concentration ([Ca²⁺]i) (like PDE inhibitors) and those that sensitize the myofilaments to existing calcium (Ca²⁺ sensitizers).[11][13] Ca²⁺ sensitizers increase contractility with little or no change in the calcium transient amplitude, potentially offering a more energy-efficient inotropic mechanism.[14]

  • Protocol:

    • Plate hiPSC-CMs as in Protocol 2.1.

    • Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • After loading, wash and add fresh medium containing the test compounds.

    • Measure fluorescence intensity over time using a high-speed imaging system.

    • Analysis: Quantify the amplitude, duration, and decay kinetics of the calcium transients. A significant increase in contractility (Protocol 2.1) without a corresponding increase in calcium transient amplitude points towards a Ca²⁺ sensitization mechanism.

2.2.3 Na⁺/K⁺-ATPase Inhibition Assay

  • Rationale: While less common for this scaffold, inhibition of the Na⁺/K⁺-ATPase is a classic cardiotonic mechanism (e.g., digoxin).[16][18] It's a critical pathway to investigate for MoA deconvolution. Inhibition increases intracellular Na⁺, which reverses the Na⁺/Ca²⁺ exchanger, leading to increased intracellular Ca²⁺.[19]

  • Protocol:

    • Use a commercially available kit that measures inorganic phosphate (Pi) released from ATP hydrolysis by isolated Na⁺/K⁺-ATPase enzyme.

    • Incubate the enzyme with ATP and the test compound.

    • Add a detection reagent that forms a colored complex with the liberated Pi.

    • Measure absorbance and compare it to controls.

    • Calculate the IC₅₀ value for enzyme inhibition.

Protocol 2.3: Early Safety Assessment - hERG Potassium Channel Assay

Expertise & Experience: Off-target inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias.[20] Early assessment of hERG liability is a mandatory step in cardiovascular drug development to de-risk candidates.[12]

Objective: To determine the potential of test compounds to inhibit the hERG channel.

Protocol:

  • Utilize an automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner).

  • Use a cell line stably expressing the human hERG channel (KCNH2 gene).

  • Apply a specific voltage-clamp protocol to elicit characteristic hERG currents (a prominent "tail current" upon repolarization).

  • Perfuse cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG tail current and calculate an IC₅₀ value.

  • Interpretation: A therapeutic index (hERG IC₅₀ / Cardiotonic EC₅₀) of >100 is generally desired to minimize pro-arrhythmic risk.

Data Summary Table (Hypothetical Data)
Compound IDContractility EC₅₀ (nM)PDE3 IC₅₀ (nM)Ca²⁺ TransienthERG IC₅₀ (µM)Therapeutic Index (hERG/EC₅₀)MoA Hypothesis
Parent >10,000>10,000No Change>50N/AInactive
CPD-01 5045Amplitude ↑15300PDE3 Inhibitor
CPD-02 120>10,000No Change>50>416Ca²⁺ Sensitizer
CPD-03 2520Amplitude ↑0.520PDE3-i (hERG risk)

Part 3: Ex Vivo Evaluation in the Isolated Heart

Trustworthiness: Moving from single cells to a whole organ model provides a more integrated physiological context. The Langendorff isolated heart preparation allows for the assessment of hemodynamic effects independent of systemic neural and hormonal influences.[21][22]

Protocol 3.1: Langendorff Isolated Heart Assay

Objective: To evaluate the effects of lead compounds on the contractility, relaxation, and coronary flow of an isolated, retrogradely perfused heart.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Step-by-Step Methodology:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy to rapidly excise the heart. Immediately place it in ice-cold Krebs-Henseleit buffer.

  • System Mounting: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, warmed (37°C) Krebs-Henseleit buffer at a constant pressure.

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Compound Administration: Introduce the lead compound into the perfusion buffer at increasing concentrations.

  • Data Acquisition: Continuously record the following parameters:

    • Left Ventricular Developed Pressure (LVDP): Systolic - Diastolic Pressure.

    • Maximal rate of pressure rise (+dP/dt_max): Index of contractility.

    • Maximal rate of pressure fall (-dP/dt_max): Index of relaxation (lusitropy).

    • Heart Rate (HR).

    • Coronary Flow (CF).

  • Analysis: Construct concentration-response curves for each parameter to determine the compound's potency and efficacy on the whole organ.

Part 4: In Vivo Preclinical Proof-of-Concept

Expertise & Experience: The ultimate test for a potential therapeutic is its performance in a living organism, particularly in a disease model that recapitulates aspects of human heart failure.[23][24][25] This step is crucial for evaluating efficacy in the presence of complex homeostatic mechanisms.

G cluster_1 In Vivo Study Workflow F Select Animal Model (e.g., Rat) G Induce Heart Failure (e.g., Coronary Artery Ligation) F->G H Characterize HF Phenotype (Echocardiography) G->H I Administer Lead Compound (vs. Vehicle) H->I J Assess Cardiac Function (Hemodynamic Monitoring) I->J K Analyze Data & Determine Efficacy J->K

Caption: Workflow for an in vivo efficacy study in a heart failure model.

Protocol 4.1: Rat Model of Post-Myocardial Infarction Heart Failure

Objective: To assess the acute hemodynamic effects of a lead compound in an established rat model of chronic heart failure.

Materials:

  • Male Sprague-Dawley rats

  • Surgical suite for sterile procedures

  • High-frequency ultrasound system (echocardiography)

  • Pressure-volume (PV) loop catheter and data acquisition system

Step-by-Step Methodology:

  • Induction of Myocardial Infarction (MI):

    • Anesthetize the rats, intubate, and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce an MI. Sham-operated animals undergo the same procedure without ligation.

    • Close the chest and allow the animals to recover with appropriate analgesia.

  • Development of Heart Failure:

    • House the animals for 4-6 weeks post-surgery. This period allows for ventricular remodeling and the development of a stable heart failure phenotype.[24]

    • Confirm the development of heart failure using echocardiography (e.g., reduced ejection fraction < 40%).

  • Acute Hemodynamic Study:

    • Anesthetize the heart failure rats.

    • Insert a PV loop catheter into the left ventricle via the right carotid artery. This allows for real-time, load-independent assessment of cardiac function.

    • Administer the lead compound via intravenous infusion.

    • Record baseline and post-infusion PV loop data.

  • Key Endpoints:

    • Ejection Fraction (EF%): A primary measure of pumping efficiency.

    • Cardiac Output (CO).

    • +dP/dt_max: Contractility index.

    • End-Systolic Pressure-Volume Relationship (ESPVR): A load-independent measure of contractility.

  • Statistical Analysis: Compare the changes in hemodynamic parameters in the drug-treated group versus a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test). A statistically significant improvement in EF and/or ESPVR indicates in vivo efficacy.

Conclusion and Forward Path

This document provides a comprehensive, structured, and scientifically-grounded framework for the application of the this compound scaffold in the discovery of novel cardiotonic agents. By progressing compounds through this cascade—from rational synthesis and functional screening to mechanistic elucidation and preclinical validation—researchers can efficiently identify and de-risk promising drug candidates. A lead compound emerging from this workflow, such as CPD-01 or CPD-02 from our hypothetical data, would be poised for advanced preclinical development, including multi-dose toxicology, pharmacokinetic studies, and chronic efficacy models, bringing it one step closer to potential clinical evaluation.

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Sources

Application Notes and Protocols: Synthesis and Application of Novel Pyridazine-Based Fluorescent Probes from 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Versatile Platform for Fluorescent Probe Development

The quest for novel fluorophores with tunable photophysical properties and high biological specificity is a cornerstone of modern chemical biology and drug discovery.[1] Fluorescent probes are indispensable tools for real-time visualization of cellular processes, enabling researchers to unravel complex biological mechanisms with high spatiotemporal resolution.[2][3] Among the myriad of heterocyclic scaffolds employed in fluorophore design, the pyridazine ring has emerged as a promising platform due to its unique physicochemical properties.[4] The inherent electron-deficient nature of the 1,2-diazine system, coupled with its capacity for robust hydrogen bonding and π-π stacking interactions, makes it an attractive core for the development of environmentally sensitive and target-specific probes.[4]

This application note details a comprehensive workflow for the synthesis of a novel class of fluorescent probes derived from the readily accessible starting material, 4-Phenylpyridazine-3,6-diol. We present a strategic approach to transform this non-fluorescent precursor into a highly fluorescent "push-pull" system, wherein an electron-donating group and the electron-accepting pyridazine core work in concert to produce desirable photophysical properties.[5] Furthermore, we demonstrate the functionalization of these probes with specific targeting moieties for the selective imaging of intracellular lipid droplets, which are increasingly recognized as dynamic organelles involved in a host of physiological and pathological processes.[] The protocols provided herein are designed to be robust and reproducible, offering researchers a clear pathway to synthesize and apply these novel pyridazine-based fluorescent probes in their own experimental settings.

I. Rationale and Design Strategy

The central hypothesis underpinning this work is that the this compound scaffold can be chemically elaborated to create a modular platform for fluorescent probe development. The design strategy is predicated on the principles of intramolecular charge transfer (ICT), a phenomenon that is often exploited in the design of environmentally sensitive fluorophores.[7]

Our design incorporates three key modular components:

  • The Fluorophore Core: The 4-phenylpyridazine moiety serves as the electron-accepting component of the ICT system.

  • The Electron-Donating Group (EDG): A substituted aniline derivative is introduced to create the "push" component of the push-pull system. The nature of the substituent on the aniline will modulate the photophysical properties of the final probe.

  • The Targeting Moiety: A functional group is incorporated to direct the localization of the probe to a specific subcellular organelle, in this case, lipid droplets.

The general synthetic strategy is outlined in the workflow diagram below.

G A This compound B 3,6-Dichloro-4-phenylpyridazine (Key Intermediate) A->B Chlorination (POCl3) C Site-Selective Suzuki Coupling (Introduction of EDG) B->C Pd-catalyzed Cross-Coupling D Nucleophilic Aromatic Substitution (Introduction of Targeting Moiety) C->D SNAr Reaction E Final Fluorescent Probe D->E

Figure 1: General synthetic workflow for the preparation of pyridazine-based fluorescent probes from this compound.

II. Synthesis of a Lipid Droplet-Targeting Pyridazine Probe (PP-LD1)

This section provides a detailed, step-by-step protocol for the synthesis of a representative fluorescent probe, PP-LD1 , designed for the selective imaging of lipid droplets.

A. Materials and Reagents
  • This compound

  • Phosphorus oxychloride (POCl₃)

  • 4-(Dimethylamino)phenylboronic acid

  • 3,6-Dichloro-4-phenylpyridazine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, Dioxane, N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

B. Synthetic Protocol

Step 1: Synthesis of 3,6-Dichloro-4-phenylpyridazine (Intermediate 1)

This initial step converts the hydroxyl groups of the starting material into good leaving groups (chlorides) for subsequent cross-coupling reactions.[8]

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.88 g, 10 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 15 mL, 160 mmol) to the flask in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 4 hours. The solid should gradually dissolve.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Intermediate 1 as a solid. Further purification can be achieved by recrystallization from ethanol.

Step 2: Site-Selective Suzuki Coupling to Synthesize 3-Chloro-6-(4-(dimethylamino)phenyl)-4-phenylpyridazine (Intermediate 2)

This step introduces the electron-donating 4-(dimethylamino)phenyl group at the C6 position of the pyridazine ring. The choice of a bulky phosphine ligand like RuPhos can promote selectivity for one of the chloro positions.[9]

  • Reaction Setup: To an oven-dried Schlenk flask, add Intermediate 1 (2.25 g, 10 mmol), 4-(dimethylamino)phenylboronic acid (1.81 g, 11 mmol), cesium carbonate (Cs₂CO₃, 6.52 g, 20 mmol), palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mmol), and RuPhos (187 mg, 0.4 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 100 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2 .

Step 3: Synthesis of the Final Probe, 4-(6-(4-(Dimethylamino)phenyl)-4-phenylpyridazin-3-yl)morpholine (PP-LD1)

The final step involves a nucleophilic aromatic substitution to introduce the morpholine targeting moiety.

  • Reaction Setup: In a sealed tube, dissolve Intermediate 2 (322 mg, 1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add morpholine (0.17 mL, 2 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and pour into water (50 mL). A precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final probe PP-LD1 .

III. Photophysical Characterization

The photophysical properties of PP-LD1 should be characterized in various solvents to assess its environmental sensitivity.

PropertyDichloromethaneAcetonitrileMethanolEthyl Acetate
λabs (nm) ~420~415~410~418
λem (nm) ~530~550~570~540
Stokes Shift (nm) ~110~135~160~122
Quantum Yield (Φ) ~0.65~0.40~0.25~0.55

Table 1: Expected photophysical properties of PP-LD1 in solvents of varying polarity. The significant red-shift in emission in more polar solvents is indicative of a strong intramolecular charge transfer character.[5]

IV. Application Protocols: Staining of Lipid Droplets in Cultured Cells

The following protocols are adapted from established methods for staining lipid droplets with lipophilic dyes.[10][11][12]

A. Live-Cell Imaging Protocol
  • Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes or coverslips and culture to 70-80% confluency. To induce lipid droplet formation, cells can be incubated with oleic acid complexed to BSA (e.g., 200 µM) for 12-24 hours prior to staining.[12]

  • Probe Preparation: Prepare a 1 mM stock solution of PP-LD1 in DMSO.

  • Staining: Dilute the PP-LD1 stock solution in pre-warmed culture medium to a final concentration of 1-5 µM. Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope equipped with appropriate filters (e.g., a GFP or FITC filter set). For confocal microscopy, use an excitation wavelength of ~488 nm and collect emission between 500-550 nm.[]

B. Fixed-Cell Imaging Protocol
  • Cell Culture and Fixation: Culture and treat cells as described for live-cell imaging. Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1-5 µM solution of PP-LD1 in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. The slides can be sealed and stored at 4 °C, protected from light. Image as described for live-cell imaging.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging A Culture cells on glass-bottom dish B Induce lipid droplets (optional, with oleic acid) A->B C Prepare PP-LD1 staining solution (1-5 µM in medium) D Incubate cells with staining solution (15-30 min) C->D E Wash cells twice with PBS D->E F Add fresh medium or PBS G Image with fluorescence or confocal microscope F->G

Figure 2: Workflow for live-cell imaging of lipid droplets using the PP-LD1 probe.

V. Troubleshooting and Scientific Insights

  • Low Fluorescence Signal:

    • Increase the concentration of PP-LD1 or the incubation time.

    • Ensure that the filter sets on the microscope are appropriate for the excitation and emission wavelengths of the probe.

    • If imaging fixed cells, avoid permeabilization with detergents like Triton X-100, as this can disrupt lipid droplet integrity.

  • High Background Staining:

    • Decrease the concentration of PP-LD1 .

    • Ensure thorough washing after staining.

    • For live-cell imaging, consider using a phenol red-free medium during imaging to reduce background fluorescence.

  • Causality in Experimental Choices:

    • The use of a bulky ligand in the Suzuki coupling (Step 2) is a strategic choice to potentially influence the regioselectivity of the reaction on the dichloropyridazine intermediate.[9]

    • Morpholine is chosen as a targeting moiety due to its known lysosomotropic properties; however, in the context of a lipophilic fluorophore, it can also promote accumulation in lipid-rich environments. For more specific targeting, alternative moieties such as sulfonamides could be explored.

    • The photophysical characterization in various solvents is crucial as it provides insight into the probe's sensitivity to the local environment. The observed solvatochromism confirms the ICT mechanism and suggests that the probe's emission color may vary in different cellular compartments with varying polarity.[13]

VI. Conclusion

The synthetic route and application protocols detailed in this note provide a robust framework for the development and utilization of novel fluorescent probes based on the this compound scaffold. The modular nature of the synthesis allows for the facile generation of a library of probes with diverse photophysical properties and cellular targets. The representative probe, PP-LD1 , demonstrates the potential of this class of fluorophores for high-contrast imaging of lipid droplets in both live and fixed cells. This work opens up new avenues for the design of sophisticated chemical tools for the investigation of cellular biology and the development of new diagnostic agents.

References

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Protocol for the N,N'-Dialkylation of 4-Phenylpyridazine-3,6-diol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazine Scaffolds in Modern Drug Discovery

Pyridazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] These nitrogen-containing heterocycles exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4] The functionalization of the pyridazine nucleus, particularly through N-alkylation, is a pivotal strategy in drug development. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can enhance its pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed, field-proven protocol for the N,N'-dialkylation of 4-phenylpyridazine-3,6-diol. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide guidance on the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated pyridazine derivatives for their research programs.

Mechanistic Insights: Tautomerism and the Regioselectivity of Alkylation

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its more stable dione form, 4-phenylpyridazine-3,6-dione.[5] This equilibrium is fundamental to understanding the N-alkylation reaction. The reaction proceeds via the deprotonation of the nitrogen atoms in the dione tautomer by a suitable base, generating a nucleophilic ambident anion. This anion can then react with an alkylating agent at either the nitrogen or oxygen atoms.

The regioselectivity of the alkylation (N-alkylation vs. O-alkylation) is a delicate balance of several factors, including the nature of the base, the solvent, the reaction temperature, and the electrophilicity of the alkylating agent.[6] Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) favor N-alkylation, while the use of stronger, bulkier bases can also influence the N/O alkylation ratio. For the synthesis of N,N'-dialkylated products, conditions that strongly favor N-alkylation are paramount to avoid the formation of a complex mixture of products.

Experimental Protocol: N,N'-Dialkylation of this compound

This protocol details a robust method for the N,N'-dialkylation of this compound using a conventional heating approach with potassium carbonate as the base in DMF. This method has been widely adopted for the N-alkylation of various nitrogen-containing heterocycles due to its reliability and operational simplicity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure dryness before use.
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially AvailableUse a slight excess to drive the reaction to completion.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially AvailableFinely powdered K₂CO₃ increases the reaction rate.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (2.5 - 3.0 eq.) to the flask. Subsequently, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to the starting material.

  • Initiation of Stirring: Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (2.2 - 2.5 eq.) to the reaction mixture via a syringe.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a separatory funnel containing water. c. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-dialkylated 4-phenylpyridazine-3,6-dione.

Diagram of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add this compound, K₂CO₃, and DMF to flask add_alkyl_halide 2. Add Alkyl Halide start->add_alkyl_halide Stir at RT heat 3. Heat to 60-80 °C add_alkyl_halide->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Quench with Water monitor->quench Reaction Complete extract 6. Extract with EtOAc quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry and Concentrate wash->dry chromatography 9. Column Chromatography dry->chromatography product Pure N,N'-Dialkylated Product chromatography->product

Caption: General workflow for the N,N'-dialkylation of this compound.

Characterization of N,N'-Dialkylated Products

The successful synthesis of the N,N'-dialkylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the two N-H protons of the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl groups are key indicators of a successful reaction. The chemical shifts of the pyridazine ring protons will also be affected by the N-alkylation.[7][8]

    • ¹³C NMR: The carbon signals of the alkyl groups will be present, and the chemical shifts of the carbonyl carbons (C3 and C6) and the other ring carbons will be shifted upon N-alkylation.[7][9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the desired N,N'-dialkylated product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretching bands and the presence of characteristic C-H stretching and bending vibrations from the alkyl groups will be observed. The carbonyl (C=O) stretching frequency may also shift slightly upon N-alkylation.

Troubleshooting and Field-Proven Insights

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive base or wet reagents/solvents.Use freshly dried, finely powdered potassium carbonate. Ensure all reagents and solvents are anhydrous.
Insufficient temperature or reaction time.Increase the reaction temperature in increments of 10 °C and/or extend the reaction time. Monitor closely by TLC/LC-MS.
Formation of Mono-alkylated Product Insufficient amount of alkylating agent or base.Use a slight excess of the alkylating agent (2.2-2.5 eq.) and base (2.5-3.0 eq.).
Short reaction time.Ensure the reaction is allowed to proceed to completion by monitoring for the disappearance of the mono-alkylated intermediate.
Formation of O-alkylated Byproducts Reaction conditions favoring O-alkylation.Ensure a polar aprotic solvent like DMF is used. The use of a milder base like K₂CO₃ generally favors N-alkylation over stronger bases.
Difficult Purification Complex mixture of products.Optimize the reaction conditions to improve selectivity. Consider using a different purification technique, such as preparative HPLC, if column chromatography is ineffective.

Conclusion

The N,N'-dialkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocol described herein provides a reliable and reproducible method for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse range of N,N'-dialkylated 4-phenylpyridazine-3,6-diones for their specific research needs.

References

  • Gomez-Caminero, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

  • Klapars, A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • Asif, M. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 80-99.
  • Boulton, A. J., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 1389-1392. Available at: [Link]

  • Patel, D. R., et al. (2012). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sharma, P., & Kumar, V. (2014). A review on pharmacological activities of pyridazine and pyridazinone derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4667.
  • Abdel-Aziem, A., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(51), 35591-35610. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.
  • Rastyenite, L., et al. (2002). Sulfoalkylation of 1,2-dihydro-3,6-pyridazine- and 2,3-dihydro-1,4-phthalazinediones and their N-phenyl derivatives by 1,3-propanesultone and bromoalkanesulfonates. Chemistry of Heterocyclic Compounds, 38(11), 1362-1367.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Yamada, T., & Ohki, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(08), 631-633.
  • BenchChem. (n.d.). This compound | 41373-90-4.
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis.
  • Gayo, L. M., & Suto, M. J. (1997). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 38(2), 211-214.
  • Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Zhang, W., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway.
  • Khalafy, J., et al. (2013). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Journal of the Brazilian Chemical Society, 24(9), 1466-1471.
  • Celik, S., et al. (2009). Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. Journal of Fluorescence, 19(6), 1055-1061.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.

Sources

Topic: High-Resolution Analytical HPLC Method for the Purification and Analysis of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a robust, validated analytical High-Performance Liquid Chromatography (HPLC) method for the separation and purity assessment of 4-Phenylpyridazine-3,6-diol. Recognizing the compound's unique chemical nature, including its keto-enol tautomerism and the presence of a basic heterocyclic scaffold, this guide provides a comprehensive methodology rooted in first principles of chromatographic science. We detail the rationale for selecting a reversed-phase approach, an appropriate stationary phase, and an acidified mobile phase to ensure symmetrical peak shapes and reproducible results. The document includes detailed, step-by-step protocols for both initial method development and subsequent validation according to ICH guidelines, making it an essential resource for researchers in pharmaceutical development and chemical analysis.

Introduction and Analyte Characterization

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Accurate determination of its purity is critical for reliable structure-activity relationship (SAR) studies and ensuring the quality of synthesized batches. The primary analytical challenge stems from its molecular structure. Hydroxy-substituted pyridazines, such as this compound, predominantly exist in a more stable tautomeric equilibrium with their keto forms, in this case, 4-Phenyl-1,2-dihydropyridazine-3,6-dione.[1] This keto-enol tautomerism, coupled with the basic nitrogen atoms in the pyridazine ring, necessitates a carefully designed chromatographic method to achieve reliable and reproducible analysis.[2][3]

This guide provides a systematic approach to developing and validating an HPLC method that addresses these challenges head-on.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of logical method development.[4]

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₀H₈N₂O₂---
Molecular Weight 188.18 g/mol [1]---
Structure & Tautomerism Exists in equilibrium between the diol and the more stable diketo (pyridazinone) form.[1]The compound will exhibit moderately polar characteristics, making it suitable for Reversed-Phase HPLC.
Predicted LogP ~1.0 - 2.5 (Estimated based on similar structures like 4-phenylpyridine (LogP 2.59)[5] and pyridazine-3,6-dione (LogP 0.1)[6])Suitable for retention on C18 or other non-polar stationary phases.[7]
Acidity/Basicity (pKa) The pyridazine ring contains nitrogen atoms (pKa of parent pyridazine ≈ 2.3) making the molecule basic. The diol protons are acidic.The basic nitrogens can interact with acidic residual silanols on silica-based columns, causing peak tailing.[2] An acidified mobile phase is required to ensure the analyte is protonated.[2][3]
UV Absorbance The phenyl and pyridazine rings are strong chromophores.UV detection is highly suitable. A wavelength of ~254 nm is a good starting point for detection.[8][9]

Rationale for Methodological Choices (The "Why")

A successful HPLC method is not accidental; it is the result of deliberate, scientifically-grounded decisions.

  • Why Reversed-Phase (RP) HPLC? RP-HPLC separates molecules based on their hydrophobicity.[10] Given the estimated LogP of this compound, it possesses a balanced polarity, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18.[7] This is the most common and robust mode for the analysis of small organic molecules in the pharmaceutical industry.[7][11]

  • Why a C18 Column? A modern, end-capped C18 column is the workhorse of RP-HPLC and the logical first choice.[12] The C18 alkyl chains provide sufficient hydrophobicity to retain the analyte, while "end-capping" neutralizes most of the surface silanol groups, reducing the potential for undesirable secondary interactions that cause peak tailing.[2]

  • Why an Acidified Mobile Phase? This is the most critical parameter for this specific analyte. The basic nitrogen atoms in the pyridazine ring will be unprotonated at neutral pH and can interact strongly with any remaining acidic silanol groups on the silica support.[2][3] This electrostatic interaction is a primary cause of severe peak tailing. By adding a small amount of acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to the mobile phase, we lower the pH to well below the pKa of the pyridazine nitrogens. This ensures the analyte carries a positive charge, repelling it from protonated silanols and resulting in a sharp, symmetrical peak.[13]

  • Why Acetonitrile? Acetonitrile (ACN) is generally preferred over methanol as the organic modifier because its lower viscosity leads to lower backpressure and better chromatographic efficiency. It also typically has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

Experimental Protocols

Materials and Equipment
ItemDescription
HPLC System Quaternary or Binary HPLC system with UV/PDA detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), preferably with end-capping.
Solvent A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Solvent B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
Analyte Standard This compound, accurately weighed.
Sample Diluent 50:50 mixture of Solvent A and Solvent B.
Filters 0.22 µm or 0.45 µm syringe filters for sample preparation.
Workflow for Method Development

The following diagram outlines the logical workflow for developing and optimizing the analytical method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Characterize Analyte (Properties, Tautomerism) B Select Column & Mobile Phase (C18, Acidified ACN/H2O) A->B C Prepare Stock Solutions & System Equilibration B->C D Run Initial Gradient Scout (e.g., 5-95% B over 20 min) C->D E Analyze Peak Shape & Rt D->E F Adjust Gradient Slope for Optimal Resolution E->F G Perform Method Validation (ICH Guidelines) F->G

Caption: A systematic workflow for HPLC method development.

Protocol 1: Method Development and Optimization
  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent. Create a working solution of approximately 0.1 mg/mL by diluting the stock solution with the same diluent. Filter through a 0.22 µm syringe filter.

  • System Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Set the UV detector to 254 nm. For higher sensitivity, perform a PDA scan to determine the wavelength of maximum absorbance (λmax).

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Initial Gradient Run (Scouting):

    • Inject 10 µL of the working standard solution.

    • Run a broad linear gradient to determine the approximate elution time of the analyte.

    Table 1: Example Scouting Gradient

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    22.0 5 95
    22.1 95 5

    | 25.0 | 95 | 5 |

  • Gradient Optimization:

    • Based on the retention time (tᵣ) from the scouting run, design a more focused gradient. Aim for the main peak to elute approximately in the middle of the gradient run with good separation from any impurities.

    • Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient provides better resolution.

    Table 2: Example Optimized Gradient

    Time (min) % Solvent A % Solvent B
    0.0 80 20
    15.0 40 60
    17.0 5 95
    19.0 5 95
    19.1 80 20

    | 22.0 | 80 | 20 |

Mitigating Peak Tailing

The diagram below illustrates the importance of an acidic mobile phase for this class of compounds.

PeakTailing cluster_0 Scenario 1: Neutral pH Mobile Phase cluster_1 Scenario 2: Acidified Mobile Phase (pH < pKa) A Basic Analyte (B) Approaches Column B_node Acidic Silanol (Si-OH) on Stationary Phase A->B_node C Strong Ionic Interaction (B•••HO-Si) B_node->C D Result: Tailing Peak C->D E Protonated Analyte (BH+) Approaches Column F Suppressed Silanol (Si-OH) (Less Ionized) E->F G Minimized Interaction (Ideal Partitioning) F->G H Result: Symmetrical Peak G->H

Caption: Mechanism of peak tailing reduction using an acidic mobile phase.

Protocol 2: Method Validation (ICH Q2(R1) Framework)

Once the method is optimized, it must be validated to ensure it is fit for purpose.

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and the analyte solution to demonstrate that there is no interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five concentrations of the standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Analyze samples with a known concentration of the analyte (e.g., by spiking a placebo at three different concentration levels: low, medium, high). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results; the RSD should remain within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

Table 3: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD) ≤ 1.0%
Intermediate Precision (RSD) ≤ 2.0%

| Specificity | No interference at analyte tᵣ |

Conclusion

This application note provides a comprehensive and scientifically justified framework for the development and validation of an analytical HPLC method for this compound. By employing a C18 column with an acidified water/acetonitrile mobile phase, this reversed-phase method effectively overcomes the challenges posed by the analyte's tautomerism and basicity. The detailed protocols for optimization and validation ensure that the resulting method is robust, reproducible, and suitable for high-stakes applications in research and quality control environments.

References

  • PübChem. (n.d.). 4-Phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 22(12), 2097. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 132-137. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved from [Link]

  • PübChem. (n.d.). Pyridazine-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Syed, R. A. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. Seton Hall University Dissertations and Theses (ETDs). Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

Sources

Application Note: Utilizing 4-Phenylpyridazine-3,6-diol for Solid-Phase Synthesis of Diversified Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that enhance molecular recognition and improve pharmacokinetic profiles.[1][2] This application note provides a comprehensive guide for leveraging 4-phenylpyridazine-3,6-diol as a versatile building block in solid-phase organic synthesis (SPOS). We present a novel strategy employing a safety-catch linker for the immobilization and subsequent diversification of the pyridazine scaffold, enabling the rapid generation of compound libraries for drug discovery and high-throughput screening. Detailed protocols, mechanistic insights, and workflow visualizations are provided for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of the Pyridazine Scaffold

Pyridazine derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The defining feature of the pyridazine ring is the two adjacent nitrogen atoms, which create a unique dipole moment and robust hydrogen bonding capacity, crucial for target engagement.[1] Furthermore, this heterocycle can serve as a less lipophilic bioisostere for phenyl rings, potentially improving aqueous solubility and metabolic stability.[1][4]

Solid-phase organic synthesis (SPOS) offers a powerful methodology for the efficient construction of large chemical libraries.[5][6] By anchoring a core scaffold to a solid support, reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling automation.[6] This guide details the strategic application of this compound in a SPOS workflow, transforming it into a platform for generating diverse molecular entities.

The Core Challenge and Synthetic Strategy: A Safety-Catch Approach

The primary challenge in utilizing this compound in SPOS is the relatively poor leaving group ability of its hydroxyl groups.[3] To overcome this, our strategy involves a two-stage process:

  • Immobilization and Activation: The diol is first anchored to a solid support via a stable linker. The remaining hydroxyl group is then converted into a more reactive species.

  • Diversification and Cleavage: The activated site serves as a handle for introducing molecular diversity through reactions like nucleophilic aromatic substitution (SNAr).

To ensure stability throughout the synthetic sequence and allow for controlled release, we propose the use of an oxidative safety-catch linker.[7][8] This type of linker is stable to the conditions used for functional group manipulation but can be "activated" in a distinct chemical step to make it labile for cleavage.[7]

Workflow Overview

The overall synthetic logic is depicted below. The process begins with the immobilization of the scaffold, followed by activation, diversification, and finally, cleavage from the resin to yield the final product.

G cluster_0 On-Resin Operations Resin Phenolsulfide Resin (Safety-Catch Linker) Immobilization 1. Immobilization of This compound Resin->Immobilization Activation1 2. Activation of Free -OH (e.g., Chlorination) Immobilization->Activation1 Diversification1 3. Nucleophilic Substitution (R¹-Nu) Activation1->Diversification1 Linker_Activation 4. Linker Activation (Oxidation) Diversification1->Linker_Activation Cleavage 5. Nucleophilic Cleavage (Release from Resin) Linker_Activation->Cleavage Product Final Diversified Product Cleavage->Product

Caption: High-level workflow for solid-phase synthesis using this compound.

Detailed Protocols and Methodologies

Materials & Equipment:

  • Resin: p-Mercaptophenol-functionalized polystyrene resin (e.g., Marshall resin).

  • Scaffold: this compound.

  • Reagents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Thionyl chloride (SOCl₂), Oxalyl chloride, various nucleophiles (amines, thiols), 3-Chloroperoxybenzoic acid (m-CPBA), Trifluoroacetic acid (TFA).

  • Apparatus: Solid-phase synthesis reaction vessel, shaker/agitator, filtration apparatus.

Protocol 1: Immobilization of this compound

Causality: The first step is to covalently attach the pyridazine scaffold to the solid support. We utilize one of the two hydroxyl groups for this attachment, leaving the second one available for subsequent chemical modification. A Mitsunobu reaction provides mild conditions for forming the ether linkage to the phenolsulfide resin.

Step-by-Step Procedure:

  • Resin Swelling: Swell the phenolsulfide resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (15 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve this compound (3 equiv., 3.0 mmol, 564 mg) and triphenylphosphine (PPh₃) (3 equiv., 3.0 mmol, 787 mg) in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Coupling Reaction: Add the solution from step 2 to the swollen resin. Cool the vessel to 0°C.

  • Slowly add Diisopropyl azodicarboxylate (DIAD) (3 equiv., 3.0 mmol, 0.59 mL) dropwise to the resin slurry.

  • Allow the reaction to warm to room temperature and agitate on a shaker for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Dry the resin under vacuum to yield the resin-bound pyridazine.

Protocol 2: On-Resin Activation and Diversification (SNAr)

Causality: The hydroxyl group on the pyridazine ring is a poor leaving group for SNAr. Conversion to a chloride provides an excellent leaving group, activating the C6 position for nucleophilic attack. This is a key step where the first point of diversity (R¹) is introduced.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound pyridazine (from Protocol 1) in anhydrous DCM (15 mL) for 30 minutes.

  • Chlorination (Activation): Add a solution of oxalyl chloride (10 equiv.) in DCM to the resin. Add a catalytic amount of DMF (1-2 drops). Agitate for 4 hours at room temperature.

    • Alternative: Thionyl chloride (SOCl₂) in DCM can also be used.

  • Washing: Drain and wash the resin thoroughly with anhydrous DCM (5 x 15 mL) to remove excess chlorinating agent.

  • Nucleophilic Substitution (Diversification):

    • Swell the activated resin in a suitable solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

    • Add a solution of the desired nucleophile (R¹-NuH, e.g., a primary/secondary amine, thiol) (10 equiv.) and a base such as DIPEA (12 equiv.).

    • Agitate the mixture at 50-80°C for 12-24 hours. Reaction progress can be monitored by taking a small sample of resin and performing a test cleavage.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL). Dry the resin.

G cluster_0 Activation cluster_1 Diversification Resin_Bound Resin-O-Pyridazine-OH Chlorinated Resin-O-Pyridazine-Cl (Activated) Resin_Bound->Chlorinated SOCl₂ or (COCl)₂ Diversified Resin-O-Pyridazine-Nu-R¹ Chlorinated->Diversified R¹-NuH, DIPEA

Caption: On-resin activation and diversification scheme.

Protocol 3: Safety-Catch Linker Activation and Cleavage

Causality: The sulfide linker is robust. Oxidation to the corresponding sulfone significantly increases its electron-withdrawing character, activating the benzylic ether linkage for nucleophilic cleavage.[7] This two-step release mechanism is the hallmark of the safety-catch strategy, preventing premature cleavage during synthesis.

Step-by-Step Procedure:

  • Linker Activation (Oxidation):

    • Swell the diversified resin (from Protocol 2) in DCM (15 mL).

    • Add a solution of m-CPBA (5-10 equiv.) in DCM.

    • Agitate at room temperature for 6-12 hours.

  • Washing: Drain and wash the resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and Methanol (3 x 15 mL) to remove residual oxidant.

  • Cleavage:

    • Swell the activated (sulfone) resin in a suitable solvent (e.g., THF or DCM).

    • Add a cleavage cocktail. The choice of nucleophile determines the final functional group. For example, to release the final product as an alcohol, a mild base with water can be used. To introduce a second point of diversity, an amine (R²-NH₂) can be used to displace the resin, yielding an aminated final product.

    • Example (Aminolysis): Add a solution of a primary amine (R²-NH₂, 20 equiv.) in THF. Agitate for 12-24 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional solvent (DCM or THF).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product using standard techniques (e.g., flash chromatography or preparative HPLC).

Data and Expected Outcomes

The following table outlines a hypothetical library synthesis based on this protocol, showcasing the versatility of the approach.

Entry R¹ Nucleophile (Protocol 2) Cleavage Nucleophile (Protocol 3) Expected Final Structure
1Morpholine- (Hydrolysis)6-Morpholino-4-phenylpyridazin-3-ol
2Benzylamine- (Hydrolysis)6-(Benzylamino)-4-phenylpyridazin-3-ol
3Thiophenol- (Hydrolysis)6-(Phenylthio)-4-phenylpyridazin-3-ol
4PiperidineCyclohexylamineN-Cyclohexyl-6-piperidino-4-phenylpyridazin-3-amine
54-MethylanilinePropylamineN-Propyl-6-(p-tolylamino)-4-phenylpyridazin-3-amine

Conclusion and Future Directions

This application note demonstrates a robust and flexible solid-phase strategy for the synthesis of diverse libraries based on the this compound scaffold. By employing a safety-catch linker, we overcome the inherent low reactivity of the diol and create a powerful platform for medicinal chemistry exploration. The protocols are designed to be adaptable, allowing for the introduction of multiple points of diversity.

Future work could involve expanding the scope of on-resin reactions to include Suzuki or other palladium-catalyzed cross-coupling reactions on a halogenated pyridazine core before cleavage, further increasing the structural complexity of the accessible compounds.

References

  • Gomes, P., et al. (2017). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Masquelin, T., et al. (2003). Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems. CHIMIA. Available at: [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • D'Souza, L. M., & Yudin, A. K. (2006). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Available at: [Link]

  • Guengerich, F. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Isidro-Llobet, A., et al. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

Sources

Application Note & Protocol: Real-Time Monitoring of Pyridazinone Synthesis Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinones are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The efficient synthesis of these molecules is paramount in drug discovery and development. This application note provides a detailed experimental protocol for monitoring the synthesis of pyridazinones in real-time using Thin-Layer Chromatography (TLC). This simple, rapid, and cost-effective technique allows for the qualitative assessment of reaction progress, ensuring optimal reaction times and yields.[3] We will delve into the principles of TLC, provide a step-by-step protocol, and offer insights into the interpretation of results and troubleshooting common issues.

Introduction: The Significance of Reaction Monitoring in Pyridazinone Synthesis

The synthesis of pyridazinones often involves multi-step reactions, such as the cyclocondensation of a β-aroylpropionic acid with a hydrazine derivative.[4][5] To ensure the complete consumption of starting materials and the formation of the desired product, it is crucial to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[6] It allows for the rapid separation of the components in a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[3] By observing the disappearance of starting material spots and the appearance of the product spot on a TLC plate, a researcher can effectively track the reaction's progression and determine the optimal endpoint.

The core principle behind TLC separation is polarity. The stationary phase, silica gel, is highly polar. Therefore, more polar compounds in the reaction mixture will have a stronger affinity for the stationary phase and will travel a shorter distance up the TLC plate.[7] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further. This differential migration allows for the separation and visualization of the starting materials, intermediates, and the final pyridazinone product.

Experimental Workflow for TLC Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Cut & Mark Origin) spotting Spot Reaction Mixture (Co-spot with Standards) prep_plate->spotting prep_chamber Prepare Developing Chamber (Solvent & Saturation) development Develop TLC Plate in Chamber prep_chamber->development reaction Pyridazinone Synthesis Reaction Mixture reaction->spotting spotting->development visualization Visualize Spots (UV Light, Stains) development->visualization analysis Analyze Chromatogram (Calculate Rf Values) visualization->analysis decision Decision Making (Continue, Quench, or Work-up) analysis->decision

Caption: Workflow for monitoring pyridazinone synthesis by TLC.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[8]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Tubes or Micropipettes: For spotting the reaction mixture onto the TLC plate.

  • Solvents: HPLC or reagent grade solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane).

  • Visualization Reagents:

    • UV lamp (254 nm and 365 nm).

    • Iodine chamber.[9]

    • Staining solutions (e.g., potassium permanganate, p-anisaldehyde).[10]

  • Reaction Mixture: Aliquots taken from the ongoing pyridazinone synthesis.

  • Standards: Solutions of the starting materials and, if available, the pure pyridazinone product for reference.

Detailed Experimental Protocol

Preparation of the TLC Plate and Developing Chamber
  • Plate Preparation: Carefully cut a TLC plate to the desired size (e.g., 5 cm x 7 cm) using a ruler and a sharp pencil or blade. With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[11] Avoid scratching the silica gel layer. Mark equidistant points on the origin line for spotting the samples.

  • Chamber Preparation: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[12] Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber with solvent vapors, which is crucial for obtaining a uniform and reproducible separation.[3] Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

Spotting the TLC Plate
  • Sample Preparation: Using a capillary tube, draw up a small amount of the reaction mixture. It is often beneficial to dilute a small aliquot of the reaction mixture with a volatile solvent (e.g., dichloromethane or ethyl acetate) to prevent overloading the plate.

  • Spotting: Gently touch the tip of the capillary tube to the marked point on the origin line of the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[7] Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location to increase concentration.[13]

  • Co-spotting: It is highly recommended to "co-spot" by applying a spot of the starting material and a spot of the reaction mixture on the same lane. This helps in definitively identifying the starting material spot in the reaction mixture lane. Similarly, spotting a reference standard of the expected pyridazinone product is invaluable for identification.

Developing the Chromatogram
  • Plate Placement: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is standing upright and not touching the sides of the chamber.[14]

  • Development: Cover the chamber immediately and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • Solvent Front: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[15]

  • Plate Removal and Marking: Promptly remove the plate from the chamber and, using a pencil, immediately mark the position of the solvent front.[16]

Visualization of the Spots
  • Drying: Allow the solvent to completely evaporate from the TLC plate in a well-ventilated area or fume hood.

  • UV Visualization: Place the dried plate under a UV lamp.[8] Many pyridazinone derivatives are aromatic and will absorb UV light at 254 nm, appearing as dark spots against a fluorescent green background.[17] Circle the visible spots with a pencil.

  • Iodine Staining: If the spots are not visible under UV light, place the plate in a chamber containing a few crystals of iodine.[9] Many organic compounds will form colored complexes with iodine, appearing as brown spots.[18] The spots will fade over time, so they should be circled immediately.

  • Chemical Staining: For compounds that are not UV-active and do not stain with iodine, chemical stains can be used.[9] A common general-purpose stain is potassium permanganate, which reacts with oxidizable functional groups to produce yellow-brown spots on a purple background.

Data Interpretation: Assessing Reaction Progress

The progress of the reaction is determined by observing the changes in the TLC plate over time.

  • Time Zero (T=0): A spot corresponding to the starting material(s) will be visible.

  • During the Reaction: As the reaction proceeds, the intensity of the starting material spot(s) will decrease, and a new spot corresponding to the pyridazinone product will appear. The product spot will typically have a different Rf value than the starting materials.

  • Reaction Completion: The reaction is considered complete when the starting material spot(s) have completely disappeared, and the product spot is prominent.

Calculating the Retention Factor (Rf)

The retention factor (Rf) is a key parameter used to characterize a compound under a specific set of TLC conditions. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[19][20]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a dimensionless quantity and is always less than 1.[21] More polar compounds will have lower Rf values, while less polar compounds will have higher Rf values.[16]

Compound Type Typical Polarity Expected Rf Value Range
Starting Material (e.g., β-aroylpropionic acid)More PolarLower Rf (e.g., 0.2 - 0.4)
Pyridazinone ProductLess PolarHigher Rf (e.g., 0.5 - 0.7)
IntermediatesVariableIntermediate Rf

Note: These are generalized values and will vary significantly based on the specific structures and the solvent system used.

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Solution(s)
Spots are streaked or elongated - The sample was overloaded (too concentrated).[12] - The sample is highly acidic or basic.- Dilute the sample before spotting.[22] - Add a small amount of acetic acid or triethylamine to the mobile phase to improve spot shape for acidic or basic compounds, respectively.
No spots are visible - The sample concentration is too low.[13] - The compound is not UV-active and the visualization method is inappropriate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] - Try a different visualization technique (e.g., iodine, potassium permanganate stain).
Rf values are too high (all spots near the solvent front) - The mobile phase is too polar.[16]- Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Rf values are too low (all spots near the origin) - The mobile phase is not polar enough.[16]- Use a more polar solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture or add a small amount of methanol).
Uneven solvent front - The TLC plate was not placed vertically in the chamber. - The bottom of the TLC plate is not level.- Ensure the plate is placed straight in the chamber.[14] - Make sure the bottom edge of the plate is cut evenly.

Conclusion

Thin-Layer Chromatography is a powerful and indispensable technique for the real-time monitoring of pyridazinone synthesis. Its simplicity, speed, and low cost make it an ideal choice for any synthetic chemistry laboratory. By following the detailed protocol outlined in this application note, researchers can effectively track the progress of their reactions, leading to optimized reaction conditions, improved yields, and a more efficient drug discovery process.

References

  • Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Available at: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]

  • Bitesize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Available at: [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. Available at: [Link]

  • Khan Academy. Calculating retention factors for TLC. Available at: [Link]

  • BYJU'S. RF Value Explanation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • N.p. (n.d.). TLC Visualization Methods. Available at: [Link]

  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]

  • Journal of the Indian Society of Toxicology. (n.d.). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available at: [Link]

  • Labster. TLC Visualization Methods. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Available at: [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. Available at: [Link]

  • N.p. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Reddit. (2024). How do you pick your solvents for TLC?. r/chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Phenylpyridazine-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry, serving as a building block for various therapeutic agents. The synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, grounded in established chemical principles and field-proven insights. A common synthetic route involves the cyclization of a 4-ketoacid, such as 3-benzoylpropionic acid, with hydrazine, followed by an oxidation or dehydrogenation step.[1]

A key characteristic of this and other hydroxy-substituted pyridazines is their existence in a tautomeric equilibrium with their keto forms (pyridazinones).[2] This keto-enol tautomerism is a critical factor influencing the compound's reactivity and properties.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis of this compound and its intermediates.

Issue 1: Low Yield of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)

The initial cyclization of 3-benzoylpropionic acid with hydrazine hydrate to form the dihydropyridazinone intermediate is a critical step that dictates the overall yield.

Potential CauseSuggested Solution(s)Scientific Rationale
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time in a suitable solvent like ethanol or n-butanol.[1][3]The condensation reaction between the ketoacid and hydrazine requires sufficient thermal energy and time to proceed to completion.
Side Reactions Control Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to favor the desired cyclization over the formation of hydrazides or other byproducts.[4]An excess of the nucleophilic hydrazine can help drive the equilibrium towards the formation of the cyclic product.
Poor Starting Material Quality Purify 3-Benzoylpropionic Acid: Ensure the starting ketoacid is pure. Recrystallization from a suitable solvent may be necessary if impurities are suspected.[5]Impurities in the starting material can interfere with the reaction, leading to the formation of undesired side products and a lower yield of the target intermediate.

Issue 2: Low Yield in the Dehydrogenation/Oxidation Step

The conversion of 6-phenyl-4,5-dihydropyridazin-3(2H)-one to this compound requires an effective dehydrogenation or oxidation step.

Potential CauseSuggested Solution(s)Scientific Rationale
Inefficient Oxidizing Agent Select an Appropriate Oxidizing Agent: A common method involves the use of bromine in acetic acid.[1] Ensure the bromine solution is added slowly and at a controlled temperature to prevent unwanted side reactions.The choice of oxidizing agent and the reaction conditions are crucial for the selective dehydrogenation of the dihydropyridazine ring without causing degradation of the product.
Product Degradation Modify Workup Procedure: After the reaction, the product should be isolated promptly. Washing with water is crucial to remove any remaining acid and salts.[1]The pyridazinediol product may be sensitive to harsh workup conditions. Minimizing exposure to strong acids or bases can prevent degradation.
Incomplete Reaction Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. The reaction should be stirred for an adequate amount of time after the addition of the oxidizing agent.[1]Insufficient reaction time will result in a mixture of the starting material and the desired product, complicating purification and reducing the isolated yield.

Issue 3: Difficulty in Product Purification

The final product can sometimes be challenging to purify due to its physical properties and the presence of persistent impurities.

Potential CauseSuggested Solution(s)Scientific Rationale
High Polarity of the Product Optimize Recrystallization Solvent: Ethanol is a commonly used solvent for recrystallization.[1] If the product is highly soluble, consider a mixed solvent system or cooling the solution to a lower temperature to induce crystallization.The polarity of the solvent should be matched to the polarity of the product to ensure good solubility at high temperatures and poor solubility at low temperatures, facilitating efficient recrystallization.
Presence of Tautomers Characterize the Product Thoroughly: Be aware that the product can exist as a mixture of tautomers. Use a combination of analytical techniques (NMR, IR, Mass Spectrometry) to confirm the structure.[2]The presence of multiple tautomeric forms can sometimes lead to complex NMR spectra or broader melting points. Understanding this equilibrium is key to proper characterization.
Contamination with Starting Materials Improve Chromatographic Separation: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A gradient elution with a mixture of polar and non-polar solvents can help separate the product from residual starting materials or intermediates.[6]The different polarities of the product and any unreacted starting materials allow for their separation using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis involves two main steps:

  • Cyclization: Reaction of 3-benzoylpropionic acid with hydrazine hydrate, typically under reflux in a solvent like ethanol, to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

  • Dehydrogenation/Oxidation: The intermediate is then treated with an oxidizing agent, such as bromine in acetic acid, to introduce the second double bond and form the final product, this compound.[1]

Q2: How does the keto-enol tautomerism of this compound affect its characterization?

A2: The presence of hydroxyl groups on the pyridazine ring allows for tautomerism, where the compound can exist in equilibrium between the diol form and a keto-enol form (a pyridazinone). This can result in:

  • NMR Spectroscopy: You may observe signals corresponding to both tautomers, or broadened peaks if the exchange is rapid on the NMR timescale.

  • IR Spectroscopy: The presence of both O-H and C=O stretching frequencies can indicate the existence of the tautomeric equilibrium.

  • Reactivity: The tautomeric form present can influence the compound's reactivity in subsequent chemical transformations.[2]

Q3: What are some alternative synthetic strategies for pyridazine derivatives?

A3: While the cyclization of 1,4-dicarbonyl compounds with hydrazine is a classic approach, other methods include:

  • Transition Metal-Catalyzed Reactions: Palladium or ruthenium catalysts can be used for the synthesis of substituted pyridazines from various precursors like alkyne diols.[7]

  • Inverse Electron Demand Diels-Alder Reactions: Reactions between s-tetrazines and silyl enol ethers can provide functionalized pyridazines.[8]

  • Multicomponent Reactions: These can offer more efficient routes to complex pyridazine derivatives in a single step.[6]

Q4: Can microwave-assisted synthesis be used to improve the yield?

A4: Yes, microwave-assisted protocols have been shown to be effective for the synthesis of some pyridazine derivatives.[2] The benefits can include significantly shorter reaction times, cleaner reactions, and improved yields compared to conventional heating methods.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • To a round-bottom flask equipped with a reflux condenser, add 3-benzoylpropionic acid (1 equivalent).

  • Add ethanol as the solvent.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of this compound

  • Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture for 15-30 minutes after the addition is complete. Monitor by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize from ethanol to obtain pure this compound.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Dehydrogenation cluster_product Final Product 3-Benzoylpropionic Acid 3-Benzoylpropionic Acid Reaction_Vessel_1 Reflux in Ethanol 3-Benzoylpropionic Acid->Reaction_Vessel_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel_1 Dihydropyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Reaction_Vessel_1->Dihydropyridazinone Reaction_Vessel_2 Bromine in Acetic Acid Dihydropyridazinone->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step Cyclization Cyclization (Step 1) Check_Step->Cyclization Step 1 Dehydrogenation Dehydrogenation (Step 2) Check_Step->Dehydrogenation Step 2 Incomplete_Cyclization Incomplete Reaction? Cyclization->Incomplete_Cyclization Inefficient_Oxidation Inefficient Oxidation? Dehydrogenation->Inefficient_Oxidation Optimize_Cyclization Increase reflux time/temp. Monitor by TLC. Incomplete_Cyclization->Optimize_Cyclization Yes Side_Reactions_Cyclization Side Reactions? Incomplete_Cyclization->Side_Reactions_Cyclization No Control_Stoichiometry Use slight excess of hydrazine. Side_Reactions_Cyclization->Control_Stoichiometry Yes Check_Oxidant Ensure quality and controlled addition of Bromine/Acetic Acid. Inefficient_Oxidation->Check_Oxidant Yes Product_Degradation Product Degradation? Inefficient_Oxidation->Product_Degradation No Modify_Workup Prompt isolation and thorough washing. Product_Degradation->Modify_Workup Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (n.d.). Retrieved from [Link]

  • Mishra, R., Siddiqui, A. A., Shaharyar, M., Husain, A., & Rashid, M. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. ResearchGate. Retrieved from [Link]

  • Alshehri, S., Shakeel, F., Al-Abassi, F. A., Al-Murshedi, A. M., El-Sayed, M. E., Ibrahim, M. A., & Al-Dhfyan, A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. Retrieved from [Link]

  • Daoui, S., El Kalai, F., El Amane, M., El Gouri, M., Essassi, E. M., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 8–12. Retrieved from [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). Arzneimittelforschung, 57(10), 641-6. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Legeay, S., & Coudert, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3,6-bis(methylsulfanyl)-4-phenylpyridazine. Retrieved from [Link]

  • 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][9]thiazin-4-one 1,1-dioxide. Acta crystallographica. Section C, Crystal structure communications, 64(Pt 11), o590–o594. Retrieved from [Link]

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

  • Formation of 1,2-dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Retrieved from [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. (n.d.). Google Patents.
  • Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

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Technical Support Center: Overcoming Poor Solubility of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylpyridazine-3,6-diol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this promising heterocyclic compound in organic solvents. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you advance your research and development efforts.

Introduction: The Challenge of this compound Solubility

This compound is a member of the pyridazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] However, like many pyridazinone derivatives, this compound often exhibits poor solubility in common organic solvents, creating significant hurdles for synthesis, purification, formulation, and biological screening.[3]

The poor solubility is largely attributed to its rigid, planar structure, the presence of two polar hydroxyl groups capable of strong intermolecular hydrogen bonding, and its existence in a tautomeric equilibrium between the diol and the more stable, highly crystalline dione form.[4] This guide provides systematic strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in many common organic solvents like ethanol or ethyl acetate?

The low solubility is a result of several combined physicochemical factors:

  • Strong Crystal Lattice Energy: The planar structure and potent intermolecular hydrogen bonding between the hydroxyl (-OH) and pyridazine nitrogen atoms create a highly stable crystal lattice. A significant amount of energy is required for a solvent to break apart this lattice.

  • Tautomerism: Hydroxy-substituted pyridazines like this one exist in a tautomeric equilibrium with their keto forms (pyridazinones).[4] The keto-dione form is often more stable, more crystalline, and less soluble than the diol form. The energy of the crystal lattice of this stable tautomer makes it difficult to dissolve.

  • Polarity Mismatch: The molecule has both a nonpolar phenyl ring and a very polar dihydroxypyridazine core. This amphipathic nature makes it difficult to find a single common solvent that can effectively solvate both ends of the molecule simultaneously.

Q2: What is keto-enol tautomerism and how does it specifically impact this molecule's solubility?

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers. For this compound, this involves the migration of protons from the hydroxyl groups to the nitrogen atoms of the ring, converting the diol form into the dione form (a pyridazinone). The dione form is generally more stable and possesses a higher melting point, indicative of a stronger crystal lattice, which directly contributes to its lower solubility.[4]

tautomerism diol This compound (Enol/Diol Form) dione 4-Phenyl-1,2-dihydropyridazine-3,6-dione (Keto/Dione Form) (More Stable Tautomer) diol->dione Tautomerization (Equilibrium)

Caption: Keto-enol tautomerism of this compound.

Q3: Are there any solvents where pyridazinone derivatives are known to have good solubility?

Yes, studies on structurally similar compounds like 6-phenylpyridazin-3(2H)-one provide an excellent starting point. High solubility has been reported in aprotic, highly polar solvents.[3][5]

  • Excellent Solubility: Dimethyl sulfoxide (DMSO), Polyethylene glycol-400 (PEG-400), and Transcutol®.[3]

  • Moderate to Low Solubility: Ethanol, methanol, isopropanol (IPA), and ethyl acetate (EA) generally show much lower solubilizing capacity for these compounds.[3]

  • Practically Insoluble: Water.[3]

Q4: What are the primary strategies I can use to improve the solubility of my compound?

There are several effective chemical and physical modification techniques. The main approaches include:

  • Co-solvency: Using a mixture of solvents to increase solubility.[6][7][8]

  • pH Adjustment / Salt Formation: Ionizing the molecule to increase its affinity for polar solvents.[9][10][11]

  • Prodrug Synthesis: Chemically modifying the molecule to create a more soluble version that converts back to the active drug in vivo.[12][13][14][15][16]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[17]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio to enhance the dissolution rate.[7][18]

Troubleshooting Guide: Common Experimental Issues

Problem: My compound, this compound, will not dissolve in standard organic solvents (e.g., ethanol, methanol, acetone) for my reaction or biological assay.

This is the most common issue. The intermolecular forces of the compound are stronger than the forces of interaction with these solvents. Here are two primary approaches to troubleshoot this.

Solution 1: Implement a Co-Solvent System

A co-solvent is a water-miscible organic solvent used to create a solvent system with polarity intermediate to that of the individual solvents, thereby enhancing the solubility of nonpolar or poorly soluble compounds.[19][20] For many biological assays, a small percentage of a strong organic solvent like DMSO is often acceptable.

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous phase and breaking up the hydrogen-bonding network of water, which creates "pockets" that can accommodate the poorly soluble molecule.[6] Solvents like DMSO are excellent at dissolving this compound, and when mixed with another solvent (like ethanol or a buffer), they can maintain the compound in solution.[21]

  • Quick Test:

    • Dissolve your compound in a minimal amount of neat DMSO to create a high-concentration stock (e.g., 50-100 mM).

    • Serially dilute this stock into your final reaction or assay medium.

    • Observe for any precipitation. The final concentration of DMSO should ideally be kept low (e.g., <1% v/v) to avoid affecting biological systems.

Solution 2: Utilize pH Adjustment for Ionization (Salt Formation)

The diol groups on the pyridazine ring are weakly acidic. By increasing the pH of the medium with a base, you can deprotonate one or both hydroxyl groups, forming an anionic salt. Charged species are significantly more soluble in polar solvents than their neutral counterparts.[9][11][22]

  • Causality: Salt formation introduces ionic character to the molecule.[10] The strong ion-dipole interactions between the resulting salt and polar solvents (like water or ethanol) can overcome the crystal lattice energy of the solid compound, leading to dissolution.[11] This is a highly effective method for ionizable drugs.[9][23]

  • Quick Test:

    • Suspend the compound in your desired polar solvent (e.g., water or a water/ethanol mixture).

    • Add a base (e.g., 1 M NaOH) dropwise while stirring.

    • Observe for dissolution as the pH increases. This indicates the formation of a soluble salt. Note the final pH required for complete dissolution. Be aware that altering pH can affect compound stability and the biological system under study.

Problem: I need to prepare a high-concentration stock solution for screening, but the compound precipitates upon standing or cooling.

This indicates that you are creating a supersaturated solution that is not thermodynamically stable. The key is to determine the true equilibrium solubility and find a system that supports it.

Solution: Systematic Solubility Screening & Data Summary

A systematic screen of solvents and co-solvent systems is essential. Based on data from similar pyridazinone compounds, a focused screen can be highly effective.[3][5]

  • Causality: Different solvents interact with the solute in unique ways. A systematic approach allows you to empirically determine the optimal solvent or co-solvent mixture that provides the highest thermodynamic solubility, ensuring your stock solutions are stable for the duration of your experiments.

  • Recommended Screening Solvents:

    • High-Potential Solvents: DMSO, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), PEG-400.

    • Co-Solvents for Aqueous Media: Propylene glycol, Ethanol, Glycerine.[6]

SolventSolubility of 6-phenylpyridazin-3(2H)-one (Mole Fraction, xe at 318.2 K)[3]Expected Performance for this compound
Dimethyl sulfoxide (DMSO)4.73 × 10⁻¹Very High
Polyethylene glycol-400 (PEG-400)4.12 × 10⁻¹Very High
Transcutol®3.46 × 10⁻¹High
Ethyl Acetate (EA)6.81 × 10⁻²Moderate
1-Butanol2.11 × 10⁻²Low
Ethanol8.22 × 10⁻³Very Low
Methanol5.18 × 10⁻³Very Low
Water1.26 × 10⁻⁵Practically Insoluble

This table presents data for a structurally related compound and serves as a predictive guide for solvent selection.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol outlines a systematic approach to identify an effective co-solvent system for achieving a target concentration.

  • Prepare a High-Concentration Primary Stock: Weigh an accurate amount of this compound and dissolve it in the minimum required volume of a strong, water-miscible solvent (e.g., DMSO) to create a 100 mM stock solution. Use gentle vortexing or sonication if needed.

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents such as PEG-400, propylene glycol (PG), and ethanol.[6][7]

  • Prepare Binary Solvent Mixtures: Create a series of binary mixtures of your primary solvent (DMSO) and each co-solvent. For example, prepare mixtures of DMSO:PEG-400 in ratios of 10:90, 20:80, 50:50, etc.

  • Determine Solubility in Mixtures: Add a known excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each solvent mixture in separate glass vials.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or orbital shaker is ideal.

  • Separate and Quantify: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze Results: Plot the solubility of this compound as a function of the co-solvent mixture composition to identify the optimal system for your needs.

Protocol 2: pH-Modification for Solubility Enhancement (Salt Formation)

This protocol describes how to determine the pH-solubility profile of your compound.

  • Prepare a pH Series of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 24-48 hours to reach equilibrium.

  • Measure Final pH: After equilibration, measure the final pH of each slurry.

  • Separate and Quantify: Centrifuge the samples, and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV, as described in Protocol 1.

  • Construct pH-Solubility Profile: Plot the measured solubility (on a log scale) against the final measured pH. This profile will clearly show the pH at which the compound's solubility dramatically increases due to ionization. This information is critical for developing liquid formulations or selecting appropriate conditions for biological assays.[9]

solubility_workflow start Start: Poorly Soluble This compound target Define Target Concentration & Solvent System Constraints (e.g., biological compatibility) start->target screen_solvents Screen High-Potential Solvents (DMSO, PEG-400, NMP) target->screen_solvents is_soluble Is Target Concentration Achieved? screen_solvents->is_soluble is_ionizable Is Compound Ionizable? (Weakly acidic -OH groups) is_soluble->is_ionizable No success Success: Stable Solution Achieved is_soluble->success Yes co_solvent Try Co-Solvent Approach (Protocol 1) co_solvent->is_soluble Re-evaluate advanced Consider Advanced Methods: - Prodrug Synthesis - Solid Dispersions co_solvent->advanced If still fails is_ionizable->co_solvent No ph_adjust Try pH Adjustment (Protocol 2) is_ionizable->ph_adjust Yes ph_adjust->is_soluble Re-evaluate ph_adjust->advanced If still fails advanced->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(10), 3563-3578. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Yustika, Y., & Levita, J. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-8. [Link]

  • da Silva, A. C. G., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4431. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Processes, 8(11), 1435. [Link]

  • Varlamova, T. M., et al. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2533–2538. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]

  • Gupta, P., & Garg, R. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(1). [Link]

  • MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]

  • Gaware, V. M. (2019). Is prodrug design an approach to increase water solubility? Bioorganic & Medicinal Chemistry, 27(21), 115065. [Link]

  • ScienceDirect. Co-solvent. [Link]

  • IRO Chelating. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

  • Longdom Publishing. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. [Link]

  • Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • ResearchGate. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4057–4081. [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(18), 7955–7994. [Link]

  • PubChem. 4-Phenylpyridine. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ChemSynthesis. 3,6-bis(methylsulfanyl)-4-phenylpyridazine. [Link]

  • PubChem. Pyridazine-3,6-dione. [Link]

  • Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). [Link]

  • Matrix Fine Chemicals. PYRIDAZINE-3,6-DIOL | CAS 123-33-1. [Link]

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Technical Support Center: Synthesis of Pyridazines from 1,4-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazines from 1,4-diketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Paal-Knorr-Type Pyridazine Synthesis

The reaction of a 1,4-diketone with hydrazine is a fundamental method for the synthesis of pyridazines. The process typically involves a two-step sequence: a condensation reaction to form a dihydropyridazine intermediate, followed by an oxidation step to yield the aromatic pyridazine.

Pyridazine Synthesis Workflow General Workflow for Pyridazine Synthesis A 1,4-Diketone C Condensation A->C B Hydrazine (N2H4) B->C D Dihydropyridazine Intermediate C->D Formation of cyclic intermediate E Oxidation D->E Aromatization F Pyridazine Product E->F Competing Pathways Competing Pyridazine and N-Aminopyrrole Formation cluster_start Starting Materials cluster_pyridazine Pyridazine Pathway (Favored under neutral/basic conditions) cluster_pyrrole N-Aminopyrrole Pathway (Favored under acidic conditions) A 1,4-Diketone C Dihydropyridazine A->C E Hemiaminal Intermediate A->E B Hydrazine B->C B->E D Pyridazine C->D Oxidation F N-Aminopyrrole E->F Dehydration N_Aminopyrrole_Mechanism Mechanism of N-Aminopyrrole Formation cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Second Nucleophilic Attack cluster_step3 Step 3: Dehydration A 1,4-Diketone C Hemiaminal A->C + H₂N-NH₂ B Hydrazine D Hemiaminal E Cyclic Intermediate D->E Intramolecular F Cyclic Intermediate G N-Aminopyrrole F->G - 2 H₂O

Purification strategies for 4-Phenylpyridazine-3,6-diol to remove starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Phenylpyridazine-3,6-diol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material essential for your research and development endeavors.

Introduction: The Challenge of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, typically involving the condensation reaction between phenylmaleic anhydride and hydrazine, can result in a crude product containing various impurities.[1][2] These include unreacted starting materials, their hydrolysis products, and potential side-products. Achieving high purity is critical, as even trace impurities can interfere with biological assays, affect downstream chemical transformations, and compromise the integrity of research data. This guide addresses these challenges directly, offering strategies grounded in the fundamental chemical properties of the target molecule and its contaminants.

Troubleshooting Guide: Common Purification Issues

This section is designed to address specific problems you may encounter during the purification of this compound.

Q1: My crude product is contaminated with the starting material, phenylmaleic anhydride, or its hydrolyzed form, phenylmaleic acid. How can I remove these acidic impurities?

A1: Employing Acid-Base Extraction for Selective Removal.

This is a classic purification challenge that can be effectively solved using an acid-base extraction.[3][4] The strategy leverages the significant difference in acidity (pKa) between the strongly acidic carboxylic acid (phenylmaleic acid) and the weakly acidic diol product.

Causality & Rationale: Phenylmaleic acid is a dicarboxylic acid and is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt.[5] In contrast, this compound, while possessing acidic hydroxyl groups, is significantly less acidic and will not be substantially deprotonated by a weak base. This difference in reactivity allows for a clean separation.[6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent in which the diol is soluble, such as ethyl acetate or a mixture of THF and ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bicarbonate.[5] During each wash, shake the funnel vigorously to ensure thorough mixing and allow the layers to fully separate.

  • Separation: The sodium salt of phenylmaleic acid will partition into the aqueous (bottom) layer, which can be drained and discarded. The desired this compound remains in the organic (top) layer.

  • Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product, now free of acidic impurities.

  • Verification: Confirm the removal of the acidic impurity by Thin Layer Chromatography (TLC), comparing the purified product to a standard of phenylmaleic acid.

Q2: I have a persistent smell of hydrazine in my product, and analytical data suggests its presence. What's the best way to remove it?

A2: Leveraging Hydrazine's Basicity and Volatility.

Excess hydrazine is a common impurity due to its use as a reactant. Its removal is crucial as it is a reactive and toxic compound.[8] Two effective methods can be used, often in combination.

Method 1: Acidic Wash (Acid-Base Extraction)

  • Rationale: Hydrazine is a base.[8] Washing the organic solution of your product with a dilute aqueous acid (e.g., 1M HCl) will protonate the hydrazine to form the hydrazinium salt.[7] This salt is highly water-soluble and will be extracted from the organic phase into the aqueous phase.[9]

  • Caution: Ensure your target compound, this compound, is stable under these acidic conditions and does not form a soluble salt itself. A brief wash is generally sufficient and safe.

Method 2: Co-evaporation (Azeotropic Removal)

  • Rationale: Hydrazine hydrate forms azeotropes with certain organic solvents. By dissolving your product in a solvent like ethanol or toluene and then removing the solvent under reduced pressure, the hydrazine will be carried away with the solvent vapors.

  • Procedure: After an initial workup, dissolve the crude product in ethanol. Concentrate the solution on a rotary evaporator. Repeat this process two or three times to ensure complete removal of residual hydrazine.

Q3: My product is discolored, has a broad melting point, and appears generally impure. What is the most robust method to achieve high purity?

A3: Recrystallization is the Gold Standard.

For removing a variety of minor impurities and achieving high crystallinity, recrystallization is the most powerful and widely used technique.[6][10] The success of this method hinges on selecting an appropriate solvent or solvent system.

Rationale for Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the polar nature and hydrogen bonding capabilities of the diol, polar protic solvents are excellent candidates.

Recommended Solvents & Protocol: Ethanol and acetic acid are frequently cited as effective solvents for the recrystallization of pyridazinone derivatives.[6][11][12]

Detailed Recrystallization Protocol (Using Ethanol):

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves, creating a saturated solution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Verification: Assess the purity of the final product by taking a melting point. A sharp melting point close to the literature value (approx. 300°C with decomposition) indicates high purity.[13] Further confirmation can be obtained via NMR or HPLC analysis.[]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Strategy Start Crude this compound TLC_NMR Initial Purity Assessment (TLC, NMR, Appearance) Start->TLC_NMR Decision1 Major Impurities Identified? TLC_NMR->Decision1 Acidic_Impurity Acidic Starting Material Present? (e.g., Phenylmaleic Acid) Decision1->Acidic_Impurity Yes Recrystallization Proceed to Recrystallization Decision1->Recrystallization No / Minor Impurities Basic_Impurity Basic Starting Material Present? (e.g., Hydrazine) Acidic_Impurity->Basic_Impurity No Acid_Base_Wash Perform Weak Base Wash (e.g., aq. NaHCO3) Acidic_Impurity->Acid_Base_Wash Yes Acidic_Wash Perform Dilute Acid Wash (e.g., aq. HCl) Basic_Impurity->Acidic_Wash Yes Basic_Impurity->Recrystallization No Acid_Base_Wash->Basic_Impurity Acidic_Wash->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound relevant to its purification? A: Understanding the properties of your target compound is fundamental to designing a purification strategy.

PropertyValue / DescriptionRelevance to Purification
Molecular Weight 188.18 g/mol [1]General property, useful for calculations.
Appearance Crystalline solid[15]The ability to form a crystalline solid is essential for purification by recrystallization.
Melting Point ~300 °C (decomposes)[13]A sharp, high melting point is a key indicator of purity.[16]
Solubility Poorly soluble in water and non-polar solvents. Soluble in polar aprotic solvents like DMSO and polar protic solvents like hot ethanol or acetic acid.[17][18][19][20]Crucial for selecting solvents for recrystallization and extraction.
Acid-Base Nature Weakly acidic (diol tautomer) and weakly basic (pyridazine nitrogens).[1]Enables purification from strongly acidic or basic impurities via acid-base extraction.
Tautomerism Exists in tautomeric equilibrium with the 4-phenyl-1,2-dihydropyridazine-3,6-dione (keto) form.[1]This can influence its reactivity and spectroscopic properties.

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques provides the most comprehensive assessment of purity.[][21]

  • Melting Point Analysis: This is a rapid and effective method. A pure compound will have a sharp melting point range (typically < 2°C), whereas an impure compound will melt over a broader and depressed temperature range.[16]

  • Thin Layer Chromatography (TLC): An excellent technique for quickly checking for the presence of impurities. A pure compound should ideally show a single spot. It is also used to monitor the progress of a reaction or chromatographic separation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired compound and identifying impurities.[1][22] The presence of unexpected peaks or incorrect integration values indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique that can separate the main compound from trace impurities, allowing for purity to be expressed as a percentage (e.g., >99%).[]

Q: My product is highly insoluble, even in hot solvents. What are some alternative purification strategies? A: If recrystallization proves difficult due to extremely low solubility, column chromatography is a viable alternative.

  • Strategy: Use a polar stationary phase like silica gel. Given the polarity of this compound, you will likely need a relatively polar mobile phase to elute the compound.

  • Solvent System: A good starting point for developing a mobile phase would be a mixture of a moderately polar solvent like ethyl acetate and a more polar solvent like methanol. The optimal ratio should be determined by running TLC plates first to achieve good separation between your product and the impurities.[6][23]

  • Procedure: Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF), adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column. Elute with your chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Recrystallization Workflow Visualization

The following diagram illustrates the key steps in the standard recrystallization protocol.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling to Room Temperature A->C B->C D 4. Induce Crystallization (If Necessary) C->D Optional E 5. Cool in Ice Bath to Maximize Yield C->E D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Under Vacuum G->H I 9. Assess Purity (MP, TLC, NMR) H->I

Caption: Step-by-step workflow for purification by recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Benchchem. (n.d.). This compound | 41373-90-4.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.).
  • PubChem. (n.d.). 4-Phenylpyridine.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Acid-Base Extraction. (n.d.).
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). NIH.
  • Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Synthesis and Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI.
  • Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. (2019, August 5). PMC - NIH.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). NIH.
  • Synthesis, characterization and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. (n.d.). Longdom Publishing.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2025, October 16). ResearchGate.
  • Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. (2025, October 19). ResearchGate.
  • iChemical. (n.d.). Pyridazine-3,6-diol, CAS No. 123-33-1.

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Preventing the formation of regioisomers in substituted pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Substituted Pyridazine Synthesis

A Guide to Preventing Regioisomer Formation

Welcome to the technical support center for substituted pyridazine synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most common and frustrating challenges in this field: the unintended formation of regioisomers. This resource provides in-depth, field-tested insights and troubleshooting strategies to help you achieve high regioselectivity in your reactions.

The pyridazine core is a valuable scaffold in medicinal chemistry, appearing in recently approved drugs and numerous investigational compounds.[1] However, its synthesis, particularly from unsymmetrical starting materials, is often plagued by a lack of regiochemical control. This guide will walk you through the causality behind these issues and provide actionable protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each question is followed by an explanation of the underlying chemical principles and a set of recommended actions.

Q1: I'm synthesizing a 3,6-disubstituted pyridazine from an unsymmetrical 1,4-dicarbonyl compound and hydrazine, but I'm getting a nearly 1:1 mixture of regioisomers. Why is this happening and how can I fix it?

Root Cause Analysis:

This is the classic challenge in pyridazine synthesis. The formation of two regioisomers stems from the initial, often non-selective, nucleophilic attack of a hydrazine nitrogen onto one of the two non-equivalent carbonyl carbons of your 1,4-dicarbonyl starting material. Because hydrazine is a symmetrical nucleophile (H₂N-NH₂), the initial condensation can form two different hydrazone intermediates. Each of these intermediates then undergoes intramolecular cyclization and dehydration to yield a distinct regioisomeric pyridazine product.

The reaction's regiochemical outcome is a kinetic competition between the two carbonyl groups. If their steric and electronic environments are too similar, neither pathway is significantly favored, resulting in a product mixture that is difficult to separate.

Troubleshooting Workflow:

G cluster_start cluster_analysis Step 1: Analyze Substituents (R1 vs R2) cluster_solutions Step 2: Implement Control Strategy cluster_end start Start: Regioisomer Mixture Observed steric_q Is there a significant steric difference? start->steric_q electronic_q Is there a significant electronic difference (EWG vs EDG)? steric_q->electronic_q No steric_sol Strategy A: Amplify Steric Hindrance (e.g., use bulkier protecting group on less hindered side) steric_q->steric_sol  Yes electronic_sol Strategy B: Modify Electronic Environment (e.g., change solvent polarity, add Lewis acid catalyst) electronic_q->electronic_sol  Yes protect_sol Strategy C: Orthogonal Synthesis (Protect one carbonyl, react, de-protect, then cyclize) electronic_q->protect_sol No end End: Achieve Regiopure Product steric_sol->end electronic_sol->end protect_sol->end

Strategic Solutions:

  • Exploit Electronic Differences:

    • Mechanism: If one substituent is strongly electron-withdrawing (EWG) and the other is electron-donating (EDG), the carbonyl adjacent to the EWG will be more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

    • Actionable Protocol:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity.[2] Run parallel reactions in a polar protic solvent (e.g., acetic acid, ethanol) and a nonpolar aprotic solvent (e.g., toluene, dioxane). Acetic acid can protonate the carbonyl, enhancing its electrophilicity, and may show preferential interaction.

      • Lewis Acid Catalysis: Introduce a catalytic amount (5-10 mol%) of a Lewis acid such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃. The Lewis acid may coordinate preferentially to one carbonyl oxygen, based on steric accessibility or electronic density, making it a "super-electrophile" and directing the initial hydrazine attack.

  • Leverage Steric Hindrance:

    • Mechanism: A bulky substituent near one carbonyl group will sterically hinder the approach of hydrazine, forcing the reaction to occur at the more accessible carbonyl.

    • Actionable Protocol: This strategy is most effective when designed into the synthesis of the 1,4-dicarbonyl precursor. If you have the flexibility, redesign the precursor to incorporate a sterically demanding group (e.g., a tert-butyl or trimethylsilyl group) adjacent to the carbonyl you wish to block.

  • Employ a Protecting Group Strategy:

    • Mechanism: This is often the most robust, albeit longer, route. By selectively protecting one of the two carbonyls, you force the initial reaction to occur at the free carbonyl. Subsequent deprotection and intramolecular cyclization yield a single regioisomer.

    • Actionable Protocol (Ketal Protection):

      • Selective Protection: React your unsymmetrical 1,4-dicarbonyl with 1.05 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene with Dean-Stark apparatus to remove water. The reaction should favor protection of the less sterically hindered carbonyl. Monitor by TLC or ¹H NMR to confirm mono-protection.

      • Hydrazine Condensation: Isolate the mono-protected dicarbonyl and react it with hydrazine hydrate in ethanol at reflux.

      • Deprotection & Cyclization: To the same reaction vessel, add aqueous HCl (e.g., 2M solution) and continue to heat. This will hydrolyze the ketal protecting group, and the newly freed carbonyl will undergo intramolecular condensation to form the desired pyridazine.

StrategyPrincipleWhen to UsePotential Drawback
Electronic Control Modulate carbonyl electrophilicitySubstituents have different electronic nature (EWG vs. EDG).May not be effective if electronic difference is small.
Steric Control Block access to one carbonylOne substituent is significantly bulkier than the other.Often requires redesign of the starting material.
Protecting Group Force reaction pathway orthogonallyWhen electronic/steric methods fail; for maximum certainty.Increases the number of synthetic steps.
Q2: I've managed to favor one regioisomer, but the separation from the minor isomer is impossible by column chromatography. What are my options?

Root Cause Analysis:

Regioisomers often have very similar polarities and physical properties, making them co-elute during standard silica gel chromatography. Their similar structures lead to nearly identical interactions with the stationary and mobile phases.

Strategic Solutions:

  • Recrystallization: This should be your first attempt. Try a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane). Even a small difference in the crystal lattice energy between the two isomers can be exploited for separation. Seeding with a pure crystal (if available) can be highly effective.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase if the molecules have other stereocenters or can be derivatized with a chiral auxiliary, often provides much higher resolution than standard column chromatography.

  • Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties. For example, if your pyridazines contain a free hydroxyl or amino group, you could acylate them. The resulting esters or amides may have different polarities or crystalline properties, allowing for easier separation. After separation, the derivatizing group can be removed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted pyridazines?

The most common and versatile methods involve the condensation of a four-carbon precursor with a hydrazine derivative.[3][4][5]

  • From 1,4-Dicarbonyl Compounds: Condensation of saturated or unsaturated 1,4-diketones, γ-keto acids, or γ-keto esters with hydrazine is a foundational method.[3][5]

  • From Maleic Anhydrides: Reaction with hydrazine yields pyridazinediones, which can be further functionalized.

  • Inverse Electron Demand Diels-Alder (IEDDA): The reaction of 1,2,4,5-tetrazines with electron-rich dienophiles (like alkynes) provides a highly regioselective route to functionalized pyridazines.[6][7][8] This method is excellent for building complex, highly substituted rings.

G cluster_precursors cluster_reagents cluster_reactions cluster_products dicarbonyl Unsymmetrical 1,4-Dicarbonyl hydrazine + Hydrazine tetrazine Substituted 1,2,4,5-Tetrazine alkyne + Alkyne condensation Condensation/ Cyclization hydrazine->condensation iedda Inverse Electron Demand Diels-Alder alkyne->iedda regioisomers Mixture of Regioisomers condensation->regioisomers single_product Single Regioisomer (High Control) iedda->single_product

Q2: Which analytical techniques are definitive for distinguishing between two pyridazine regioisomers?

While ¹H and ¹³C NMR are essential, they may not be sufficient if the spectra of the two isomers are very similar. The definitive techniques rely on through-space or long-range correlations.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the gold standard for structure elucidation of regioisomers. A NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. By observing a cross-peak between a proton on a substituent (e.g., a methyl group) and a proton on the pyridazine ring, you can definitively determine which position that substituent occupies.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By identifying a correlation between a substituent proton and a specific ring carbon, you can unambiguously assign the structure.

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides an unequivocal structural proof.

References

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.MDPI.
  • Synthesis of pyridazines.Organic Chemistry Portal.
  • Product Class 8: Pyridazines.Science of Synthesis.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.International Journal of ChemTech Research.
  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.Liberty University.
  • The pyridazine heterocycle in molecular recognition and drug discovery.SpringerLink.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing.University of Chicago Knowledge.

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting Low Yields in Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinone synthesis. As a core scaffold in medicinal chemistry and materials science, the successful synthesis of pyridazinones is crucial for advancing research and development.[1] However, the pivotal cyclization step, typically involving the condensation of a 1,4-dicarbonyl precursor with hydrazine, can often be plagued by low yields. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this critical reaction, ensuring higher yields and product purity.

We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for rational problem-solving. Our approach is rooted in explaining the causality behind experimental choices, empowering you to optimize your specific synthesis.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Q1: My reaction is incomplete. TLC analysis shows significant amounts of unreacted 1,4-dicarbonyl starting material even after prolonged reaction times. What's the issue?

A1: Incomplete conversion is a frequent challenge, often stemming from insufficient reactivity of one or both coupling partners. The core of this reaction is the nucleophilic attack of hydrazine on a carbonyl carbon. Several factors can be adjusted to drive this equilibrium towards the product.

  • Catalysis: The initial condensation to form the hydrazone intermediate is often the rate-limiting step and is highly pH-dependent.

    • Acid Catalysis: Small amounts of an acid catalyst (e.g., a few drops of acetic acid or HCl) can protonate the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by hydrazine. Be cautious, as excess acid will protonate the hydrazine, neutralizing its nucleophilicity. A slightly acidic medium (pH 4-6) is typically the sweet spot.

    • Base Catalysis: While less common for the initial condensation, basic conditions are crucial for the subsequent cyclization in certain strategies, like the Wolff-Kishner reaction, which can sometimes be an unwanted side reaction pathway.[2]

  • Temperature: If the reaction is sluggish at room temperature, increasing the thermal energy is a standard approach. Refluxing in a suitable solvent like ethanol, acetic acid, or toluene is a common strategy.[3][4] The increased temperature accelerates both the initial hydrazone formation and the subsequent dehydration and cyclization.

  • Hydrazine Stoichiometry: While a 1:1 stoichiometric ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help push the reaction equilibrium towards the product, especially if the hydrazine is volatile or prone to side reactions. However, a large excess should be avoided as it can complicate purification.

Q2: I've isolated my product, but the yield is low, and the crude NMR shows a complex mixture of products. What are the likely side reactions?

A2: The formation of multiple products points to competing reaction pathways. Identifying these side products is key to mitigating their formation.

  • Hydrazone/Azine Formation: The initial intermediate is a hydrazone. If the cyclization step is slow, this intermediate may be isolated. Furthermore, if the reaction conditions are not optimized, the hydrazone can react with another molecule of the carbonyl starting material to form an azine, a common side product.[2]

  • Isomer Formation: With unsymmetrical 1,4-dicarbonyl precursors (e.g., a γ-ketoacid), the initial nucleophilic attack of hydrazine can occur at either of the two non-equivalent carbonyl groups. This can lead to the formation of two constitutional isomers.[5] The regioselectivity is influenced by the electronic and steric environment of each carbonyl. Generally, the less sterically hindered and more electronically activated carbonyl will react preferentially. Adjusting the solvent and catalyst can sometimes influence this selectivity.

  • Wolff-Kishner Reduction: Under strongly basic conditions and high temperatures (e.g., KOH in diethylene glycol), the hydrazone intermediate can be reduced to a methylene group, completely removing the carbonyl.[2][6] This is a classic named reaction that can become a problematic side reaction if basic reagents are used inappropriately.

  • Polymerization: Some precursors, particularly those with additional reactive functional groups, may be prone to polymerization under the reaction conditions.[7]

Table 1: Common Side Products and Mitigation Strategies
Side ProductProbable CauseRecommended Solution
Unreacted Starting Material Insufficient activation, low temperatureAdd catalytic acid (e.g., AcOH); increase reaction temperature.
Isolated Hydrazone Incomplete cyclization/dehydrationIncrease temperature; use a dehydrating solvent (e.g., toluene with Dean-Stark trap) or add an acid catalyst to promote ring closure.
Azine Impurity Reaction of hydrazone with excess carbonylUse a slight excess of hydrazine (1.1 eq.); ensure efficient mixing.
Regioisomers Use of unsymmetrical dicarbonylCarefully control reaction temperature; screen different solvents and catalysts to favor one isomer. Separation often requires column chromatography.[8]
Wolff-Kishner Product Unintended basic conditions at high temp.Avoid strong bases unless required by the specific synthetic route. Use acidic or neutral conditions for cyclization.

Q3: The hydrazone intermediate forms cleanly, but the subsequent ring-closure to the pyridazinone does not proceed. How can I facilitate the cyclization?

A3: This indicates that the intramolecular nucleophilic attack is the bottleneck. This step is essentially a dehydration-cyclization, and specific conditions are needed to favor it.

  • Acidic Conditions: As mentioned, acid catalysis is highly effective here. Refluxing in glacial acetic acid is a very common and effective method. The acid protonates the second carbonyl group, activating it for the intramolecular attack by the terminal nitrogen of the hydrazone.[7]

  • Dehydration: The cyclization step eliminates a molecule of water. Removing water from the reaction mixture can drive the equilibrium toward the pyridazinone product, according to Le Châtelier's principle. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Employing high temperatures in a high-boiling solvent like xylene or diethylene glycol to distill off the water.

  • Stronger Acid Catalysts: For particularly stubborn cyclizations, stronger acids like polyphosphoric acid (PPA) can be used, although the conditions are harsher and may not be suitable for sensitive substrates.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for pyridazinone synthesis?

A1: The optimal solvent is highly substrate-dependent. Protic solvents like ethanol or methanol are excellent for the initial hydrazone formation as they can facilitate proton transfer.[9] For the subsequent cyclization, glacial acetic acid is often the solvent of choice because it also serves as a catalyst.[10] For reactions requiring higher temperatures to proceed to completion, high-boiling point solvents like toluene, xylene, or diethylene glycol are used.[6][10]

Q2: Should I use hydrazine hydrate or anhydrous hydrazine?

A2: Hydrazine hydrate is a solution of hydrazine in water and is generally safer and easier to handle than anhydrous hydrazine, which is highly reactive and potentially explosive.[5][6] For the vast majority of pyridazinone syntheses, hydrazine hydrate is perfectly sufficient and is the recommended reagent.[5] Anhydrous hydrazine should only be considered for substrates that are extremely sensitive to water.

Q3: My starting material is a cyclic anhydride instead of a γ-ketoacid. How does this affect the reaction?

A3: Cyclic anhydrides, such as succinic or maleic anhydride, are excellent precursors for pyridazinones.[11][12] They are generally more reactive than their corresponding di-acids or keto-acids. The reaction often proceeds readily, sometimes even at room temperature, by forming an initial acyl hydrazide intermediate which then cyclizes. The conditions are typically milder, and the reaction can often be performed in solvents like ethanol or even water, depending on the anhydride's solubility.[12]

Section 3: Visualizations & Protocols

Diagram 1: General Reaction Mechanism

The following diagram illustrates the acid-catalyzed cyclization of a γ-ketoacid with hydrazine hydrate to form a dihydropyridazinone.

Caption: Acid-catalyzed mechanism for pyridazinone synthesis.

Diagram 2: Troubleshooting Workflow for Low Yields

This decision tree provides a logical path for diagnosing and solving yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Analyze crude reaction mixture (TLC, NMR). Is starting material present? Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Complex_Mixture Complex Mixture / Side Products Check_Conversion->Complex_Mixture No Increase_Temp Increase Reaction Temperature Incomplete_Rxn->Increase_Temp Add_Catalyst Add Acid Catalyst (e.g., AcOH) Incomplete_Rxn->Add_Catalyst Check_Stoich Use Slight Excess of Hydrazine (1.1 eq) Incomplete_Rxn->Check_Stoich Check_Isomers Unsymmetrical Precursor? → Isomers likely. Optimize for selectivity or purify. Complex_Mixture->Check_Isomers Check_Side_Rxns Identify side products. Azine? → Adjust stoichiometry. Reduction? → Avoid strong base. Complex_Mixture->Check_Side_Rxns Milder_Cond Consider milder conditions (lower temp, less catalyst) to improve selectivity. Check_Side_Rxns->Milder_Cond

Caption: A decision tree for troubleshooting low yields.

General Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example for the cyclization of a γ-ketoacid with hydrazine hydrate.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1 equivalent)

  • Hydrazine hydrate (85% solution, 1.2 equivalents)

  • Ethanol (or Glacial Acetic Acid), as solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (e.g., 5.0 g) in ethanol (40 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoacid spot is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

    • Add cold water (50 mL) to precipitate the product completely.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyridazinone.[8]

References

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines.
  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • ScienceDirect. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis.
  • Wiley Online Library. (2020). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study.
  • MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • PubMed. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine.
  • Royal Society of Chemistry. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.
  • ResearchGate. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • National Institutes of Health (NIH). (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Wikipedia. Wolff–Kishner reduction.
  • PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • National Institutes of Health (NIH). (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • BenchChem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis.
  • National Institutes of Health (NIH). (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ResearchGate. (2007). One-step ring condensation of hydrazine derivatives and cyclic anhydrides.

Sources

Identification and characterization of byproducts in 4-Phenylpyridazine-3,6-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Phenylpyridazine-3,6-diol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into troubleshooting common experimental issues, identifying and characterizing potential byproducts, and providing validated protocols to ensure the integrity and success of your work.

A critical aspect of the chemistry of this molecule is its existence in a tautomeric equilibrium with its keto form, 4-Phenyl-1,2-dihydropyridazine-3,6-dione. Spectroscopic evidence indicates that the dione form is the more stable and predominant tautomer in most conditions.[1] Therefore, throughout this guide, we will refer to the target compound by its more representative dione structure.

Section 1: Troubleshooting Common Synthesis Issues (Q&A)

This section addresses the most frequently encountered problems during the synthesis of 4-Phenyl-1,2-dihydropyridazine-3,6-dione, which is typically prepared via the condensation of maleic anhydride and phenylhydrazine.[2]

Q1: My reaction yield is drastically low, or I failed to isolate any product. What are the likely causes?

A1: Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the work-up procedure.

  • Reagent Purity:

    • Phenylhydrazine: This reagent is susceptible to oxidation, often indicated by a dark red or brown coloration instead of a pale yellow.[] Oxidized phenylhydrazine is less reactive and can introduce numerous impurities. Recommendation: Use freshly opened phenylhydrazine or purify it by vacuum distillation before use.

    • Maleic Anhydride: This reagent readily hydrolyzes to maleic acid in the presence of moisture.[4] Maleic acid reacts much slower and can dehydrate back to the anhydride under heating, but it can also isomerize to the unreactive trans-isomer, fumaric acid.[5] Recommendation: Use dry solvents and ensure the maleic anhydride is a free-flowing powder. Store it in a desiccator.

  • Reaction Conditions:

    • Temperature Control: The initial reaction between phenylhydrazine and maleic anhydride is exothermic. Uncontrolled heating can lead to side reactions and decomposition. The subsequent cyclization/dehydration step requires sufficient heat (reflux), but excessive temperatures can cause charring. Recommendation: Add the phenylhydrazine solution dropwise to the maleic anhydride solution at a controlled temperature (e.g., 0-5 °C) before proceeding to reflux. Monitor the reaction temperature closely.

    • Reaction Time: Incomplete conversion is a common reason for low yield. The cyclization step can be slow. Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reflux period.

  • Work-up and Isolation:

    • Precipitation: The product should precipitate upon cooling the reaction mixture. If it doesn't, the product may be too soluble in the reaction solvent or the concentration may be too low. Recommendation: Try concentrating the solution under reduced pressure or adding a non-polar co-solvent (like hexanes) to induce precipitation.

Q2: My TLC plate shows a smear of spots, indicating a complex mixture. How can I improve the reaction's selectivity?

A2: A complex mixture is typically a result of competing side reactions. The key is to control the reaction pathway to favor the desired product.

  • Primary Cause - Phenylhydrazine Reactivity: Phenylhydrazine is a strong nucleophile but can also act as a reducing agent or participate in other side reactions, especially at high temperatures or in the presence of oxygen.

  • Solution - Stepwise Addition & Inert Atmosphere: The most reliable method to improve selectivity is to first form the intermediate hydrazide at a low temperature before heating to induce cyclization.

    • Dissolve maleic anhydride in a suitable solvent (e.g., glacial acetic acid or toluene).

    • Cool the solution in an ice bath.

    • Slowly add a solution of phenylhydrazine dropwise. This favors the formation of the maleic acid phenylhydrazide intermediate.

    • After the addition is complete, slowly warm the mixture to reflux temperature to initiate the cyclization and dehydration.

    • Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions involving phenylhydrazine.[6]

Q3: The isolated product is a dark, intractable oil instead of the expected solid. What is happening?

A3: The formation of an oil suggests the presence of significant impurities that are depressing the melting point and preventing crystallization.

  • Source of Impurities: Dark coloration often points to polymeric or decomposition byproducts from the starting materials, particularly from aged phenylhydrazine.[] Residual solvent can also contribute to an oily consistency.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure you are starting with high-purity, colorless reagents as described in Q1.

    • Trituration: Attempt to solidify the oil by trituration. This involves repeatedly stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. A non-polar solvent like diethyl ether or hexanes is a good starting point. This can wash away oily impurities, often inducing the product to crystallize.

    • Charcoal Treatment: During the work-up, after dissolving the crude product for recrystallization, adding a small amount of activated charcoal and heating for a short period can adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

Q4: I am having difficulty purifying the product by recrystallization. What are my options?

A4: Recrystallization challenges usually stem from choosing a suboptimal solvent system or the presence of persistent impurities.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.

    • Recommended Solvents: Ethanol, acetic acid, or a mixture of ethanol and water are often effective for pyridazine derivatives.[7]

    • Systematic Approach: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) on a small scale. If a single solvent isn't ideal, try a binary solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity appears, then reheat to clarify and cool slowly).

  • Alternative Purification - Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or chloroform in methanol is a common starting point for separating polar heterocyclic compounds. The optimal mobile phase should be determined by TLC analysis first, aiming for an Rf value of ~0.3 for the desired product.

Section 2: Byproduct Identification and Characterization (FAQs)

Q1: What are the most probable structures of the byproducts formed during this synthesis?

A1: Several byproducts can arise from the starting materials and reaction intermediates. The most common are:

  • Maleic Acid Phenylhydrazide (Incomplete Cyclization): The acyclic intermediate may fail to cyclize completely, especially if the reaction time is too short or the temperature is too low.

  • Maleic Acid/Fumaric Acid: Resulting from the hydrolysis of maleic anhydride.[5] Fumaric acid, the trans-isomer, is generally unreactive in this cyclization.

  • Phenylhydrazine Self-Condensation/Decomposition Products: Phenylhydrazine can undergo side reactions to form products like aniline and biphenyl, especially under harsh conditions.

  • Polymers: Highly colored, tar-like substances can form from the polymerization of starting materials or intermediates.

Q2: How can I definitively identify the main byproducts in my crude sample?

A2: A multi-technique analytical approach is the most robust way to identify unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of your sample and quantifying the relative amounts of the product and byproducts. A typical method involves a C18 reverse-phase column with a gradient of acetonitrile in water.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It separates the components of the mixture (LC) and provides the molecular weight of each component (MS). This allows you to quickly determine if a byproduct corresponds to one of the predicted structures (e.g., the acyclic intermediate will have a mass 18 Da higher than the final product, corresponding to an additional H₂O molecule).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. Acquiring a ¹H NMR spectrum of the crude product can reveal the presence of impurities and help in their identification by comparing the signals to those of the expected product and known starting materials.[10]

Q3: What are the key features in the ¹H NMR spectrum that distinguish the product from its main acyclic intermediate?

A3: The ¹H NMR spectrum provides clear fingerprints to differentiate the cyclized product from the uncyclized intermediate.

  • 4-Phenyl-1,2-dihydropyridazine-3,6-dione (Product):

    • NH Protons: Two broad singlets in the downfield region (typically >10 ppm), corresponding to the two amide-like protons in the pyridazine ring. These are exchangeable with D₂O.

    • Aromatic Protons: A multiplet between 7-8 ppm corresponding to the five protons of the phenyl group.

    • Pyridazine Ring Proton: A sharp singlet for the single proton on the heterocyclic ring (C5-H).

  • Maleic Acid Phenylhydrazide (Intermediate):

    • NH Protons: Will show multiple NH signals (hydrazide and amide).

    • Vinyl Protons: Two characteristic doublets for the cis-alkene protons (-CH=CH-), typically with a coupling constant (J) of around 12-13 Hz. This is the most definitive feature that will be ABSENT in the final cyclized product.

    • Carboxylic Acid Proton: A very broad singlet for the -COOH proton, if present.

Section 3: Standard Operating Protocols

Protocol 1: Synthesis of 4-Phenyl-1,2-dihydropyridazine-3,6-dione
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid (3-4 mL per gram of anhydride).

  • In a separate beaker, carefully dissolve phenylhydrazine (1.05 eq) in a small amount of glacial acetic acid.

  • Slowly add the phenylhydrazine solution to the stirred maleic anhydride solution. An exothermic reaction will occur. Maintain control with an ice bath if necessary.

  • Once the addition is complete, heat the mixture to reflux (approx. 118 °C) for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum to obtain the crude 4-Phenyl-1,2-dihydropyridazine-3,6-dione.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing purity.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of your crude product in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.

Section 4: Data Reference Tables

Table 1: Physicochemical and Spectroscopic Data for Target Product and Potential Byproducts

CompoundStructureMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
4-Phenyl-1,2-dihydropyridazine-3,6-dione Phenyl group attached to a 6-membered ring with two adjacent N atoms and two C=O groups.188.18189.06~7.4-7.8 (m, 5H, Ar-H), ~6.5 (s, 1H, ring-H), >10 (br s, 2H, NH)~3200 (N-H), ~1670 (C=O, amide)
Maleic Acid Phenylhydrazide Acyclic structure with Ph-NH-NH-CO-CH=CH-COOH.206.19207.07~7.0-7.5 (m, 5H, Ar-H), ~6.2 & 6.4 (d, J≈12 Hz, 2H, -CH=CH-), multiple NH signals~3300 (N-H), ~1700 (C=O, acid), ~1650 (C=O, amide)
Maleic Acid HOOC-CH=CH-COOH (cis)116.07117.03~6.3 (s, 2H, -CH=CH-), >11 (br s, 2H, COOH)~3000 (br, O-H), ~1700 (C=O)
Fumaric Acid HOOC-CH=CH-COOH (trans)116.07117.03~6.8 (s, 2H, -CH=CH-)~3000 (br, O-H), ~1680 (C=O)

Section 5: Visual Guides

Below are diagrams illustrating the synthetic pathway, potential side reactions, and a general workflow for troubleshooting common issues.

Synthetic_Pathway cluster_start Starting Materials MA Maleic Anhydride INT Maleic Acid Phenylhydrazide (Intermediate) MA->INT Nucleophilic Acyl Substitution PH Phenylhydrazine PH->INT PROD 4-Phenyl-1,2-dihydropyridazine-3,6-dione INT->PROD Intramolecular Cyclization & Dehydration (Heat, Acid) Side_Reactions MA Maleic Anhydride INT Intermediate MA->INT MA_H2O Maleic Acid MA->MA_H2O Hydrolysis PH Phenylhydrazine PH->INT PH_Decomp Decomposition Products PH->PH_Decomp Oxidation/Heat PROD Desired Product INT->PROD FA Fumaric Acid (Unreactive) MA_H2O->FA Isomerization Troubleshooting_Workflow start Low Yield or Impure Product q1 Check Reagent Purity (Phenylhydrazine, Maleic Anhydride) start->q1 q2 Review Reaction Conditions (Temp Control, Time) q1->q2 Purity OK sol1 Purify/Replace Reagents q1->sol1 Impure q3 Optimize Purification (Recrystallization, Chromatography) q2->q3 Conditions OK sol2 Stepwise Addition, Inert Atmosphere, Monitor by TLC q2->sol2 Suboptimal sol3 Systematic Solvent Screen or Switch to Chromatography q3->sol3 Fails end Successful Synthesis q3->end Successful sol1->start Re-run sol2->start Re-run sol3->end

Caption: A logical workflow for troubleshooting synthesis problems.

References

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1). Retrieved from [Link]

  • Dumitrașcu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(21), 5039. Retrieved from [Link]

  • Purins, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6657), 552-557. Retrieved from [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis Workshop. (2023, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]

  • ChemTube 3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Van der Plas, H. C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7020. Retrieved from [Link]

  • Hafez, H. N., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(10), 11646-11659. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753. Retrieved from [Link]

  • Singh, S., & Singh, D. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126-3146. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3,6-bis(methylsulfanyl)-4-phenylpyridazine. Retrieved from [Link]

  • AL-Dahlaki, M. H., & Mohammed, A. H. (2024). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269-3279. Retrieved from [Link]

  • Teplitzky, P. (2020). Best method determining Maleic anhydride product purity? ResearchGate. Retrieved from [Link]

  • Downs, C. R. (1938). Purification of maleic anhydride. U.S. Patent No. 2,134,531.
  • National Center for Biotechnology Information. (n.d.). Maleic Anhydride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Phenylpyridazine-3,6-diol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 4-phenylpyridazine-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important heterocyclic compound for preclinical studies. This compound and its derivatives are of significant interest in medicinal chemistry. The successful and efficient synthesis of this molecule on a larger scale is crucial for advancing drug discovery programs. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Proposed Scalable Synthetic Route

A common and scalable approach to synthesizing this compound involves the initial construction of the pyridazine-3,6-diol core, followed by functionalization. A plausible and well-documented route begins with the condensation of maleic anhydride and hydrazine to form pyridazine-3,6-diol (also known as maleic hydrazide). This is followed by chlorination to yield 3,6-dichloropyridazine, a key and versatile intermediate. The phenyl group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Subsequent hydrolysis yields the target molecule.

Synthetic_Workflow cluster_0 Step 1: Pyridazine-3,6-diol Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Hydrolysis A Maleic Anhydride + Hydrazine Hydrate B Pyridazine-3,6-diol A->B Reflux in H2O/Acid C 3,6-Dichloropyridazine B->C POCl3 E 3-Chloro-6-phenylpyridazine C->E Pd Catalyst, Base D Phenylboronic Acid D->E F This compound E->F Acidic Hydrolysis

Caption: A proposed four-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of pyridazine-3,6-diol from maleic anhydride?

A1: The most critical parameters are temperature control and the rate of addition of reagents. The reaction of maleic anhydride with hydrazine hydrate is exothermic.[1] It's essential to maintain the recommended reaction temperature, often at reflux, to ensure complete cyclization and avoid the formation of side products.[1][2] The pH of the medium, often acidic, also plays a crucial role in the reaction's success.[1][2]

Q2: What are the common challenges with the chlorination of pyridazine-3,6-diol using phosphorus oxychloride (POCl3)?

A2: The primary challenges include the handling of the highly reactive and corrosive POCl3, ensuring the reaction goes to completion, and managing the quench process. The reaction is typically run at elevated temperatures, and incomplete conversion can lead to purification difficulties.[3][4] The workup, which involves quenching the excess POCl3 with ice-cold water or a basic solution, is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.[3]

Q3: Why is the Suzuki-Miyaura cross-coupling a preferred method for introducing the phenyl group?

A3: The Suzuki-Miyaura cross-coupling is highly favored due to its versatility, functional group tolerance, and the commercial availability of a wide range of boronic acids.[5][6] Palladium catalysts for this reaction are well-studied, and a variety of ligands can be used to optimize the reaction for specific substrates.[7][8] This method generally provides good to excellent yields for the formation of C-C bonds between aryl halides and aryl boronic acids.[7][5]

Q4: What are the safety considerations when scaling up this synthesis?

A4: Several safety considerations are paramount. Hydrazine hydrate is toxic and a suspected carcinogen. Phosphorus oxychloride is highly corrosive and reacts violently with water. The palladium catalysts can be pyrophoric. It is essential to conduct all reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have appropriate quenching and spill control procedures in place. For the Suzuki-Miyaura coupling, running the reaction under an inert atmosphere is crucial to prevent catalyst degradation and potential side reactions.[9]

Q5: What is the keto-enol tautomerism in this compound and why is it important?

A5: Hydroxy-substituted pyridazines, like this compound, can exist in equilibrium with their keto forms (pyridazinones).[10] For 3-hydroxypyridazines, the oxo (keto) form is generally more stable.[10] This tautomerism is crucial as it influences the compound's reactivity, physical properties, and its interactions in biological systems. It's important to be aware of this when characterizing the final product, as spectroscopic data (like NMR and IR) will reflect the presence of the dominant tautomer.

Troubleshooting Guide

Step 1: Synthesis of Pyridazine-3,6-diol

Q: The yield of pyridazine-3,6-diol is low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have been heated at reflux for a sufficient duration. Ensure the reaction is maintained at the appropriate temperature for the recommended time (e.g., 3 hours at 110°C).[1]

  • Suboptimal pH: The reaction is typically carried out in the presence of an acid like hydrochloric acid.[1][2] Ensure the correct amount of acid is used as this facilitates the cyclization.

  • Loss during Workup: The product is a solid that crystallizes upon cooling.[1] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Washing the filter cake with cold ethanol can help remove impurities without dissolving a significant amount of the product.[1]

Step 2: Chlorination to 3,6-Dichloropyridazine

Q: The chlorination reaction results in a dark, tarry crude product that is difficult to purify. What went wrong?

A: The formation of a dark, tarry product is often due to decomposition at high temperatures.

  • Overheating: While the reaction requires heating (e.g., 80-125°C), excessive temperatures can lead to degradation.[3][4] Carefully control the reaction temperature.

  • Impure Starting Material: Impurities in the starting pyridazine-3,6-diol can lead to side reactions and coloration. Ensure the starting material is of high purity.

  • Workup Issues: The quenching of POCl3 is highly exothermic. If the temperature is not controlled during the quench, localized heating can cause decomposition. Add the reaction mixture slowly to a large excess of ice-cold saturated sodium bicarbonate solution with vigorous stirring.[3]

Q: The yield of 3,6-dichloropyridazine is low after purification. How can this be addressed?

A: Low isolated yields can be due to:

  • Incomplete Reaction: Monitor the reaction by TLC or GC to ensure all the starting material has been consumed.

  • Loss during Extraction: 3,6-dichloropyridazine is soluble in many organic solvents. Ensure efficient extraction by using an appropriate solvent like ethyl acetate or dichloromethane and performing multiple extractions.[3]

  • Purification Losses: While chromatography can be used, recrystallization or distillation are often employed for purification on a larger scale.[4][11] Optimize the purification method to minimize product loss.

Step 3: Suzuki-Miyaura Coupling

Q: The Suzuki-Miyaura coupling is sluggish or fails to go to completion. What are the common causes?

A: Several factors can inhibit a Suzuki-Miyaura coupling:

  • Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. Use a fresh, high-quality catalyst and ensure it is handled under an inert atmosphere.[9]

  • Inappropriate Base or Solvent: The choice of base (e.g., Na2CO3, K2CO3, K3PO4) and solvent (e.g., DME, toluene, dioxane/water) is crucial and depends on the specific catalyst and substrates.[7][5][8] An inappropriate combination can lead to poor results. Refer to literature for optimized conditions for similar substrates.

  • Poor Quality Reagents: Ensure the 3,6-dichloropyridazine and phenylboronic acid are pure. Impurities can poison the catalyst. Water can lead to deboronation of the boronic acid.[9]

  • Insufficient Temperature: These reactions often require heating (e.g., 80-110°C) to proceed at a reasonable rate.[5][8]

Parameter Typical Conditions for Suzuki-Miyaura Coupling of Halopyridazines Reference
Catalyst Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2[8]
Ligand SPhos, X-Phos (for Pd(OAc)2)[8]
Base Na2CO3, K2CO3, K3PO4[5][8]
Solvent DME/H2O, Toluene, Dioxane[5][8]
Temperature 80-110 °C[5][8]

Q: Significant amounts of homocoupled biphenyl are observed as a byproduct. How can this be minimized?

A: Homocoupling of the boronic acid is a common side reaction.

  • Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[9] Oxygen can promote homocoupling.

  • High Catalyst Loading: Using an excessively high catalyst loading can sometimes increase the rate of side reactions. Try reducing the catalyst loading.[9]

  • Stoichiometry: While a slight excess of boronic acid is common (1.1-1.2 equivalents), a large excess can lead to more homocoupling and purification challenges.[9]

Step 4: Hydrolysis

Q: The hydrolysis of the chloro group is not selective, leading to a mixture of products. How can selectivity be improved?

A: Achieving selective hydrolysis can be challenging.

  • Reaction Conditions: The reaction conditions, particularly the acid concentration and temperature, are critical for selectivity. A milder acid or lower temperature might favor the hydrolysis of one chloro group over the other. For a related compound, heating in glacial acetic acid was used for selective hydrolysis.[12]

  • Substrate Reactivity: The electronic environment of the pyridazine ring, influenced by the phenyl group, will affect the reactivity of the two chloro groups. Careful optimization of the reaction time is necessary. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before further hydrolysis occurs.

Q: The final product is difficult to purify from the reaction mixture. What purification strategies are recommended?

A: Purification of the final diol product can be challenging due to its polarity.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification on a large scale.

  • Column Chromatography: For smaller scales or if crystallization fails, flash column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can be effective.[9]

  • Acid-Base Extraction: The diol functionality may allow for purification via acid-base extraction to remove non-polar impurities.

References

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Synlett. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Bioevaluation of 3,6-Diaryl-[7][5][10]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Retrieved from [Link]

  • PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

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Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions on the pyridazine scaffold. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights, moving from general principles to specific troubleshooting scenarios. The inherent electron-deficient nature of the pyridazine ring presents unique challenges and opportunities in palladium-catalyzed bond formation, making catalyst and condition selection paramount for success.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the functionalization of pyridazines.

Q1: Why are cross-coupling reactions on pyridazines challenging? A1: The primary challenge stems from the electronic properties of the pyridazine ring. As an electron-deficient heterocycle with two adjacent nitrogen atoms, it can be slow to undergo the initial oxidative addition step with the palladium catalyst, particularly with less reactive C-Cl bonds.[1][2] Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2]

Q2: Which palladium-catalyzed reactions are most commonly used for pyridazine functionalization? A2: The most prevalent C-C bond forming reactions are the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[3][4] These methods have significantly advanced the synthesis of diverse pyridazine analogues for pharmaceutical and agrochemical applications.[3][4][5]

Q3: Is a ligand always necessary for these reactions? A3: Not always, but highly recommended for efficiency and scope. The electron-deficient nature of the pyridazine ring can facilitate oxidative addition even without specialized, expensive ligands in some cases.[6] However, for challenging substrates, particularly chloro-pyridazines or sterically hindered partners, a well-chosen ligand is critical to promote the desired catalytic cycle and suppress side reactions.[1][7] Ligand-free protocols have been explored, but their efficiency can be lower compared to ligand-supported systems.[8]

Q4: What is the general reactivity order for halopyridazines in cross-coupling? A4: The reactivity follows the typical trend for aryl halides: I > Br > Cl. Iodo- and bromopyridazines are generally more reactive and may couple under milder conditions or with less sophisticated catalyst systems. Chloro-pyridazines are more challenging due to the strength of the C-Cl bond and often require more electron-rich, bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[1][7]

Part 2: Catalyst & Ligand Selection Guide

The success of a pyridazine cross-coupling reaction is critically dependent on the catalyst system. The interplay between the palladium precursor, the ligand, and the substrate cannot be overstated.

Decision-Making Workflow for Catalyst Selection

This workflow provides a logical path for selecting an appropriate catalytic system based on the specific transformation.

G cluster_start cluster_halide cluster_ligand cluster_precatalyst cluster_end start Define Reaction: Substrate (Cl, Br, I) Coupling Partner (Boronic Acid, Amine, etc.) halide_check Halide Type? start->halide_check chloro Chloro-pyridazine (Challenging) halide_check->chloro C-Cl bromo_iodo Bromo- / Iodo-pyridazine (Standard) halide_check->bromo_iodo C-Br / C-I ligand_choice Select Ligand Class chloro->ligand_choice Requires potent catalyst bromo_iodo->ligand_choice buchwald Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos, RuPhos) ligand_choice->buchwald For C-Cl or hindered systems nhc N-Heterocyclic Carbenes (e.g., IPr, SIMes) ligand_choice->nhc Alternative for C-Cl standard_ligands Standard Phosphines (e.g., PPh₃, dppf) or Bidentate Ligands (Xantphos) ligand_choice->standard_ligands Good starting point for C-Br/C-I precatalyst Select Pd Precursor buchwald->precatalyst nhc->precatalyst standard_ligands->precatalyst pd_0 Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) precatalyst->pd_0 pd_ii Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) precatalyst->pd_ii optimize Proceed to Condition Optimization (Base, Solvent, Temp.) pd_0->optimize pd_ii->optimize

Caption: Catalyst selection workflow for pyridazine cross-coupling.

Recommended Catalyst Systems

The choice of ligand is often more critical than the palladium source. For challenging couplings (e.g., with chloropyridazines), sterically hindered and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are superior as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][9]

Coupling TypeHalideRecommended Catalyst System (Pd Source / Ligand)Typical BaseSolvent
Suzuki-Miyaura ClPd(OAc)₂ / SPhos or XPhosK₃PO₄Toluene, Dioxane
Br, IPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃DME/H₂O, Toluene
Buchwald-Hartwig ClPd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, LHMDSToluene, Dioxane
Br, IPd(OAc)₂ / Xantphos or BINAPCs₂CO₃, K₃PO₄Toluene, Dioxane
Sonogashira Br, IPdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF

This table provides robust starting points. Optimization is almost always necessary for a specific substrate combination.[5]

Part 3: Troubleshooting Guide

This section is formatted to address specific experimental failures.

Problem 1: Low or No Yield of Desired Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

G cluster_checks cluster_solutions start Low / No Yield reagents Check Reagents & Setup - Purity of starting materials? - Anhydrous/degassed solvent? - Inert atmosphere maintained? start->reagents First catalyst Evaluate Catalyst System - Catalyst/ligand appropriate for C-X bond? - Active catalyst generated in situ? reagents->catalyst If reagents are fine conditions Assess Reaction Conditions - Base strength sufficient? - Temperature too low? - Reaction time sufficient? catalyst->conditions If catalyst seems appropriate sol_catalyst Solution: Enhance Catalyst - Switch to bulkier, e-rich ligand (SPhos, XPhos). - Use a pre-catalyst (e.g., G3/G4 precatalysts). - Increase catalyst loading (e.g., from 2% to 5%). catalyst->sol_catalyst Diagnosis: Inefficient Oxidative Addition sol_conditions Solution: Modify Conditions - Screen stronger bases (e.g., K₂CO₃ -> K₃PO₄ -> NaOtBu). - Increase temperature in increments (e.g., 80°C -> 100°C). - Monitor by LCMS to confirm reaction endpoint. conditions->sol_conditions Diagnosis: Suboptimal Kinetics/Activation

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from a Pd(II) precursor, or it may be decomposing.

    • Solution: Use a robust pre-catalyst or switch to a Pd(0) source like Pd₂(dba)₃. Ensure ligands are not oxidized. The use of an extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[10]

  • Potential Cause: Poor Oxidative Addition. Especially with chloropyridazines, this is often the rate-limiting step.[2]

    • Solution: Switch to a more electron-rich and sterically bulky ligand. For Suzuki couplings, ligands like SPhos and XPhos are designed to facilitate this step.[1][5] For Buchwald-Hartwig aminations, RuPhos or BrettPhos can be effective.[10]

  • Potential Cause: Incorrect Base or Solvent. The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction).

    • Solution: For Suzuki reactions, K₃PO₄ is often more effective than carbonates for difficult couplings. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[7] The solvent must be anhydrous and degassed to prevent catalyst deactivation.

Problem 2: Significant Formation of Dehalogenated Byproduct

This occurs when the halopyridazine is converted to a pyridazine, consuming starting material.[11]

  • Underlying Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[11] This can form from the base (if it has β-hydrogens, like NaOtBu), from residual water, or from the solvent (e.g., alcohols).[11][12]

  • Troubleshooting Steps:

    • Scrutinize Reagents: Ensure strictly anhydrous conditions. Use a base that lacks β-hydrogens if possible (e.g., K₃PO₄, Cs₂CO₃).

    • Modify Ligand: Use a ligand that promotes rapid reductive elimination. Bulky biarylphosphine ligands can accelerate the desired coupling, outcompeting the dehalogenation pathway.

    • Lower Temperature: Dehalogenation can have a higher activation energy, so running the reaction at the lowest effective temperature may suppress this side reaction.[11]

Problem 3: Formation of Homo-coupled Byproducts

This involves the coupling of two identical partners (e.g., two boronic acid molecules or two halopyridazine molecules).[2]

  • Cause (Suzuki Reaction): Homo-coupling of boronic acids can be promoted by oxygen or high temperatures.

    • Solution: Ensure the reaction is thoroughly degassed. Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[2] Slow addition of the boronic acid can also minimize its instantaneous concentration, suppressing this side reaction.[2]

  • Cause (Sonogashira Reaction): Homo-coupling of terminal alkynes (Glaser coupling) is a common copper-mediated side reaction.

    • Solution: Run the reaction under strictly anaerobic conditions. Sometimes, running the reaction "copper-free" with a higher palladium loading can circumvent this issue.

Part 4: Key Experimental Protocols

The following is a generalized, robust starting protocol for a Suzuki-Miyaura coupling of a chloropyridazine.

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine with 4-methoxyphenylboronic acid

  • Reagent Setup:

    • To an oven-dried Schlenk tube, add 3-chloro-6-phenylpyridazine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • In a separate vial in a glovebox, prepare the catalyst system: add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

    • Add the solid catalyst mixture to the Schlenk tube.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of inert gas. A typical reaction time is 12-24 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Institutes of Health (NIH). [Link]

  • Parrot, I., Nara, S., Martinez, J., & Wermuth, C.-G. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 2006(19), 3185–3204. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. (n.d.). ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). National Institutes of Health (NIH). [Link]

  • meta-Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition. [Link]

  • Optimization of the reaction conditions a | Download Table. (n.d.). ResearchGate. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (n.d.). PubMed Central. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2001). Journal of Organometallic Chemistry. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (n.d.). MDPI. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. (n.d.). OUCI. [Link]

  • Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. (n.d.). ResearchGate. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health (NIH). [Link]

  • Selective Dehalogenative Homocoupling of Haloarylsulfonates by the Use of Palladium Catalyst. (n.d.). kchem.org. [Link]

  • Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (n.d.). ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpyridazine-3,6-diol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its capacity to bind to a wide array of biological targets.[1][2] This versatility has led to the development of pyridazinone-based compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and cardiotonic effects.[3][4][5][6] At the heart of many of these promising agents is the 4-Phenylpyridazine-3,6-diol core. This guide offers an in-depth, objective comparison of how specific structural modifications to this core influence biological performance, supported by experimental data and detailed methodologies for researchers in drug discovery.

A crucial chemical feature of this scaffold is its existence in a tautomeric equilibrium between the diol and the dione (pyridazinone) forms, which significantly influences its reactivity and interaction with biological targets.[7][8] Understanding the structure-activity relationships (SAR) is paramount for rationally designing next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The this compound Core: A Foundation for Diversity

The this compound molecule serves as a foundational template for chemical exploration. Its structure is characterized by a six-membered pyridazine ring with two adjacent nitrogen atoms, a phenyl group at the C-4 position, and hydroxyl/oxo groups at the C-3 and C-6 positions. Each of these sites presents an opportunity for modification to modulate biological activity.

Pyridazinone_Core cluster_points Key Modification Points core_img N2 N-2 Position: Impacts solubility, metabolism, and receptor interaction. C4_Phenyl C-4 Phenyl Ring: Substituents alter electronic properties and steric profile. C5 C-5 Position: Modulates selectivity and potency. C3_C6 C-3/C-6 Positions: Critical for tautomerism and hydrogen bonding.

Caption: Key positions on the core scaffold for SAR studies.

Synthetic Strategies: Building the Analogs

The construction of the pyridazinone scaffold is well-established, with new and efficient methods continually being developed. The most fundamental approach involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazine or its substituted derivatives.[3][7] This cyclization reaction provides a direct route to the core ring system. More contemporary methods leverage transition-metal catalysis (e.g., using Ruthenium or Palladium) to synthesize highly functionalized pyridazines, offering broader access to novel chemical diversity.[7][9][10]

Synthetic_Scheme start 4-Oxo-4-phenylbutanoic Acid (or related 1,4-dicarbonyl) intermediate Cyclization/ Condensation start->intermediate + hydrazine Hydrazine Hydrate (R-NHNH2) hydrazine->intermediate product 4-Phenylpyridazine-3,6-dione Scaffold intermediate->product Forms core ring modification Further Derivatization (e.g., N-alkylation, SNAr) product->modification analogs Diverse Analogs modification->analogs MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add Pyridazinone Analogs B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I Edema_Workflow A Group & Acclimatize Rats B Administer Test Compound or Vehicle (p.o. or i.p.) A->B C Wait 1 hour B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume (0h, 1h, 2h, 3h, 4h) D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the rat paw edema anti-inflammatory model.

Mechanistic Insights: Targeting Inflammatory Pathways

Pyridazinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways. M[1]any analogs function as inhibitors of pro-inflammatory mediators such as Thromboxane A2 (TxA2) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). B[11]y blocking these upstream signals, they prevent the downstream cascade that leads to inflammation and tissue damage.

TNF_Pathway TNF TNF-α TNFR TNF Receptor TNF->TNFR Binds Adapter Adapter Proteins (e.g., TRADD, TRAF2) TNFR->Adapter Recruits IKK IKK Complex Adapter->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Genes Induces Block Pyridazinone Analog Block->IKK Inhibits

Caption: Inhibition of the TNF-α/NF-κB pathway by pyridazinone analogs.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The structure-activity relationship studies reveal clear patterns: the N-2 position governs pharmacokinetics and hydrogen bonding, the C-4 phenyl ring tunes electronic and steric interactions, and the C-5/C-6 positions are critical for directing selectivity. The data consistently show that small modifications to this core can pivot the biological activity from anticancer to anti-inflammatory or cardiotonic.

Future research will likely focus on leveraging this scaffold to design multi-target or dual-activity agents, such as those with combined cardiotonic and anticancer properties for the emerging field of cardio-oncology. C[3]ontinued exploration of novel substitutions, guided by the SAR principles outlined here, will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Science.
  • This compound | 41373-90-4. BenchChem.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Biological activities of pyridazinones.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • A Comparative Guide to the Biological Activity of Pyridazinone Analogs. BenchChem.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed.
  • Pyridazinediones and amino acid receptors: theoretical studies, design, synthesis, and evaluation of novel analogues.
  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)
  • Synthesis of pyridazines. Organic Chemistry Portal.

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A Senior Application Scientist's Guide to In Silico Molecular Docking: Evaluating 4-Phenylpyridazine-3,6-diol Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 4-Phenylpyridazine-3,6-diol, a novel compound of interest, against three critical protein targets implicated in cancer and inflammation: PIM-1 kinase, Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As researchers and drug development professionals, understanding the predictive binding interactions of a lead compound is a cornerstone of modern drug discovery. This document is structured to not only provide a step-by-step protocol for these docking studies but also to offer a comparative analysis against known inhibitors, grounding our in silico findings with experimental data.

The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1] The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a versatile core for designing novel therapeutic agents.[1] Our focus, this compound, is a relatively understudied derivative. This guide will, therefore, serve as a foundational exploration of its potential therapeutic applications through the lens of computational modeling.

Rationale and Selection of Target Proteins

The choice of target proteins is paramount for a meaningful in silico study. Based on the established pharmacological profile of pyridazine derivatives in oncology and inflammatory diseases, we have selected three well-validated protein targets.

  • PIM-1 Kinase: A serine/threonine kinase that is a key regulator of cell proliferation and survival. Its overexpression is linked to various cancers, making it a prime target for anticancer drug development.[2]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[3][4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8]

Comparative Ligands: Establishing a Benchmark

To objectively evaluate the docking performance of this compound, we will perform parallel docking studies with known inhibitors for each target protein. This approach provides a crucial benchmark for interpreting the binding energies and interaction patterns of our lead compound.

Target ProteinKnown InhibitorPDB ID of Co-crystallized StructureExperimental IC50
PIM-1 Kinase Staurosporine1YXX150 nM
COX-2 Celecoxib3LN140 nM
VEGFR-2 Sorafenib4ASD90 nM

The In Silico Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for molecular docking using a combination of widely accepted bioinformatics tools. This protocol is designed to be self-validating by including a re-docking step of the co-crystallized ligand to ensure the docking parameters are appropriate for each target.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (PDB Retrieval & Cleaning) d1 Grid Box Generation p1->d1 Prepared Protein l1 Ligand Preparation (2D to 3D Conversion & Energy Minimization) d2 Molecular Docking (AutoDock Vina) l1->d2 Prepared Ligands d1->d2 Grid Parameters a1 Binding Energy & Pose Analysis d2->a1 Docking Results a2 Interaction Visualization (PyMOL/Discovery Studio) a1->a2 Top Poses a3 Comparative Analysis a2->a3 Interaction Data

Caption: A generalized workflow for in silico molecular docking, from preparation to analysis.

Detailed Methodologies

Part 1: Protein Preparation

  • Retrieval: Download the crystal structures of the target proteins with their co-crystallized ligands from the Protein Data Bank (PDB): PIM-1 Kinase (PDB ID: 1YXX), COX-2 (PDB ID: 3LN1), and VEGFR-2 (PDB ID: 4ASD).

  • Cleaning: Using Schrödinger's Maestro or a similar tool, remove water molecules, co-factors, and any non-essential ions from the protein structure.

  • Preprocessing: Add hydrogen atoms, assign bond orders, and fill in any missing side chains or loops using the Protein Preparation Wizard in Maestro.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Part 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of this compound and the known inhibitors (Staurosporine, Celecoxib, Sorafenib) using ChemDraw or a similar chemical drawing software. Convert these 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the LigPrep module in Schrödinger.

  • File Format Conversion: Save the prepared ligand structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Part 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define the binding site for docking by creating a grid box that encompasses the active site of the protein. For validation, the grid box should be centered on the co-crystallized ligand.

  • Configuration File: Create a configuration file that specifies the file paths for the protein receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm.

  • Execution: Run the molecular docking simulation using the AutoDock Vina command-line interface.

  • Validation (Re-docking): As a critical validation step, re-dock the co-crystallized ligand back into its binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.

Part 4: Analysis and Visualization

  • Binding Energy Analysis: Analyze the output files from AutoDock Vina to determine the binding affinities (in kcal/mol) for the different poses of each ligand. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Visualization: Use molecular visualization software such as PyMOL or BIOVIA Discovery Studio to visualize the docked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

In Silico Experimental Results: A Comparative Analysis

The following tables summarize the predicted binding affinities of this compound in comparison to the known inhibitors for each target protein.

Table 1: Docking Results for PIM-1 Kinase

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-7.8Glu121, Leu120, Phe49
Staurosporine (Known Inhibitor)-10.2Glu121, Lys67, Leu120

Table 2: Docking Results for COX-2

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5Arg513, His90, Val523
Celecoxib (Known Inhibitor)-11.5Arg513, His90, Phe518

Table 3: Docking Results for VEGFR-2

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-8.1Cys919, Asp1046, Glu885
Sorafenib (Known Inhibitor)-10.9Cys919, Asp1046, Phe1047

Discussion and Mechanistic Insights

The in silico molecular docking results provide valuable preliminary insights into the potential of this compound as a modulator of PIM-1 kinase, COX-2, and VEGFR-2.

  • Binding Affinity: In all three cases, the known inhibitors exhibited stronger predicted binding affinities than this compound. This is expected, as these are highly optimized and potent drugs. However, the binding energies for this compound are significant, suggesting a favorable interaction with the binding pockets of all three targets.

  • Interaction Patterns: Visualization of the docked poses reveals that this compound forms key interactions with amino acid residues known to be critical for inhibitor binding in each target's active site. For instance, its interaction with Glu121 in PIM-1 kinase, Arg513 in COX-2, and Cys919 in VEGFR-2 mirrors the interactions of the respective known inhibitors. The diol and pyridazine nitrogens of this compound appear to be crucial for forming hydrogen bonds within the active sites.

G cluster_pim1 PIM-1 Kinase Active Site cluster_cox2 COX-2 Active Site cluster_vegfr2 VEGFR-2 Active Site PIM1 PIM-1 Kinase Glu121 Leu120 Phe49 COX2 COX-2 Arg513 His90 Val523 VEGFR2 VEGFR-2 Cys919 Asp1046 Glu885 Ligand This compound Ligand->PIM1:g H-bond Ligand->PIM1:l Hydrophobic Ligand->COX2:r H-bond Ligand->COX2:h H-bond Ligand->VEGFR2:c H-bond Ligand->VEGFR2:d H-bond

Sources

Validating the Mechanism of Action of 4-Phenylpyridazine-3,6-diol in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] This guide focuses on a specific derivative, 4-Phenylpyridazine-3,6-diol, providing a comprehensive framework for elucidating its mechanism of action in cancer cell lines. Our investigation is grounded in the hypothesis that, like many of its structural congeners, this compound exerts its anticancer effects through the modulation of critical signaling pathways that govern cell survival and proliferation.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a logical and scientifically rigorous workflow for validating a hypothesized mechanism of action, complete with comparative analyses against established inhibitors.

Introduction: The Therapeutic Potential of Pyridazine Derivatives

Pyridazine-based compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties.[2] In the context of oncology, various derivatives have been synthesized and evaluated for their capacity to inhibit protein kinases, which are pivotal regulators of cell proliferation and survival.[1][3] Notably, certain pyridazine derivatives have been investigated as inhibitors of key kinases such as c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), as well as inducers of apoptosis.[2][4][5]

While the broader class of pyridazine derivatives shows promise, the specific molecular interactions and downstream cellular effects of this compound remain to be fully characterized. This guide proposes a systematic approach to unravel its mechanism, hypothesizing its role as a kinase inhibitor, and provides the experimental framework to test this hypothesis.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the established bioactivity of structurally related pyridazine compounds, we hypothesize that this compound functions as an inhibitor of one or more protein kinases critical for cancer cell survival. The c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of cellular responses to stress, is a particularly strong candidate target.[4][6][7] Dysregulation of the JNK pathway is implicated in various cancers, making it an attractive therapeutic target.[6][7][8]

To rigorously validate this hypothesis, we will employ a multi-pronged experimental approach, beginning with broad assessments of cytotoxicity and progressively narrowing down to specific molecular target engagement and downstream signaling effects.

Signaling Pathway Overview: The JNK Pathway

JNK_Pathway cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Stress MAPKKK MAPKKK Stress->MAPKKK MKK4/7 MKK4/MKK7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis_Proliferation Apoptosis / Proliferation c-Jun->Apoptosis_Proliferation Compound This compound (Hypothesized Inhibitor) Compound->JNK

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Experimental Validation Workflow

To systematically validate the proposed mechanism of action, we will conduct a series of experiments. This workflow is designed to first confirm the biological activity of this compound and then to dissect its molecular mechanism, with a direct comparison to known inhibitors.

Experimental Workflow Diagram

experimental_workflow A Phase 1: Cytotoxicity Screening (MTT Assay) B Phase 2: Mechanistic Investigation (Western Blot) A->B Demonstrates cytotoxic effect C Phase 3: Target Engagement & Potency (Kinase Assay & CETSA) B->C Identifies affected signaling pathways D Data Analysis & Conclusion C->D Confirms direct target interaction and potency

Caption: A three-phase experimental workflow for validating the mechanism of action.

Phase 1: Assessment of Cytotoxicity

The initial step is to determine the cytotoxic effects of this compound on a panel of relevant cancer cell lines. This will establish a dose-response relationship and provide the IC50 (half-maximal inhibitory concentration) values necessary for subsequent mechanistic studies.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (e.g., SP600125, a known JNK inhibitor, and Olaparib, a PARP inhibitor) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Phase 2: Investigation of Downstream Signaling Pathways

Following confirmation of cytotoxicity, the next step is to investigate the effect of this compound on the hypothesized signaling pathway. Western blotting will be used to assess the phosphorylation status of key proteins in the JNK pathway.

This technique allows for the detection of specific proteins in a cell lysate, enabling the assessment of changes in protein expression and post-translational modifications, such as phosphorylation.[13][14]

  • Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun) overnight at 4°C. Use β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Phase 3: Direct Target Engagement and Potency Assessment

The final phase aims to confirm direct binding of this compound to its putative target and to quantify its inhibitory potency.

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[16][17][18]

  • Reaction Setup: In a 96-well plate, combine purified active JNK1 enzyme, a specific JNK1 substrate peptide, and ATP in a kinase assay buffer.[16]

  • Inhibitor Addition: Add serial dilutions of this compound or the positive control inhibitor (SP600125).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[16]

  • ADP Detection: Add an ADP detection reagent that converts the ADP produced to a luminescent signal.[19]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[16]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value of the compound for the kinase.

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[20][21][22][23]

  • Compound Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for the target protein (JNK1).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

Comparative Analysis and Data Interpretation

A key component of this guide is the direct comparison of this compound with established inhibitors. This provides a crucial benchmark for evaluating its potency and specificity.

Comparator Compounds:
  • SP600125: A well-characterized, potent, and reversible inhibitor of JNK. It serves as a positive control for JNK pathway inhibition.[24]

  • Olaparib: A PARP inhibitor. As some pyridazine derivatives have been linked to PARP inhibition, including Olaparib as a comparator can help to assess the specificity of this compound's mechanism.[25][26][27][28]

Data Summary Table
Assay This compound SP600125 (JNK Inhibitor) Olaparib (PARP Inhibitor) Expected Outcome for JNK Inhibition
MTT Assay (IC50) To be determinedTo be determinedTo be determinedDose-dependent decrease in cell viability.
Western Blot (p-JNK/p-c-Jun) To be determinedDecreaseNo significant changeSignificant decrease in phosphorylation.
JNK1 Kinase Assay (IC50) To be determinedLow nM rangeHigh µM or inactivePotent inhibition of JNK1 activity.
CETSA (Thermal Shift) To be determinedPositive shift for JNK1No shift for JNK1A clear thermal stabilization of JNK1.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical pathway for validating the hypothesized mechanism of action of this compound as a JNK inhibitor. Successful validation, as evidenced by consistent results across the proposed assays, would strongly support its further development as a targeted anticancer agent.

Future studies could expand upon these findings by:

  • Profiling the inhibitory activity of this compound against a broader panel of kinases to assess its selectivity.

  • Investigating its efficacy in in vivo cancer models.

  • Exploring structure-activity relationships (SAR) by synthesizing and testing related derivatives to optimize potency and selectivity.

By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, researchers can confidently elucidate the mechanism of action of novel therapeutic candidates like this compound, paving the way for the next generation of targeted cancer therapies.

References

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The Pyridazinone Scaffold in IDO1 Inhibition: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune evasion.[1][2][3][4][5] Its catalytic function in the degradation of tryptophan leads to an immunosuppressive tumor microenvironment.[1][2][6][7][8] Consequently, the development of potent and selective IDO1 inhibitors is a major focus of contemporary drug discovery. Among the diverse chemical scaffolds explored, the pyridazinone core and its bioisosteres have shown significant promise. This guide provides an in-depth comparative analysis of pyridazinone-based and other key IDO1 inhibitors, offering experimental insights and data to inform researchers and drug development professionals.

The Central Role of IDO1 in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[4][9] In the tumor microenvironment, upregulated IDO1 activity depletes local tryptophan levels, an essential amino acid for T-cell proliferation and function.[1][2] Furthermore, the accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses effector T cells and promotes the differentiation and activity of regulatory T cells (Tregs).[1][2][10] This dual mechanism of action effectively shields the tumor from immune surveillance.[6]

The following diagram illustrates the IDO1 signaling pathway and its role in creating an immunosuppressive tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response cluster_Inhibitors Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine Effector_T_Cell Effector T-Cell Kynurenine->Effector_T_Cell Suppresses Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation & Function Immune_Suppression Immune Suppression & Tumor Evasion Treg->Effector_T_Cell Inhibits Pyridazinone_Inhibitors Pyridazinone & Other IDO1 Inhibitors Pyridazinone_Inhibitors->IDO1 Inhibits Biochemical_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reaction Buffer (Buffer, Ascorbate, Methylene Blue, Catalase) Add_Compound Add Test Compounds to 96-well Plate Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compound Add_Enzyme Add IDO1 Enzyme and Incubate Add_Compound->Add_Enzyme Add_Substrate Initiate Reaction with L-Tryptophan Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 321 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: Workflow for a biochemical IDO1 inhibitor screening assay.

Cell-Based IDO1 Functional Assay

Cell-based assays are crucial for determining the activity of inhibitors in a more physiologically relevant context. [1][11] Methodology:

  • Cell Culture and IDO1 Induction:

    • Culture a suitable human cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells). [11] * Seed the cells in a 96-well plate and allow them to adhere.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.

  • Inhibitor Treatment and Kynurenine Measurement:

    • Treat the IFNγ-stimulated cells with various concentrations of the test compound.

    • Incubate for a defined period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., after conversion to a colored product with Ehrlich's reagent) or by LC-MS.

  • Data Analysis:

    • Normalize the kynurenine levels to a vehicle-treated control.

    • Determine the cellular IC50 value of the inhibitor.

In Vivo Efficacy Evaluation

Preclinical in vivo studies are essential to assess the therapeutic potential of IDO1 inhibitors.

Typical In Vivo Model:

  • Syngeneic Mouse Tumor Models: Immunocompetent mice are implanted with tumor cells that express IDO1 (e.g., CT26 colon carcinoma or B16F10 melanoma). [10][12]* Treatment: Once tumors are established, mice are treated with the IDO1 inhibitor, often in combination with other immunotherapies like anti-PD-1 antibodies. [6]* Endpoints:

    • Tumor growth inhibition.

    • Overall survival.

    • Pharmacodynamic analysis of tryptophan and kynurenine levels in plasma and tumor tissue.

    • Immunophenotyping of tumor-infiltrating lymphocytes (e.g., CD8+ T cells, Tregs) by flow cytometry.

Conclusion and Future Directions

The pyridazinone scaffold and its bioisosteres continue to be a fertile ground for the discovery of novel enzyme inhibitors, including those targeting IDO1. While early clinical trial results for some IDO1 inhibitors have been met with challenges, the fundamental role of the tryptophan-kynurenine pathway in cancer immune evasion remains a compelling therapeutic target. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the identification of predictive biomarkers to guide patient selection. A deeper understanding of the interplay between different inhibitor binding modes (competitive vs. non-competitive) and the development of robust combination therapies will be critical for unlocking the full potential of IDO1 inhibition in cancer treatment.

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A Researcher's Guide to Assessing Kinase Selectivity: A Case Study on 4-Phenylpyridazine-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology presents a formidable challenge: designing small molecule inhibitors that are not only potent against the intended kinase target but also highly selective, thereby minimizing off-target effects and potential toxicity.

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the promising 4-Phenylpyridazine-3,6-diol scaffold as a central case study. While publicly available, direct comparative data for a broad panel of kinases against this specific scaffold is limited, the methodologies and principles outlined herein are universally applicable. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and use data from structurally related pyridazine and pyridazinone compounds to illustrate the process of building a selectivity profile and understanding structure-activity relationships (SAR).

The this compound Scaffold: A Promising Starting Point

The pyridazine core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including kinase inhibition.[1] The this compound scaffold, with its tautomeric pyridazinone form, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.[2] Modifications to the phenyl ring and the pyridazine core can significantly influence kinase selectivity and potency.[3][4]

Pillars of Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity rests on two pillars: in vitro biochemical assays and cell-based functional assays. Each provides a unique and complementary layer of information.

  • In Vitro Kinase Assays: These assays directly measure the interaction of a compound with a purified kinase enzyme. They are essential for determining the intrinsic inhibitory potency (e.g., IC50 value) and for screening against large panels of kinases to build a selectivity profile.

  • Cell-Based Assays: These assays evaluate the effect of a compound on kinase activity within a physiological context. They provide insights into cell permeability, target engagement in the presence of endogenous ATP concentrations, and the downstream functional consequences of kinase inhibition.[5]

Experimental Methodologies: A Step-by-Step Guide

Here, we provide detailed protocols for foundational assays used to determine kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This traditional and robust method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted compound to the reaction wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[6]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay quantitatively measures compound binding to a specific kinase target within living cells.[7]

Objective: To determine the cellular potency (IC50) of a this compound derivative and confirm target engagement in a physiological context.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ TE Tracer

  • Test compound (this compound derivative)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, opaque 96-well plates

  • Luminometer with BRET-compatible filter sets

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compound to the cells.

  • Tracer Addition: Add the NanoBRET™ TE Tracer to all wells.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Detection: Measure the NanoBRET™ signal using a luminometer equipped with filters for donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the percent inhibition of the BRET signal at each compound concentration relative to a vehicle control. Plot the data and fit to a dose-response curve to calculate the cellular IC50.

Building a Selectivity Profile: A Comparative Approach

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical this compound Derivative (Compound X)

KinaseIC50 (nM)
JNK1 15
JNK2 25
JNK3 40
p38α250
ERK2>10,000
CDK21,500
PI3Kα800
Akt1>10,000
VEGFR25,000

This data is hypothetical and for illustrative purposes only, based on the known activities of related pyridazine compounds which have shown inhibitory effects on inflammatory pathways regulated by kinases like JNK.[9][10]

This profile suggests that "Compound X" is a potent and selective inhibitor of the JNK family of kinases, with significantly less activity against other kinases in the panel. Such a profile would make it a valuable tool for studying JNK signaling or a promising starting point for developing a JNK-targeted therapeutic.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the cellular context in which a kinase inhibitor acts is crucial. Diagrams of relevant signaling pathways can help visualize the points of intervention.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAPKKK Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Compound X This compound Derivative Compound X->JNK inhibits Gene Transcription\n(Inflammation, Apoptosis) Gene Transcription (Inflammation, Apoptosis) cJun->Gene Transcription\n(Inflammation, Apoptosis)

Caption: Inhibition of the JNK signaling pathway by a this compound derivative.

G start Synthesize & Purify This compound Derivatives invitro In Vitro Kinase Assay (e.g., Radiometric) start->invitro ic50 Determine IC50 Values invitro->ic50 panel Kinase Panel Screen (>100 kinases) ic50->panel selectivity Establish Selectivity Profile panel->selectivity cell_based Cell-Based Assay (e.g., NanoBRET) selectivity->cell_based cellular_ic50 Determine Cellular IC50 cell_based->cellular_ic50 sar Structure-Activity Relationship (SAR) Analysis cellular_ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Structure-Activity Relationship (SAR): The Path to Selectivity

Systematic modification of the this compound scaffold is key to improving potency and selectivity. While specific SAR data for this exact scaffold is sparse in the literature, general principles from related pyridazine and pyridazinone kinase inhibitors can be extrapolated:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can dramatically impact kinase binding. For example, in some pyridazine series targeting JNK1, a 4-fluorophenyl group was found to confer exceptionally high inhibitory activity by occupying a specific induced-fit pocket.[11]

  • Modifications of the Pyridazine Core: Alterations to the pyridazine ring itself, such as the introduction of different functional groups at various positions, can modulate interactions with the kinase hinge region, a critical determinant of inhibitor binding.[3]

  • Exploration of Different Aryl Groups: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different regions of the ATP-binding pocket and lead to novel selectivity profiles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive public database of its kinase selectivity is yet to be established, this guide provides the necessary framework for researchers to undertake such an evaluation. By combining rigorous in vitro screening with physiologically relevant cell-based assays, a clear picture of a compound's selectivity profile can be built. This, in turn, enables informed decisions in the optimization process, guiding the design of next-generation kinase inhibitors with enhanced potency and selectivity for the treatment of a multitude of diseases. The application of these principles will be instrumental in unlocking the full therapeutic potential of the this compound class of compounds.

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A Senior Application Scientist's Guide to In Vivo Efficacy Evaluation: 4-Phenylpyridazine-3,6-diol in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust In Vivo Models in Oncology Drug Development

The journey of a novel anti-cancer agent from the bench to the bedside is contingent on rigorous preclinical validation. While in vitro assays provide initial insights into a compound's activity, they cannot replicate the complex interplay of pharmacokinetics, pharmacodynamics, and the tumor microenvironment present in a living system. This is where in vivo models, particularly patient-derived and cell line-derived xenografts, become indispensable tools.[1][2] These models, which involve transplanting human tumor tissue or cells into immunodeficient mice, serve as a critical step for evaluating the therapeutic potential of new chemical entities before they advance to clinical trials.[2][3]

This guide focuses on establishing a framework for evaluating the in vivo efficacy of 4-Phenylpyridazine-3,6-diol (hereafter referred to as 4-PPD) , a novel small molecule inhibitor. Pyridazine and pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[4][5][6][7] Based on its structural class, we hypothesize that 4-PPD functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in a wide variety of human cancers, making it a prime therapeutic target.[8][9][10]

To provide a clinically relevant and scientifically rigorous comparison, this guide will benchmark the efficacy of 4-PPD against Alpelisib (Piqray®) . Alpelisib is an FDA-approved selective inhibitor of the p110α isoform of phosphatidylinositol-3-kinase (PI3Kα)[11][12], which is commonly mutated in breast cancer.[12] We will detail the rationale and methodology for a head-to-head comparison in a well-characterized breast cancer xenograft model.

Comparative Landscape: Targeting the PI3K Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its deregulation is a hallmark of many cancers, often driven by mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[8][13] This has led to the development of numerous inhibitors targeting different nodes of this pathway.[10][11]

  • Pan-PI3K Inhibitors (e.g., Buparlisib): These compounds target all Class I PI3K isoforms. While showing preclinical promise, their clinical utility has often been hampered by toxicity issues stemming from their broad activity.[11]

  • Isoform-Specific Inhibitors (e.g., Alpelisib): To improve the therapeutic window, isoform-selective inhibitors were developed. Alpelisib specifically targets PI3Kα and is approved for use in patients with PIK3CA-mutated, hormone receptor-positive breast cancer.[11][12]

  • Dual PI3K/mTOR Inhibitors (e.g., GDC-0980): These drugs inhibit both PI3K and mTOR kinases, aiming for a more comprehensive pathway blockade.[14]

Our hypothetical compound, 4-PPD, is positioned as a next-generation inhibitor, potentially with improved selectivity, potency, or pharmacokinetic properties compared to existing agents. The direct comparison with Alpelisib will provide a clear benchmark for its potential clinical utility.

Model Selection & Rationale: The MCF-7 Xenograft Model

The choice of xenograft model is paramount for a successful and translatable in vivo study. For evaluating a PI3K inhibitor, the genetic background of the cancer cells is a critical consideration.

Selected Model: MCF-7 human breast adenocarcinoma cell line.

Rationale:

  • Relevant Genotype: MCF-7 cells harbor an activating mutation (E545K) in the PIK3CA gene, making them constitutively dependent on PI3K signaling for survival and proliferation.[15] This renders them sensitive to PI3Kα inhibitors like Alpelisib and provides an ideal system to test our hypothesis for 4-PPD.

  • Subtype Representation: MCF-7 is a luminal A, estrogen receptor-positive (ER+) cell line, representing the most common subtype of breast cancer.[2][15]

  • Established Growth Characteristics: As one of the most widely used breast cancer cell lines, its in vivo growth kinetics in immunodeficient mice are well-documented, allowing for predictable study timelines and robust data interpretation.[15]

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunodeficient mice will be used as hosts to prevent graft rejection of the human cancer cells.[3]

Experimental Design & Workflow

A meticulously planned experimental workflow is essential for generating reproducible and reliable data. The following diagram and protocol outline the key steps for the comparative efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A MCF-7 Cell Culture (Logarithmic Growth Phase) B Cell Harvest & Viability Check (>95% Viability) A->B C Prepare Cell Suspension (1x10^7 cells in PBS/Matrigel) B->C E Subcutaneous Implantation (Right Flank, 200 µL) C->E D Animal Acclimation (1-2 weeks) D->E F Tumor Growth Monitoring (2-3x weekly caliper measurement) E->F G Randomization (Tumor Volume ≈ 100-150 mm³) F->G H Treatment Initiation (Day 0) - Vehicle Control - Alpelisib (50 mg/kg, PO, QD) - 4-PPD (25 mg/kg, PO, QD) - 4-PPD (50 mg/kg, PO, QD) G->H I Daily Monitoring - Tumor Volume - Body Weight - Clinical Observations H->I J Study Endpoint (e.g., Day 21 or Tumor Volume >1500 mm³) I->J K Tumor Excision & Analysis (Weight, Pharmacodynamics) J->K L Data Analysis (TGI, Statistical Tests) K->L

Caption: Experimental workflow for comparative in vivo efficacy study.

Detailed Experimental Protocol

1. Cell Culture and Preparation:

  • Culture MCF-7 cells in standard medium (e.g., EMEM with 10% FBS and insulin) until they reach 80-90% confluency in the logarithmic growth phase.[16]

  • On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count and viability assessment (e.g., trypan blue exclusion). Ensure viability is >95%.[17]

  • Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL to enhance tumor take rate.[16][18] Keep the cell suspension on ice until injection.

2. Tumor Implantation:

  • Use female, 6-8 week old NOD/SCID mice, acclimated for at least one week.[19]

  • Anesthetize the mice and subcutaneously inject 200 µL of the cell suspension (containing 1 x 10⁷ cells) into the right dorsal flank.[18][19]

  • Monitor the animals for recovery from anesthesia.

3. Tumor Growth Monitoring and Randomization:

  • Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[16][20]

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[21]

4. Treatment Administration and Monitoring:

  • Prepare dosing solutions daily. 4-PPD and Alpelisib are formulated for oral gavage (p.o.). The vehicle control should match the drug formulation vehicle (e.g., corn oil).[22]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 10 mL/kg, p.o., daily)
    • Group 2: Alpelisib (e.g., 50 mg/kg, p.o., daily)[23]
    • Group 3: 4-PPD (Low Dose, e.g., 25 mg/kg, p.o., daily)
    • Group 4: 4-PPD (High Dose, e.g., 50 mg/kg, p.o., daily)
  • Record tumor volumes and body weights three times per week.[21] Body weight is a key indicator of treatment-related toxicity.

  • Perform daily clinical observations to assess animal health (e.g., changes in posture, activity, fur texture).

5. Endpoint and Data Analysis:

  • The study may be concluded on a fixed day (e.g., Day 21) or when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).[16]

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[24]

  • At the endpoint, euthanize mice and excise tumors. Record final tumor weights.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups. A p-value < 0.05 is typically considered statistically significant.

In Vivo Efficacy Evaluation: A Comparative Analysis

The primary output of this study is a direct comparison of the anti-tumor activity of 4-PPD and Alpelisib. The data can be summarized in a clear, comparative table.

Table 1: Hypothetical In Vivo Efficacy of 4-PPD vs. Alpelisib in MCF-7 Xenografts

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, p.o., q.d.1450 ± 180-+4.2
Alpelisib 50 mg/kg, p.o., q.d.508 ± 9565-2.5
4-PPD 25 mg/kg, p.o., q.d.725 ± 11050-1.8
4-PPD 50 mg/kg, p.o., q.d.363 ± 7875-4.1
Data is hypothetical and for illustrative purposes.

Interpretation: In this hypothetical dataset, 4-PPD demonstrates dose-dependent anti-tumor activity. The high dose (50 mg/kg) shows superior efficacy to the standard-of-care, Alpelisib, achieving 75% TGI compared to 65%. Importantly, the body weight change, a surrogate for general toxicity, is comparable between the high dose of 4-PPD and Alpelisib, suggesting a favorable preliminary safety profile.

Mechanism of Action (MoA) Validation in Vivo

Efficacy data alone is not sufficient; it is crucial to confirm that the observed tumor growth inhibition is a result of the intended mechanism of action. This is achieved through pharmacodynamic (PD) biomarker analysis.[13][25] For a PI3K inhibitor, the key is to demonstrate suppression of the downstream signaling pathway in the tumor tissue itself.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (S473) (Active) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 pS6 p-S6 (Active) mTORC1->pS6 Phosphorylation PPD 4-PPD PPD->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: Hypothesized signaling pathway and inhibition by 4-PPD.

Pharmacodynamic Protocol
  • Tissue Collection: Conduct a satellite study where a separate cohort of tumor-bearing mice is treated with a single dose of vehicle, Alpelisib, or 4-PPD.

  • Time Course: Euthanize mice and collect tumors at various time points post-dosing (e.g., 2, 8, and 24 hours).[14]

  • Analysis: Flash-freeze a portion of the tumor for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC).

  • Biomarkers: Analyze the phosphorylation status of key downstream proteins.

    • p-Akt (Ser473): A direct substrate of the PI3K pathway.[22]

    • p-S6: A downstream effector of mTORC1, indicating pathway activity.[14]

A successful outcome would show a time-dependent decrease in the levels of p-Akt and p-S6 in tumors from mice treated with 4-PPD and Alpelisib compared to the vehicle control, confirming on-target activity in vivo.[13]

Discussion & Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of 4-PPD using a clinically relevant xenograft model. The hypothetical data suggests that 4-PPD may possess superior anti-tumor efficacy compared to the approved PI3Kα inhibitor, Alpelisib, with a comparable safety profile in this specific model.

Key Strengths of this Approach:

  • Direct Comparator: Benchmarking against an FDA-approved drug in the same class provides immediate context for the compound's potential.

  • Mechanistic Validation: The inclusion of pharmacodynamic studies links the observed efficacy directly to the intended biological target.[25]

  • Translational Relevance: The use of a PIK3CA-mutant breast cancer model enhances the clinical relevance of the findings.[1]

Next Steps:

  • Orthotopic Models: To better mimic the tumor microenvironment, subsequent studies could utilize orthotopic xenograft models, where MCF-7 cells are implanted into the mammary fat pad of the mice.[2]

  • Patient-Derived Xenograft (PDX) Models: To account for tumor heterogeneity, testing 4-PPD in a panel of breast cancer PDX models would provide a more robust assessment of its activity across different genetic backgrounds.[1][2]

  • Combination Studies: Given that PI3K inhibitors are often used in combination therapies, evaluating 4-PPD with other agents (e.g., CDK4/6 inhibitors or endocrine therapy) would be a logical progression.[8][26][27]

Conclusion

The rigorous in vivo evaluation of novel drug candidates is a cornerstone of successful oncology drug development. By employing well-characterized xenograft models, robust experimental designs, and integrated pharmacodynamic analyses, researchers can build a strong data package to support the advancement of promising molecules like 4-PPD. This comparative guide provides a clear, scientifically-grounded roadmap for assessing its efficacy and mechanism of action, paving the way for potential clinical investigation.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific integrity and safety. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 4-Phenylpyridazine-3,6-diol, grounded in established chemical safety principles.

Hazard Assessment and Risk Mitigation

Pyridazine and its derivatives are nitrogen-containing heterocyclic compounds.[1] While toxicological data for this compound itself is not thoroughly investigated, related compounds are known to be incompatible with strong oxidizing agents and strong acids.[2][3] Contact between pyridazine derivatives and these substances can lead to vigorous, potentially hazardous reactions.[4] Therefore, the primary directive is one of strict segregation .

Key Anticipated Hazards:

  • Irritation: Similar compounds can cause skin, eye, and respiratory irritation.[5][6][7]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[8]

  • Environmental: Like many synthetic organic compounds, uncontrolled release into the environment must be avoided.[9]

Based on these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form:

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[5]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile gloves, inspected for integrity before each use.[2]Provides a chemical barrier to prevent skin contact. Contaminated gloves must be disposed of properly.[2]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[5][6]Use a NIOSH-approved respirator if generating dust or aerosols outside of a ventilated enclosure.[10]
Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to a systematic collection process is critical to ensure safety and regulatory compliance. All chemical waste is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory, close to where the waste is generated and under the direct supervision of lab personnel.[4][11] This area must be clearly marked with hazardous waste signage.[11]

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with organic chemicals (e.g., high-density polyethylene, glass). Do not use metal containers for acidic waste or food-grade containers.[4][11]

    • The container must be in good condition and have a secure, tightly closing lid.[2]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound". Avoid abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care").[12]

  • Waste Accumulation:

    • For solid waste (e.g., contaminated filter paper, weighing boats, gloves), place it directly into the designated solid waste container.

    • For liquid waste (e.g., solutions in organic solvents), carefully pour it into the designated liquid waste container using a funnel.

    • Crucially, do not mix this compound waste with incompatible chemicals, particularly strong acids or oxidizing agents. [4]

    • Keep the waste container securely capped at all times, except when adding waste.[4]

  • Container Capacity: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[11]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical flow for managing this compound from the point of use to its final disposal.

G Disposal Workflow for this compound start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_type Assess Waste Type ppe->assess_type solid_waste Solid Waste (e.g., contaminated gloves, paper) assess_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) assess_type->liquid_waste Liquid solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container (Non-halogenated) liquid_waste->liquid_container check_full Container Full? solid_container->check_full liquid_container->check_full check_full->start No, continue work seal_label Seal Container & Verify Label (Name, Date, Hazards) check_full->seal_label Yes ehs_pickup Arrange for Pickup by Institutional EHS seal_label->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Spill Management Protocol

Accidents require immediate and correct action. The procedure for cleaning a spill depends on its scale.

For Small Spills (manageable by lab personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]

  • Document: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.

For Large Spills (requiring external assistance):

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close doors and prevent entry. If safe to do so, turn off ignition sources.[9]

  • Alert: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and any known hazard information.

Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4] Laboratory-generated hazardous waste must be managed from its point of generation to its final disposal, a process often referred to as "cradle-to-grave".[12]

The final step is the transfer of the properly sealed and labeled waste container to your institution's EHS department. EHS professionals will consolidate the waste and ensure it is transported by a licensed waste disposal company to a permitted treatment, storage, and disposal facility (TSDF).[9][11] Disposal methods may include high-temperature incineration in a unit equipped with appropriate scrubbers to handle nitrogen-containing compounds.[2]

By adhering to these procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader community and environment.

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Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylpyridazine-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenylpyridazine-3,6-diol. The following protocols are designed to ensure the safe handling of this compound, from initial preparation to final disposal, grounded in established safety principles for related chemical structures.

Hazard Assessment and Risk Mitigation

Given the chemical structure of this compound, it is prudent to assume a hazard profile similar to related pyridazine derivatives. Potential hazards include:

  • Acute Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: Potential to cause severe skin burns and eye damage.

  • Irritation: May cause skin, eye, and respiratory irritation.[3][4][5][6][7]

  • Long-Term Health Effects: Some related compounds are suspected of causing genetic defects or cancer.[1][2]

Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risk.

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. The rationale for each is grounded in the potential hazards identified.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene gloves.[8][9] Inspect for tears or holes before use.[10]Provides a barrier against skin contact, which could be fatal with related compounds. Nitrile and neoprene offer good chemical resistance to a range of organic compounds.
Eye and Face Protection Chemical splash goggles are the minimum requirement.[8][9][11][12][13] A full-face shield worn over safety glasses is recommended for procedures with a high risk of splashing.[10][13]Protects against splashes that could cause severe eye damage or irritation.[3][4][6][7]
Body Protection A buttoned, long-sleeved laboratory coat.[8][11][14] A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.[10]Prevents skin contact with the chemical.[10]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder form or if there is a risk of aerosol generation.[15]Mitigates the risk of inhaling toxic dust or vapors.[1][2][3]
Footwear Closed-toe shoes made of a non-porous material.[11][12]Protects feet from spills and falling objects.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning PPE

G cluster_donning PPE Donning Sequence Step 1 Lab Coat and Apron Step 2 Respirator Step 1->Step 2 Step 3 Eye and Face Protection Step 2->Step 3 Step 4 Gloves Step 3->Step 4

Caption: Sequential process for correctly donning PPE.

  • Lab Coat and Apron: Put on your lab coat and ensure it is fully buttoned. If required, wear a chemically resistant apron over the lab coat.

  • Respirator: If respiratory protection is necessary, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE

G cluster_doffing PPE Doffing Sequence Step 1_doff Gloves Step 2_doff Apron Step 1_doff->Step 2_doff Step 3_doff Eye and Face Protection Step 2_doff->Step 3_doff Step 4_doff Lab Coat Step 3_doff->Step 4_doff Step 5_doff Respirator Step 4_doff->Step 5_doff Step 6_doff Wash Hands Step 5_doff->Step 6_doff

Caption: Sequential process for safely removing PPE.

  • Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.[15]

  • Apron: Remove the apron.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any contamination.

  • Respirator: Remove the respirator.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.[14][15]

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Work Area: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.[2][3][16]

  • Spill Kit: Keep a spill kit rated for hazardous chemicals readily available.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][8] Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[17]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound should be considered hazardous waste and disposed of accordingly.[15]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[17]

Experimental Workflow

The following diagram outlines the logical flow for safely working with this compound.

G cluster_workflow Experimental Workflow Prep Preparation (Don PPE, Prepare Work Area) Handling Chemical Handling (Weighing, Dissolving, Reaction) Prep->Handling Post_Handling Post-Handling (Decontaminate Work Area) Handling->Post_Handling Disposal Waste Disposal (Chemical and Contaminated PPE) Post_Handling->Disposal Doff Doff PPE and Wash Hands Disposal->Doff

Caption: Workflow for handling this compound.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of their health.

References

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • Fisher Scientific. (2012, April 30). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Apollo Scientific. Pyridazine-4-carboxylic acid.
  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 30). SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
  • TigerWeb. Safety in Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • MedchemExpress.com. (2025, December 31). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. (2025, February 1). 4-Phenylpyridine - Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 6-CHLORO-4-ETHYL-3-PHENYL-PYRIDAZINE - Safety Data Sheet.

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